4,6-Dibromo-2,1,3-benzoxadiazole
Description
Properties
IUPAC Name |
4,6-dibromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWZUAXJZKSULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NON=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-56-2 | |
| Record name | 4,6-dibromo-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Dibromo-2,1,3-benzoxadiazole CAS 769-56-2 properties
An In-Depth Technical Guide to 4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2): Properties, Synthesis, and Applications
Abstract
This compound, also known as 4,6-dibromobenzofurazan, is a halogenated heterocyclic compound featuring a fused benzene and oxadiazole ring system. The strategic placement of two bromine atoms on the benzene ring transforms this molecule into a highly versatile and synthetically crucial building block. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive carbon-bromine bonds, makes it a valuable precursor for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach, details its chemical reactivity in key cross-coupling reactions, and explores its applications in the fields of medicinal chemistry and materials science, supported by established safety and handling protocols.
Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented below. This data is essential for its handling, characterization, and use in quantitative experimental design.
| Property | Value | Reference |
| CAS Number | 769-56-2 | |
| Molecular Formula | C₆H₂Br₂N₂O | |
| Molecular Weight | 277.9 g/mol | |
| Melting Point | 70-71 °C | |
| Purity | ≥95% (typical) | |
| InChI Key | CWWZUAXJZKSULT-UHFFFAOYSA-N | |
| Appearance | White to light yellow crystalline powder | [1][2] |
Spectroscopic Profile
While specific spectral data for this exact isomer is not detailed in the provided literature, a predictive profile can be established based on its structure and data from analogous compounds.
-
¹H NMR: The molecule possesses two aromatic protons at the C5 and C7 positions. Due to their meta-relationship, they are expected to appear in the aromatic region of the spectrum as two distinct doublets, exhibiting a small meta-coupling constant (⁴J H-H) of approximately 2-3 Hz.
-
¹³C NMR: Four unique signals are expected in the aromatic region, corresponding to the four non-equivalent carbon atoms of the benzene ring.
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive signature of the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and N-O bond vibrations, consistent with the benzoxadiazole framework.
Synthesis and Mechanistic Pathway
The synthesis of substituted benzoxadiazoles typically originates from the corresponding ortho-substituted anilines. For this compound, a plausible and efficient synthetic route involves the cyclization of a pre-brominated precursor, such as 3,5-dibromo-2-nitroaniline. This pathway ensures precise control over the regiochemistry of the bromine atoms.
The key transformation is the reductive cyclization of the nitroaniline. This can proceed through an intermediate N-oxide, which is subsequently deoxygenated to yield the final benzoxadiazole ring.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol: Two-Step Synthesis
This protocol is a representative methodology based on established syntheses of related benzoxadiazole derivatives[3][4].
Step 1: Synthesis of this compound N-oxide
-
Dissolve 3,5-dibromo-2-nitroaniline in a suitable solvent system, such as diethyl ether and an aqueous solution of a strong base (e.g., KOH).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the reaction between the organic and aqueous phases[3].
-
Cool the mixture in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise with vigorous stirring. The hypochlorite acts as the oxidizing agent to induce cyclization.
-
Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Perform an aqueous workup by separating the organic layer, extracting the aqueous layer with a suitable solvent (e.g., CH₂Cl₂), and combining the organic fractions.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate.
Step 2: Deoxygenation to this compound
-
Dissolve the crude N-oxide intermediate from the previous step in an inert, high-boiling solvent such as xylene or toluene.
-
Add a deoxygenating agent, typically a phosphine reagent like triphenylphosphine (PPh₃), to the solution[3].
-
Heat the reaction mixture to reflux for several hours. The PPh₃ abstracts the oxygen atom from the N-oxide, forming triphenylphosphine oxide and the desired benzoxadiazole.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in synthetic chemistry lies in the reactivity of its two C-Br bonds. These sites are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. This functionality allows for the systematic modification and extension of the molecular structure.
Caption: Key cross-coupling reactions of the title compound.
-
Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides a powerful method for synthesizing 4,6-diaryl-2,1,3-benzoxadiazoles. These products are often investigated for their unique photophysical properties.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I) complexes, yields 4,6-di(alkynyl) derivatives[3]. This reaction is instrumental in creating extended π-conjugated systems for materials science applications.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary or secondary amines. It is a cornerstone reaction in medicinal chemistry for accessing novel amine derivatives with potential biological activity.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the benzoxadiazole ring can activate the C-Br bonds towards nucleophilic attack, particularly with strong nucleophiles, providing an alternative to metal-catalyzed reactions[5].
Applications in Research and Drug Development
The benzoxazole and benzoxadiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds[6][7].
Medicinal Chemistry
The this compound core serves as a versatile starting point for the synthesis of compound libraries targeting various therapeutic areas. Derivatives of the parent scaffold have demonstrated a wide spectrum of pharmacological activities, including:
The ability to easily diversify the core at the 4- and 6-positions through the cross-coupling reactions described above allows researchers to rapidly explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity.
Materials Science
In materials science, the 2,1,3-benzothiadiazole and its oxygen analogue, benzoxadiazole, are widely used as electron-acceptor units in the design of organic semiconductors[2].
-
Organic Photovoltaics (OPVs): The dibromo intermediate is used to synthesize low band gap conjugated polymers where the benzoxadiazole unit is alternated with electron-donating moieties. This donor-acceptor architecture is critical for efficient light absorption and charge separation in solar cells[2].
-
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable electronic properties of benzoxadiazole derivatives make them excellent candidates for emissive materials in OLEDs[4]. The dibromo precursor allows for the attachment of various chromophores to tune the emission color and improve quantum efficiency.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are mandatory when handling this compound. The following guidelines are based on safety data for structurally related chemicals[10][11][12][13].
-
Hazard Identification: May be toxic if swallowed, inhaled, or in contact with skin[11]. Causes skin irritation and serious eye irritation[10][12]. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: All handling of the solid powder or its solutions should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[10].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials[13].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 769-56-2) is a synthetically valuable intermediate whose importance is derived from the combination of an electron-deficient heterocyclic core and two strategically placed, reactive bromine atoms. This structure provides a robust platform for generating molecular complexity through a variety of reliable cross-coupling reactions. Its utility as a foundational building block continues to drive innovation in the development of novel therapeutics and advanced functional materials for organic electronics, making it a compound of significant interest to researchers across the chemical sciences.
References
-
Supporting Information. Wiley-VCH. (2007). [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. [Link]
-
Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole. PubChem. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. (2020). [Link]
-
4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. LookChem. [Link]
-
Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. ChemRxiv. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
2,1,3-Benzoxadiazole. PubChem. [Link]
-
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. PubChem. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
-
Reddy, T. S., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. (2021). [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. (2022). [Link]
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Isomer-Specific Engineering: 4,6- vs. 4,7-Dibromo-2,1,3-Benzoxadiazole
Executive Summary
In the development of Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPV) and OLEDs, 2,1,3-benzoxadiazole (BOD) serves as a critical electron-deficient acceptor unit.[1][2] While the 4,7-dibromo isomer is the industry standard for creating linear, high-mobility polymer backbones, the 4,6-dibromo isomer frequently appears as a synthetic impurity or a deliberate steric disruptor.[1][2][3]
This guide provides a definitive technical analysis of these two isomers. It addresses the challenge of distinguishing their structural signatures, isolating them, and understanding their divergent impact on material performance.[1][2][3]
Part 1: Structural & Electronic Forensics[2][3]
The primary challenge in handling dibromo-benzoxadiazoles is the subtle structural difference that leads to massive variations in electronic performance.[1][3]
Symmetry and NMR Signatures
The most reliable method for immediate identification is proton NMR (
| Feature | 4,7-Dibromo-2,1,3-Benzoxadiazole | 4,6-Dibromo-2,1,3-Benzoxadiazole |
| Point Group | ||
| Proton Environment | H5 and H6 are chemically equivalent.[1][3] | H5 and H7 are chemically distinct.[2][3] |
| Singlet (s) integrating to 2H. | Two Doublets (d) or distinct singlets. | |
| Coupling ( | N/A (Magnetic equivalence) | Meta-coupling ( |
| Dipole Moment | Lower (Vectors partially cancel).[1][2][3] | Higher (Vectors additive). |
Structural Identification Logic
The following decision tree illustrates the workflow for confirming isomer purity using standard analytical techniques.
Figure 1: Analytical decision tree for distinguishing 4,7- and 4,6-dibromo isomers based on molecular symmetry.
Part 2: Synthetic Pathways & Divergence[2][3]
The formation of the 4,6-isomer is often a result of "over-reaction" or lack of regiocontrol during direct bromination.[1][2][3] To obtain high purity, the synthetic route must be chosen based on the desired isomer.[1][2][3]
Route A: Direct Bromination (Targeting 4,7-Isomer)
Direct bromination of the parent 2,1,3-benzoxadiazole typically favors the 4,7-positions due to the activation of the
-
Reagents:
(excess), Fe (catalyst) or .[1][2] -
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3]
-
Risk: Extended reaction times or high temperatures can lead to rearrangement or poly-bromination, increasing 4,6-isomer content.[1][2][3]
Route B: Pre-functionalized Cyclization (Targeting 4,6-Isomer)
To deliberately synthesize the 4,6-isomer (or ensuring zero contamination of 4,7), one should not rely on direct bromination.[1][2][3] Instead, start with the brominated diamine.[2][3]
-
Reagents: Sodium Nitrite (
), Acid ( or ).[1][2] -
Mechanism: Nitrosation followed by dehydrative cyclization.[2][3]
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways.[3] Route A (top) requires purification to remove 4,6-byproducts.[1][2][3] Route B (bottom) yields pure 4,6-isomer.[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-Benzoxadiazole (Standard)
Note: This protocol prioritizes the isolation of the symmetric isomer for polymer synthesis.[1][2]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH trap) to neutralize HBr fumes.[1][3]
-
Dissolution: Dissolve 2,1,3-benzoxadiazole (1.2 g, 10 mmol) in glacial acetic acid (20 mL). Add Iron powder (0.12 g, cat.) as a Lewis acid catalyst.[1][2][3]
-
Bromination: Add Bromine (
, 1.5 mL, 30 mmol) dropwise over 30 minutes at room temperature. -
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane).[1][3] -
Quench: Cool to room temperature. Pour into ice water (100 mL) containing Sodium Bisulfite (
) to quench excess bromine. -
Extraction: Extract with Dichloromethane (DCM,
). Wash combined organics with Brine and dry over .[1][2][3][8] -
Purification (Critical Step):
Protocol 2: Cross-Coupling Reactivity Check
To validate the quality of the isomer for polymerization, a small-scale Stille coupling is recommended.[1][2][3]
-
Mix 4,7-dibromo-2,1,3-benzoxadiazole (1 eq) with 2-(tributylstannyl)thiophene (2.2 eq).
-
Catalyst:
(5 mol%).[1][3] Solvent: Toluene (anhydrous).[1][3] -
Success Criteria: Bright red/orange fluorescence (formation of the D-A-D triad).[1][2][3] If fluorescence is weak or blue-shifted, significant 4,6-isomer contamination may be breaking the conjugation length.[1][2][3]
Part 4: Impact on Materials Applications[2][3]
The choice of isomer dictates the topology of the final polymer.[1][2][3]
| Property | 4,7-Isomer (Linear) | 4,6-Isomer (Kinked) |
| Polymer Topology | Linear, rigid rod.[1][3] | Zig-zag, coiled.[2][3] |
| Packing | Promotes | Disrupts stacking (Amorphous).[1][3] |
| Charge Mobility | High (Good for OPV/OFET).[1][2][3] | Low (Traps charges).[1][3] |
| Solubility | Lower (requires alkyl side chains).[1][2][3] | Higher (due to disorder).[1][3] |
| Use Case | High-performance OPV donors (e.g., PCDTBT analogs). | Steric engineering, solubility enhancers, or mechanophores.[1][2][3] |
Application Note: In "push-pull" polymers, the 4,7-linkage allows for effective Intramolecular Charge Transfer (ICT) across the backbone.[1][2][3] The 4,6-linkage introduces a meta-like conjugation break, severely hampering the redshift required for harvesting solar photons.[1][2][3]
References
-
Synthesis and Photophysics: Frizon, T. E. A., et al. (2018).[1][2][3] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry.
-
Mechanochemistry of Isomers: Gossweiler, G. R., et al. (2018).[1][2][3] "Regiochemical Effects on Mechanophore Activation in Bulk Materials." Journal of the American Chemical Society.[1][2][3][10] [1][2]
-
Thiadiazole Analog Comparison: Gudim, N. S., et al. (2021).[1][2][3][11] "Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties." Molecules. [1][2]
-
General Heterocycle Synthesis: Pilgram, K., et al. (1970).[1][2][3][7] "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry. (Foundational reference for bromination patterns).
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An In-depth Technical Guide to Asymmetric Benzoxadiazole Derivatives for Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of asymmetric benzoxadiazole derivatives. It moves beyond a simple recitation of facts to offer field-proven insights into the synthesis, application, and future potential of this unique heterocyclic scaffold in the realm of asymmetric organic synthesis. We will explore the established roles of benzoxadiazoles, draw critical analogies from closely related systems, and chart a course for future innovation in this nascent field.
Part 1: The Benzoxadiazole Scaffold: Properties and Foundational Synthesis
The 2,1,3-benzoxadiazole, often referred to as benzofurazan, is a bicyclic heteroaromatic system characterized by its electron-deficient nature. This property arises from the presence of two electronegative nitrogen atoms and an oxygen atom within the heterocyclic ring, which withdraws electron density from the fused benzene ring. This inherent electronic character is the cornerstone of its utility, rendering the scaffold susceptible to nucleophilic aromatic substitution and influencing its photophysical properties.[1][2]
Its most prominent application to date is as a fluorophore. Specifically, 4-nitro-2,1,3-benzoxadiazole (NBD) derivatives are workhorse reagents in bio-organic chemistry. They are typically non-fluorescent in their reactive state (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) but become highly fluorescent upon reaction with primary or secondary amines, making them exceptional tools for labeling and detecting amino acids and peptides.[3] This "pro-fluorescent" nature is a direct consequence of the change in the intramolecular charge transfer (ICT) state upon substitution.[4][5]
Core Synthesis: Establishing the Achiral Framework
A robust understanding of asymmetric applications must begin with the synthesis of the core scaffold. The most common routes are reliable and scalable, providing the foundational materials for further, more complex derivatization.
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole from 2-Nitroaniline
This two-step procedure is a classic and effective method for creating the parent benzoxadiazole ring system.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
In a flask equipped with a stirrer, add 2-nitroaniline to an appropriate solvent such as dichloromethane (CH2Cl2).
-
Slowly add a solution of sodium hypochlorite (NaOCl, bleach) dropwise while maintaining the temperature at or below room temperature.
-
Stir the reaction for several hours until TLC indicates the consumption of the starting material.
-
Separate the organic layer, extract the aqueous layer with CH2Cl2, and combine the organic fractions.
-
Evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide, which can often be used without further purification.[1]
Step 2: Reduction to 2,1,3-Benzoxadiazole
-
Dissolve the crude 2,1,3-benzoxadiazole-1-oxide from the previous step in a suitable solvent like toluene.
-
Add triphenylphosphine (PPh3).
-
Reflux the mixture for 3 hours.[1]
-
Upon cooling, the product can be purified by filtration and chromatography on silica gel to afford pure 2,1,3-benzoxadiazole.[1]
Caption: Workflow for the synthesis of the parent 2,1,3-benzoxadiazole.
Part 2: Asymmetric Synthesis: The Uncharted Territory of Chiral Benzoxadiazoles
While the benzoxadiazole scaffold is well-established, its application in asymmetric synthesis—either as a target of enantioselective synthesis or as a chiral ligand/auxiliary to induce stereoselectivity—remains a frontier. A thorough review of the current literature reveals a notable absence of direct examples. However, this gap does not signify a lack of potential. By examining a closely related, successful analogue—the benzoxazole system—we can derive a powerful, predictive framework for the future development of chiral benzoxadiazole chemistry.
A Proof-of-Concept: Planar-Chiral Benzoxazole Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis.[6] Recently, a significant breakthrough was made in the design of planar-chiral N,N-ligands incorporating a benzoxazole moiety.[2] The success of this system provides a critical blueprint for extending this chemistry to benzoxadiazoles.
The researchers designed a class of [2.2]paracyclophane-based planar-chiral oxazole-pyridine (COXPY) ligands. The rationale behind this design is threefold:
-
Rigid Chiral Scaffold: The [2.2]paracyclophane unit provides a conformationally rigid backbone with defined and stable planar chirality, creating a well-defined chiral pocket around the metal center.[7]
-
Strong Metal Coordination: The N,N-ligand structure, featuring both a pyridine and an oxazole nitrogen, ensures robust coordination to a transition metal catalyst, such as palladium.
-
Tunable Electronic Properties: The electronic nature of the heteroaromatic rings can be modified to fine-tune the reactivity and selectivity of the catalyst.
These COXPY ligands demonstrated superior performance in the enantioselective palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones, producing biologically relevant chiral cis-hydrobenzofurans with high yields and enantioselectivities.[2]
Caption: Conceptual workflow from chiral precursor to asymmetric application.
Extrapolating to Benzoxadiazoles: A Proposed Research Frontier
The success of the benzoxazole-pyridine ligand begs the question: can this design be translated to a benzoxadiazole-pyridine ligand? The answer is almost certainly yes, and such a ligand could offer distinct advantages.
Hypothetical Ligand Structure: A planar-chiral [2.2]paracyclophane-based benzoxadiazole-pyridine ligand.
Synthetic Rationale: The synthesis would follow a similar pathway to its benzoxazole counterpart. A chiral [2.2]paracyclophane-derived diamine precursor would be condensed with a suitable carboxylic acid to form the benzoxadiazole ring, followed by coupling to the pyridine moiety.
Potential Advantages and Mechanistic Considerations:
-
Enhanced Electron-Deficiency: Replacing the benzoxazole CH group with a nitrogen atom to form the benzoxadiazole would make the entire heteroaromatic system significantly more electron-deficient.
-
Tuning Catalytic Activity: This electronic perturbation would directly influence the properties of the coordinated metal center. A more electron-withdrawing ligand could make the metal center more electrophilic, potentially increasing its catalytic activity in certain reactions, such as those involving nucleophilic attack on a coordinated substrate.
-
Altered π-Stacking and Steric Profile: The presence of the additional nitrogen atom could alter non-covalent interactions within the transition state, offering a different handle for optimizing enantioselectivity.
This proposed ligand system represents a tangible and promising direction for new research, moving the field from speculation to actionable experimental design.
Part 3: An Established Role in Chirality: Benzoxadiazole as a Derivatizing Agent
While the use of benzoxadiazoles in asymmetric synthesis is speculative, their role in the analysis of chiral molecules is well-established and robust. The high reactivity of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) towards amines makes it an invaluable tool for chiral chromatography.
The core principle is the conversion of a chiral, often non-chromophoric/fluorophoric amine (like an amino acid) into a highly fluorescent NBD-adduct. This derivatization serves two purposes:
-
Introduces a Fluorophore: It allows for highly sensitive detection using a fluorescence detector.
-
Creates Diastereomeric Interactions: The bulky, aromatic NBD group provides additional sites for interaction with a chiral stationary phase (CSP) in HPLC, enhancing the separation of enantiomers.[3]
Table 1: Properties of Common NBD Derivatizing Agents
| Reagent | Alias | Reactivity with Amines | Key Feature |
| NBD-F | 4-Fluoro-7-nitrobenzofurazan | Very High | Much more reactive than NBD-Cl, allowing for faster derivatization under milder conditions. |
| NBD-Cl | 4-Chloro-7-nitrobenzofurazan | High | A widely used, stable reagent for forming fluorescent adducts with primary and secondary amines. |
Protocol 2: Derivatization of Chiral Amines with NBD-F for HPLC Analysis
This protocol provides a self-validating system for the quantitative analysis of chiral amine enantiomers.
Materials:
-
Chiral amine sample
-
50 mM Borate buffer (pH 8.0-9.5)
-
NBD-F solution (e.g., 100 mM in acetonitrile)
-
50 mM HCl (aqueous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath at 60 °C
Methodology:
-
Sample Preparation: Dissolve the chiral amine sample in the borate buffer. A typical concentration might be in the low mM range.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 300 µL of the sample solution with 100 µL of the NBD-F/acetonitrile solution.
-
Vortex the mixture briefly.
-
Heat the vial at 60 °C for 1-5 minutes. The reaction is typically very fast.
-
Immediately cool the vial on an ice bath to quench the reaction.
-
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture. This step protonates any remaining basic species and stabilizes the derivatives.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final mixture into an HPLC system equipped with a suitable chiral stationary phase (e.g., an amylose- or cellulose-derived CSP).
-
Use a fluorescence detector with excitation ~470 nm and emission ~530 nm.
-
Develop a gradient or isocratic mobile phase (typically a mixture of hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the two enantiomeric NBD-adducts.
-
-
Quantification: Integrate the peak areas of the two separated enantiomers to determine the enantiomeric excess (e.e.) of the original sample.
Caption: Step-by-step workflow for chiral amine derivatization and analysis.
Part 4: Conclusion and Future Outlook
The field of asymmetric benzoxadiazole derivatives presents a compelling duality. On one hand, it is a mature and robust area of analytical chemistry, where NBD reagents provide an indispensable tool for the sensitive detection and separation of chiral amines. On the other hand, its application as a core component in chiral ligands and catalysts for asymmetric synthesis is essentially unexplored.
This guide has established the foundational synthesis of the achiral scaffold and detailed the validated protocols for its use in chiral analysis. More importantly, by drawing a direct, mechanistically-grounded analogy to the successful planar-chiral benzoxazole systems, we have laid out a logical and actionable roadmap for future research.
The development of chiral benzoxadiazole-based ligands is not a matter of "if" but "when." Their unique electronic properties offer a tantalizing opportunity to develop novel catalytic systems with reactivity and selectivity profiles that are complementary or even superior to existing ligand classes. For researchers and drug development professionals, this represents a blue-ocean opportunity to innovate at the cutting edge of asymmetric synthesis.
References
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Adhikari, B., et al. (2016). Preparation of chiral aliphatic amines as NBD derivatives. ResearchGate. Available at: [Link]
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Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research. Available at: [Link]
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El-Gendy, A. A. M., et al. (2020). Synthesis of New Planar-Chiral Linked [2.2]Paracyclophanes. Molecules. Available at: [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Proceedings of the National Academy of Sciences. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
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Wang, Z., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chinese Journal of Chemistry. Available at: [Link]
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Zhang, Z., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis. Available at: [Link]
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Neto, B. A. D., et al. (2013). 2,1,3-Benzothiadiazole and derivatives: synthesis, properties, reactions, and applications in light technology of small molecules. European Journal of Organic Chemistry. Available at: [Link]
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Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A. Available at: [Link]
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Introduction: The Benzofurazan Scaffold in Modern Chemistry
An In-Depth Technical Guide to 4,6-Dibromobenzofurazan: Chemical Structure, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The benzofurazan (2,1,3-benzoxadiazole) core is a privileged heterocyclic motif in contemporary chemical sciences. Characterized by its electron-deficient aromatic system, the benzofurazan scaffold imparts unique electronic and photophysical properties to molecules, making it a valuable building block in medicinal chemistry, materials science, and chemical biology. Its derivatives have been explored for a range of applications, from fluorescent probes to potent therapeutic agents.
This guide focuses on a specific, highly functionalized derivative: 4,6-dibromobenzofurazan . The introduction of two bromine atoms onto the electron-deficient core creates a versatile platform for advanced chemical synthesis. The bromine substituents serve as reactive handles for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential or differential functionalization of the benzofurazan core, enabling the construction of complex molecular architectures with precisely controlled substitution patterns. This guide provides a senior-level perspective on the structure, synthesis, and chemical reactivity of 4,6-dibromobenzofurazan, offering field-proven insights and detailed protocols for its utilization.
Molecular Structure and Physicochemical Properties
The fundamental structure of 4,6-dibromobenzofurazan is a testament to its inherent reactivity. The fusion of the electron-withdrawing oxadiazole (furazan) ring to the benzene ring significantly lowers the electron density of the carbocyclic system. This effect is further amplified by the inductive electron-withdrawing nature of the two bromine atoms at the C4 and C6 positions.
Caption: Chemical Structure of 4,6-Dibromobenzofurazan.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.5-8.0 ppm). The two protons at the C5 and C7 positions are chemically distinct and would not exhibit coupling to each other.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbons bearing the bromine atoms (C4 and C6) would be significantly shielded compared to their unsubstituted counterparts. Based on data from analogs, the carbon signals for the benzofurazan core typically appear in the range of δ 110-155 ppm.[1]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive confirmation of its identity.
Synthesis of 4,6-Dibromobenzofurazan
The synthesis of 4,6-dibromobenzofurazan is not explicitly detailed in a single source but can be confidently designed based on established methodologies for related benzofuroxans.[2] The most logical and robust pathway begins with a commercially available, appropriately substituted aniline precursor, proceeding through a key o-nitroaryl azide intermediate.
Proposed Synthetic Pathway
The synthesis is a multi-step process that requires careful execution, particularly in the handling of the azide intermediate.
Caption: Proposed Synthetic Workflow for 4,6-Dibromobenzofurazan.
Detailed Experimental Protocols
The following protocols are adapted from validated procedures for analogous compounds and represent a reliable pathway to the target molecule.[2][3]
Step 1: Synthesis of 3,5-Dibromo-2-nitroaniline This step involves the careful nitration of 3,5-dibromoaniline. The amino group directs nitration to the ortho position.
-
To a stirred solution of 3,5-dibromoaniline (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 3,5-dibromo-2-nitroaniline.
Step 2: Synthesis of 4,6-Dibromobenzofuroxan (N-oxide) This step involves the conversion of the o-nitroaniline to an azide, followed by in situ thermal cyclization. Causality: The thermal decomposition of an o-nitroaryl azide proceeds with the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which immediately cyclizes onto the nitro group's oxygen to form the furoxan ring.[2]
-
Dissolve 3,5-dibromo-2-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
To the resulting diazonium solution, add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise. [CRITICAL]: Azide intermediates are potentially explosive. Handle with extreme caution behind a blast shield.
-
After stirring for 30 minutes, the intermediate 3,5-dibromo-2-nitrophenylazide will precipitate. Collect this solid by filtration, wash with cold water, and use it immediately in the next step without extensive drying.
-
Suspend the damp azide in an inert, high-boiling solvent (e.g., diethylene glycol or xylene) and heat the mixture to ~150°C.
-
Vigorous nitrogen evolution will be observed. Maintain heating for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4,6-dibromobenzofuroxan by column chromatography on silica gel.
Step 3: Synthesis of 4,6-Dibromobenzofurazan The final step is the deoxygenation of the furoxan N-oxide to the furazan.
-
Dissolve the 4,6-dibromobenzofuroxan (1.0 eq) in a suitable solvent such as xylene or toluene.
-
Add triphenylphosphine (P(Ph)₃, 1.1 eq).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, 4,6-dibromobenzofurazan.
Chemical Reactivity: A Platform for Molecular Diversity
The true synthetic value of 4,6-dibromobenzofurazan lies in its predictable and versatile reactivity. The two bromine atoms, situated on a highly electron-deficient ring, are excellent leaving groups for both nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the benzofurazan ring system makes it highly susceptible to nucleophilic attack, following the SNAr mechanism. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.
Caption: Generalized SNAr Mechanism on 4,6-Dibromobenzofurazan.
Reactivity Insights: Based on studies of analogous systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][4]thiadiazole), the two bromine atoms in 4,6-dibromobenzofurazan are expected to have differential reactivity, although they are not as distinct as in systems with stronger electronic asymmetry.[4] It is often possible to achieve selective monosubstitution by using a controlled stoichiometry of the nucleophile (1.0-2.0 equivalents) and moderate reaction temperatures (e.g., room temperature to 80°C). Disubstitution typically requires a larger excess of the nucleophile and more forcing conditions (e.g., higher temperatures >100°C).
Protocol: Monosubstitution with a Secondary Amine (e.g., Morpholine)
-
Dissolve 4,6-dibromobenzofurazan (1.0 eq) in a polar aprotic solvent such as DMF or MeCN.
-
Add morpholine (2.0 eq).
-
Reflux the reaction mixture (e.g., 80°C for MeCN) for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the 4-bromo-6-morpholinobenzofurazan.
| Reaction | Nucleophile Stoichiometry | Temperature | Expected Outcome |
| Monosubstitution | 1.0 - 2.0 eq | Room Temp - 80°C | Selective substitution at one position |
| Disubstitution | > 4.0 eq | > 100°C | Substitution at both C4 and C6 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds of 4,6-dibromobenzofurazan are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes) couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds and the construction of complex conjugated systems for materials and pharmaceutical applications.[5]
Causality and Control: The standard catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with the organometallic reagent and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Selective monocoupling can often be achieved by carefully controlling reaction time, temperature, and stoichiometry, as the first coupling product is generally less reactive than the starting dibromide.
Protocol: Suzuki-Miyaura Monocoupling
-
To a degassed mixture of solvent (e.g., toluene/water or dioxane/water), add 4,6-dibromobenzofurazan (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS to maximize the formation of the mono-coupled product.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography to isolate the mono-arylated product.
Applications and Future Outlook
4,6-Dibromobenzofurazan is a high-potential building block for both materials science and drug discovery.
-
Organic Electronics: The electron-accepting benzofurazan core is a common component in materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to perform sequential cross-coupling reactions on the 4,6-dibromo scaffold allows for the synthesis of "push-pull" chromophores and conjugated polymers with tailored electronic and photophysical properties.[5]
-
Medicinal Chemistry: The benzofurazan nucleus is present in various bioactive molecules. The SNAr reactivity of 4,6-dibromobenzofurazan provides a direct route to introduce diverse amine-containing pharmacophores, enabling the rapid generation of compound libraries for screening and lead optimization.
The strategic placement of two reactive bromine atoms on the electron-deficient benzofurazan core makes 4,6-dibromobenzofurazan a powerful and versatile intermediate. Its predictable reactivity in both SNAr and cross-coupling reactions provides chemists with a robust platform for the design and synthesis of novel, functional molecules for a wide range of scientific applications.
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Berezina, T. A., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][3][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. [Link]
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Al-Hourani, B. J., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1106-1112. [Link]
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Hassan, Z., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]. Beilstein Journal of Organic Chemistry, 10, 1106-1112. [Link]
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Tsuchiya, K., et al. (2023). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 28(14), 5396. [Link]
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A Comparative Analysis of 4,6-Dibromo- and 4,7-Dibromo-2,1,3-Benzoxadiazole: A Guide to Isomer Selection in Chemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzoxadiazole (benzofurazan) core is a privileged scaffold in materials science and medicinal chemistry, prized for its electron-accepting nature and inherent fluorescence. Dibromination of this core yields key building blocks for complex molecular architectures. However, the constitutional isomers—4,6-dibromo- and 4,7-dibromo-2,1,3-benzoxadiazole—possess fundamentally different properties that dictate their synthetic utility and application. This technical guide provides an in-depth analysis of these two isomers, moving beyond simple identification to explain the causal relationships between structure, synthesis, physicochemical properties, and reactivity. We will explore how a simple change in a bromine atom's position from C7 to C6 breaks molecular symmetry, alters synthetic strategy, and creates distinct opportunities for regioselective functionalization, thereby guiding researchers in making informed decisions for their specific applications.
The 2,1,3-Benzoxadiazole Scaffold: A Foundation of Electron-Deficient Systems
The 2,1,3-benzoxadiazole ring system is an electron-deficient aromatic heterocycle. This property arises from the electronegative oxygen and nitrogen atoms within the fused oxadiazole ring, which withdraw electron density from the benzene ring. This electron deficiency is the cornerstone of its utility, making it an excellent acceptor unit for constructing donor-acceptor (D-A) systems. Such systems are critical in the development of organic electronics, fluorescent probes, and bioactive molecules.[1][2][3] The standard IUPAC numbering, shown below, is crucial for distinguishing between the isomers at the heart of this guide.
Expert Insight: The electron-deficient nature of the benzoxadiazole core not only defines its role in D-A systems but also activates the attached benzene ring for certain chemical transformations. However, it also influences the reactivity of substituents, a key theme in the differential chemistry of its dibrominated isomers.
Divergent Pathways: The Synthesis of 4,7- and 4,6-Dibromobenzoxadiazole
The choice between the 4,7- and 4,6-isomers often begins with their synthesis. The symmetrical nature of the 4,7-isomer allows for a direct and regioselective bromination of the parent heterocycle, whereas the synthesis of the asymmetric 4,6-isomer necessitates building the core from a pre-brominated precursor.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
The synthesis of the 4,7-isomer is typically achieved through the direct electrophilic bromination of 2,1,3-benzoxadiazole. The electron-withdrawing nature of the oxadiazole ring deactivates the adjacent 4 and 7 positions to a lesser extent than the 5 and 6 positions, directing bromination to these sites.[4]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,1,3-benzoxadiazole (1.0 eq) in a suitable solvent such as concentrated hydrobromic acid or sulfuric acid.[4][5]
-
Bromination: Add elemental bromine (Br₂, ~2.5-3.0 eq) dropwise to the stirred solution at an elevated temperature (e.g., 100-120°C).[4][6] Alternatively, bromine can be generated in situ using an oxidizing agent like hydrogen peroxide in hydrobromic acid.[6]
-
Reaction Monitoring: Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water and a saturated sodium bicarbonate solution to neutralize excess acid and remove unreacted bromine. Further purification by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate eluent system) yields the pure 4,7-dibromo-2,1,3-benzoxadiazole.[4]
Experimental Protocol: Synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole
Direct bromination is not a viable strategy for the 4,6-isomer due to a lack of regiocontrol. Instead, the benzoxadiazole ring is constructed from a commercially available, pre-functionalized benzene derivative, typically 2,4-dibromo-6-nitroaniline.[7]
Methodology:
-
Diazotization: Dissolve 2,4-dibromo-6-nitroaniline (1.0 eq) in a mixture of acetic acid and sulfuric acid. Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Azide Formation: Add a solution of sodium azide (NaN₃) to the cold diazonium salt solution. This results in the formation of an aryl azide intermediate.
-
Cyclization (Benzofuroxan Formation): Gently heat the aryl azide solution. The azide will undergo thermal decomposition and cyclize to form this compound N-oxide (a benzofuroxan).
-
Deoxygenation: Dissolve the crude benzofuroxan in a solvent like toluene or xylene and add a reducing agent such as triphenylphosphine (PPh₃). Reflux the mixture to deoxygenate the N-oxide, yielding the final this compound.[2][7]
-
Purification: After cooling, the product is purified via column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Caption: Divergent synthetic routes for dibromobenzoxadiazole isomers.
The Decisive Factor: How Symmetry Dictates Physicochemical Properties
The most profound difference between the two isomers is their molecular symmetry. This single geometric factor cascades down to influence their electronic structure, spectroscopic signatures, and ultimately, their macroscopic properties.
-
4,7-Dibromo-2,1,3-benzoxadiazole: This molecule belongs to the C₂ᵥ point group. It possesses a C₂ rotational axis and two perpendicular mirror planes. This symmetry renders the two bromine atoms and the two aromatic protons chemically equivalent.
-
This compound: This molecule is asymmetric, belonging to the Cₛ point group. It has only a single mirror plane (the plane of the molecule). Consequently, the C4-Br and C6-Br atoms are chemically distinct, as are the protons at the C5 and C7 positions.
This fundamental difference in symmetry has critical implications:
-
Dipole Moment: In the 4,7-isomer, the individual C-Br bond dipoles are oriented in opposite directions relative to the C₂ axis, leading to partial cancellation and a smaller overall molecular dipole moment. In the 4,6-isomer, the bond dipoles are oriented on the same side of the molecule, resulting in a constructive addition and a significantly larger net dipole moment.
-
Electronic Structure: The placement of the electron-withdrawing bromine atoms alters the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). While both are electron-deficient, the asymmetric electronic landscape of the 4,6-isomer can lead to different intramolecular charge transfer (ICT) characteristics compared to its symmetrical counterpart.[8][9]
-
Crystallinity and Solubility: The higher symmetry and potentially lower dipole moment of the 4,7-isomer can favor more ordered packing in the solid state, which may affect its melting point and solubility compared to the less regular shape of the 4,6-isomer.
Caption: Structural and electronic consequences of isomerism.
Comparative Spectroscopic and Physicochemical Data
The differences in symmetry and electronic structure are directly observable in the spectroscopic data of the two isomers.
| Property | 4,7-Dibromo-2,1,3-benzoxadiazole | This compound | Rationale for Difference |
| Symmetry Point Group | C₂ᵥ | Cₛ | Symmetrical vs. asymmetrical substitution pattern. |
| ¹H NMR | One signal (singlet or AA' doublet) | Two distinct signals (doublets) | Protons at C5/C6 are equivalent. |
| ¹³C NMR | 3 signals for aromatic carbons | 6 signals for aromatic carbons | Fewer unique carbon environments due to symmetry. |
| Dipole Moment | Lower | Higher | Vector cancellation of C-Br bond dipoles. |
| UV-Vis (λₘₐₓ) | Expected to differ | Expected to differ | Different HOMO-LUMO energy gaps due to substituent effects. |
| Fluorescence (λₑₘ) | Expected to differ | Expected to differ | Altered ICT character and excited state geometry. |
Reactivity and Strategic Application: A Tale of Two Isomers
The most significant practical consequence of the isomerism lies in their differential reactivity, particularly in metal-catalyzed cross-coupling reactions, which are the workhorse for building complex conjugated molecules.
Reactivity in Cross-Coupling Reactions
-
4,7-Dibromo Isomer: Due to symmetry, both bromine atoms are electronically and sterically identical. Therefore, mono-functionalization is often statistical, leading to a mixture of starting material, mono-substituted, and di-substituted products unless a large excess of the dibromo-compound is used. It is most commonly used directly for di-substitution to create symmetrical D-A-D type molecules.[4]
-
4,6-Dibromo Isomer: The two bromine atoms are non-equivalent. The C4-Br is generally more reactive than the C6-Br in palladium-catalyzed couplings. This is because the C4 position is ortho to the electron-withdrawing oxadiazole ring, making it more susceptible to oxidative addition. This difference in reactivity opens the door for regioselective sequential functionalization . One can selectively react at the C4 position under milder conditions, and then introduce a different functional group at the C6 position under more forcing conditions.
Expert Insight: The ability to perform selective, sequential cross-couplings on the 4,6-isomer is a powerful tool. It allows for the construction of complex, non-symmetrical molecules (D₁-A-D₂) that are inaccessible with the 4,7-isomer, enabling finer control over the electronic properties of the final compound.
Caption: Regioselectivity in cross-coupling reactions of the isomers.
Applications in Drug Development and Materials Science
-
4,7-Dibromo-2,1,3-benzoxadiazole: This is the more common and widely used isomer. Its symmetry makes it an ideal building block for linear, well-defined conjugated polymers used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][10][11] It also serves as a core for symmetrical fluorescent probes where changes in the environment equally affect both sides of the molecule.
-
This compound: The utility of this isomer lies in its asymmetry. In materials science, it can be used to introduce asymmetry into polymer chains, which can disrupt packing, increase solubility, or alter the morphology of thin films. In drug development and for chemical probes, its platform allows for the precise and differential placement of two different functional groups—for example, a targeting moiety at C4 and a therapeutic or reporting group at C6.
Conclusion and Recommendations
The choice between 4,6-dibromo- and 4,7-dibromo-2,1,3-benzoxadiazole is not arbitrary but a critical design decision with far-reaching consequences.
-
Choose 4,7-dibromo-2,1,3-benzoxadiazole when:
-
The target molecule is symmetrical.
-
The synthetic goal is to create linear, rigid donor-acceptor-donor (D-A-D) systems or polymers.
-
A straightforward synthesis via direct bromination of the parent heterocycle is desired.
-
-
Choose this compound when:
-
The target molecule is asymmetrical.
-
Sequential, regioselective introduction of two different functional groups is required.
-
The goal is to fine-tune electronic properties by creating a non-symmetrical D₁-A-D₂ structure.
-
Disruption of crystalline packing or modulation of solubility through molecular asymmetry is desired.
-
By understanding the fundamental differences in symmetry, synthesis, and reactivity detailed in this guide, researchers can strategically leverage the unique characteristics of each isomer to advance their work in drug discovery, chemical biology, and materials science.
References
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers.
- How to Prepare 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE? - FAQ - Guidechem. (2021). Guidechem.
- 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | 15155-41-6 - ChemicalBook. (2026). ChemicalBook.
- 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu.
- 2,1,3-Benzothiadiazole - Wikipedia. Wikipedia.
- Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. (N.D.). MIT.
- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive.
- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (N.D.).
- 4,7-Dibromo-2,1,3-benzothiadiazole | CAS Number 15155-41-6. Ossila.
- synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2. (2001).
- Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT comput
- Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study | Request PDF. (2025).
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). MDPI.
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An In-Depth Technical Guide to the Solubility of 4,6-Dibromo-2,1,3-benzoxadiazole in Organic Solvents
Introduction
4,6-Dibromo-2,1,3-benzoxadiazole, also known as 4,6-dibromobenzofurazan, is a halogenated heterocyclic compound of increasing interest within the fields of medicinal chemistry, materials science, and drug development. As a derivative of the versatile 2,1,3-benzoxadiazole scaffold, its unique electronic and structural properties make it a valuable building block for the synthesis of novel bioactive molecules and functional organic materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.
This technical guide provides a detailed exploration of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present predicted solubility profiles based on analogous compounds, and offer a robust experimental protocol for researchers to determine its solubility in their specific solvent systems.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure, polarity, and ability to interact with solvent molecules. This compound is a planar, aromatic molecule with a molecular weight of approximately 277.90 g/mol . The presence of two bromine atoms significantly increases its molecular weight and introduces polarizable electron density. The benzoxadiazole core itself possesses a dipole moment, contributing to the overall polar nature of the molecule.
Based on the general principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The solubility of its positional isomer, 4,7-dibromo-2,1,3-benzoxadiazole, in dichloromethane and purification using hexane/ethyl acetate mixtures suggests a good solubility in moderately polar to polar aprotic solvents[1]. Furthermore, the analogous sulfur-containing compound, 4,7-dibromo-2,1,3-benzothiadiazole, is known to be soluble in toluene and dimethyl sulfoxide (DMSO)[2][3].
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The polar nature of the benzoxadiazole ring and the C-Br bonds will likely lead to poor solvation by nonpolar, non-aromatic hydrocarbons. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The aromatic nature of both the solute and solvent should facilitate favorable π-π stacking interactions, promoting solubility. The related 4,7-dibromo-2,1,3-benzothiadiazole is soluble in toluene.[2][4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble to Very Soluble | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. The synthesis of the related 4,7-isomer involves dissolving the crude product in DCM.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are relatively polar and can act as hydrogen bond acceptors, which may facilitate the dissolution of the compound. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess large dipole moments and are effective at solvating polar molecules. The related sulfur analog is soluble in DMSO.[3] |
| Polar Protic Solvents | Methanol, Ethanol | Sparingly to Moderately Soluble | While these solvents are polar, the ability of this compound to accept hydrogen bonds may be limited, potentially restricting high solubility. Recrystallization of a similar compound from ethanol has been reported, suggesting at least moderate solubility at elevated temperatures.[5] |
Experimental Determination of Solubility
While predictions provide a useful starting point, empirical determination of solubility is crucial for accurate and reproducible research. The following protocol outlines a standard method for qualitatively and quantitatively assessing the solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1 mL of the desired organic solvent to the vial.
-
-
Qualitative Assessment at Room Temperature:
-
Securely cap the vial and vortex or agitate it vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered "soluble" at approximately 10 mg/mL.
-
If undissolved solid remains, the compound is "sparingly soluble" or "insoluble" at room temperature.
-
-
Qualitative Assessment with Heating:
-
If the compound was not fully soluble at room temperature, gently heat the vial in a water bath or on a hot plate to near the boiling point of the solvent. Caution: Ensure proper ventilation and take necessary precautions when heating flammable organic solvents.
-
Intermittently and carefully vortex the hot solution.
-
Visually inspect the solution. If all the solid dissolves, the compound is "soluble with heating."
-
If undissolved solid remains even at the solvent's boiling point, the compound is "insoluble."
-
-
Quantitative Assessment (Optional):
-
To determine the precise solubility, prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
-
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying principles of solubility and utilizing the provided experimental protocol, researchers and drug development professionals can confidently handle and employ this versatile compound in their synthetic and formulation endeavors. The predicted solubility profile serves as a valuable starting point, while the detailed methodology empowers users to generate precise and reliable solubility data tailored to their specific applications.
References
-
LookChem. Cas 15155-41-6, 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. [Link]
-
MIT OpenCourseWare. Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. [Link]
-
MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
- Google Patents. Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. [Link]
-
MIT OpenCourseWare. Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. [Link]
-
ResearchGate. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
ChemRxiv. Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. [Link]
-
Wiley Online Library. N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
-
J-STAGE. synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. [Link]
-
PubChem. 5,6-Dibromo-2,1,3-benzothiadiazole. [Link]
-
Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
ResearchGate. Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. [Link]
-
PubChem. 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. [Link]
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Asymmetric Benzoxadiazole Architectures: Tuning Electronic Frontiers for Photovoltaics and Bio-Sensing
Abstract
This technical guide analyzes the electronic properties and synthetic pathways of asymmetric 2,1,3-benzoxadiazole (BO) derivatives. While 2,1,3-benzothiadiazole (BT) has historically dominated the field of electron-deficient cores, the BO analogue offers distinct advantages: higher electronegativity, deeper LUMO levels, and unique quinoid character. This guide explores how breaking molecular symmetry in BO-based acceptors enhances dipole moments for charge separation in Organic Photovoltaics (OPV) and enables "turn-on" fluorescence for bio-imaging applications.
Part 1: Molecular Design & Electronic Theory
The Benzoxadiazole (BO) Core Advantage
The 2,1,3-benzoxadiazole unit functions as a strong electron-withdrawing moiety due to the high electronegativity of the oxygen atom and the imine (C=N) bonds. Compared to its sulfur analogue (BT), the BO core exhibits:
-
Deeper LUMO Levels: The stronger electron affinity of oxygen lowers the Lowest Unoccupied Molecular Orbital (LUMO), often exceeding -3.0 eV in conjugated systems, which is critical for maximizing Open-Circuit Voltage (
) in solar cells. -
Quinoid Character: BO promotes a quinoid resonance structure in the polymer/molecule backbone, enhancing planarity and
-electron delocalization.
The Role of Asymmetry
Symmetry breaking is a powerful tool in materials design. In BO acceptors, asymmetry is typically introduced via:
-
Asymmetric End-Capping (A-D-A'): Using different electron-withdrawing terminal groups.
-
Core Substitution: Introducing fluorine or chlorine atoms at non-equivalent positions on the fused ring system.
Electronic Consequences:
-
Dipole Moment Enhancement: Asymmetric molecules possess permanent dipole moments (often >5 Debye), which create internal electric fields that assist in exciton dissociation at the Donor-Acceptor interface.
-
Solubility & Morphology: Asymmetry increases entropy, disrupting excessive crystallinity. This prevents large phase separation domains, leading to optimized bulk-heterojunction morphologies.
Visualization: Electronic Energy Landscape
The following diagram illustrates the impact of substituting BT with BO and introducing asymmetry on frontier orbitals.
Caption: Evolution of frontier orbital energies. Replacing Sulfur (BT) with Oxygen (BO) stabilizes the LUMO. Asymmetry fine-tunes the gap and enhances dipole-induced charge transfer.
Part 2: Synthesis of Asymmetric BO Acceptors
Strategic Modular Synthesis
Constructing asymmetric BO derivatives requires a stepwise approach to avoid statistical mixtures. The Stille Cross-Coupling reaction is the preferred method for its functional group tolerance and mild conditions.
Key Synthetic Challenge: Regioselectivity. To create an A-D-A' structure, the central core must be mono-functionalized first, or possess distinct leaving groups (e.g., Br vs. I) that allow sequential coupling.
Protocol: Sequential Stille Coupling for Asymmetric A-D-A'
Objective: Synthesize an asymmetric acceptor with a BO core, a thiophene spacer, and two different terminal groups (IC and IC-2F).
Reagents:
-
Core: 4,7-dibromo-2,1,3-benzoxadiazole
-
Coupling Partners: 2-(tributylstannyl)thiophene derivatives[1]
-
Catalyst:
/ -
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Mono-Stannylation (Desymmetrization):
-
React 4,7-dibromo-2,1,3-benzoxadiazole (1.0 eq) with a thiophene-stannane spacer (0.9 eq) to favor the mono-coupled product.
-
Critical Control: Maintain stoichiometry strictly < 1.0 eq for the stannane to minimize bis-coupling.
-
Purify via column chromatography (Silica gel, Hexane/DCM gradient) to isolate the mono-bromide intermediate.
-
-
Second Coupling:
-
React the mono-bromide intermediate (1.0 eq) with the second, different stannylated arm (1.2 eq).
-
Reflux at 110°C for 12–24 hours under Argon.
-
-
Knoevenagel Condensation (End-Capping):
-
Convert the aldehyde groups on the arms to the final acceptor terminals using 1,1-dicyanomethylene-3-indanone (IC) derivatives.
-
Catalyst: Pyridine/Chloroform.
-
Workflow Visualization
Caption: Stepwise synthetic route for asymmetric A-D-A' benzoxadiazole acceptors, prioritizing purification of the mono-substituted intermediate to ensure structural purity.
Part 3: Optoelectronic Characterization
Cyclic Voltammetry (CV) Protocol
To determine the HOMO/LUMO levels accurately, CV must be performed with an internal standard.
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in anhydrous Acetonitrile or DCM. -
Standard: Ferrocene (
).[2] -
Calculation:
Data Summary: Symmetric vs. Asymmetric BO
The following table summarizes typical electronic shifts observed when modifying BO acceptors [1][3].
| Property | Symmetric BO-Polymer | Asymmetric Small Molecule (BO-Core) | Effect of Asymmetry |
| HOMO (eV) | -5.40 | -5.65 | Deepened by halogenation/asymmetry |
| LUMO (eV) | -3.50 | -3.75 | Enhanced electron affinity |
| Bandgap ( | ~1.90 eV | ~1.50 - 1.70 eV | Tunable optical absorption |
| Dipole Moment | ~0.5 D | > 5.0 D | Critical for charge separation |
| Solubility | Low ( | High ( | Improved processing |
Part 4: Applications
Organic Photovoltaics (OPV)
Asymmetric BO acceptors are pivotal in achieving high Power Conversion Efficiencies (PCE).[5]
-
Mechanism: The deep LUMO of BO matches well with wide-bandgap polymer donors (like PM6), minimizing voltage loss (
). -
Performance: Asymmetric variants (e.g., modified Y6 derivatives with BO cores) have demonstrated PCEs exceeding 17% in binary blends [4]. The asymmetry suppresses non-radiative recombination, a major loss channel in organic solar cells.
Bio-Electronic Interfaces (Fluorescent Probes)
For the drug development audience, BO derivatives serve as excellent fluorescent scaffolds.
-
Solvatochromism: The intramolecular charge transfer (ICT) inherent in asymmetric D-A BO molecules makes their emission highly sensitive to solvent polarity.
-
Application: These molecules act as "turn-on" probes for hydrophobic pockets in proteins or lipid membranes. In aqueous (polar) environments, fluorescence is quenched; upon binding to a hydrophobic drug target or lipid bilayer, fluorescence is restored (Quantum Yield
increases from <0.05 to >0.5) [2].
References
-
Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. ResearchGate. Available at: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Available at: [Link]
-
3,4;2',3':5,6-benzo[1,2-c][1,2,5]oxadiazole-based polymer donors with deep HOMO levels. Journal of Semiconductors. Available at: [Link]
-
Asymmetric Electron Acceptors for High-Efficiency and Low-Energy-Loss Organic Photovoltaics. Advanced Materials. Available at: [Link]
-
Tuning of the HOMO-LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Electron Acceptors for High-Efficiency and Low-Energy-Loss Organic Photovoltaics [diva-portal.org]
An In-depth Technical Guide to 4,7-Dibromo-2,1,3-benzoxadiazole: Properties, Synthesis, and Applications
A Note on Isomeric Specificity: This guide focuses on 4,7-Dibromo-2,1,3-benzoxadiazole (CAS No. 54286-63-4) . While the initial inquiry specified the 4,6-dibromo isomer, a comprehensive review of scientific literature and chemical databases indicates a prevalence of research and data for the 4,7-isomer. It is plausible that "4,6-Dibromo-2,1,3-benzoxadiazole" may be a less common isomer or a potential misnomer in some contexts. This guide, therefore, addresses the scientifically well-documented 4,7-isomer to provide robust and verifiable information for researchers, scientists, and drug development professionals.
Core Properties and Physical Data
4,7-Dibromo-2,1,3-benzoxadiazole, also known as 4,7-dibromobenzofurazan, is a halogenated heterocyclic compound. Its core structure, the 2,1,3-benzoxadiazole ring, is a key building block in the development of fluorescent probes and functional organic materials. The addition of two bromine atoms at the 4 and 7 positions significantly influences its electronic properties, making it a valuable intermediate in organic synthesis.
Summary of Physical and Chemical Data:
| Property | Value | Source(s) |
| CAS Number | 54286-63-4 | [1] |
| Molecular Formula | C₆H₂Br₂N₂O | |
| Molecular Weight | 277.90 g/mol | |
| Melting Point | 111.0 - 115.0 °C | |
| Appearance | White to yellow to orange powder/crystal | |
| Purity | >98.0% (by GC) | |
| Solubility | Soluble in various organic solvents |
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
The synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole is typically achieved through the bromination of 2,1,3-benzoxadiazole. The following protocol is a representative method found in the literature.
Experimental Protocol: Bromination of 2,1,3-benzoxadiazole
Causality behind Experimental Choices:
-
Iron Powder as a Catalyst: The use of iron powder as a catalyst facilitates the electrophilic aromatic substitution reaction by polarizing the bromine molecule, making it a more potent electrophile.
-
Dropwise Addition of Bromine: The slow, dropwise addition of bromine at an elevated temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Refluxing: Heating the reaction mixture to reflux ensures that the reaction proceeds to completion by providing the necessary activation energy.
-
Aqueous Work-up: The series of washes with sodium bicarbonate and brine are crucial for neutralizing any remaining acidic components and removing water-soluble impurities.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
-
Heat the mixture to 100°C.
-
Add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting solution in dichloromethane (40 mL) and wash with brine (40 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.[2]
Visualizing the Synthesis Workflow:
Caption: Application pathways of 4,7-Dibromo-2,1,3-benzoxadiazole.
Safety, Handling, and Disposal
As a brominated aromatic compound, 4,7-Dibromo-2,1,3-benzoxadiazole should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, the safety data for the analogous 4,7-Dibromo-2,1,3-benzothiadiazole indicates that it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [3]Therefore, stringent safety measures are recommended.
Recommended Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Spectroscopic Data for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a singlet for the two equivalent aromatic protons.
-
¹³C NMR would provide information on the number and chemical environment of the carbon atoms.
-
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
Researchers are advised to acquire and interpret their own spectroscopic data to confirm the identity and purity of their synthesized material.
References
-
[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide]([Link]
Sources
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Strategic Sourcing & Technical Guide: 4,6-Dibromo-2,1,3-benzoxadiazole
This guide outlines the strategic sourcing, technical validation, and application logic for 4,6-Dibromo-2,1,3-benzoxadiazole , a specialized asymmetric intermediate distinct from its common isomer.
CAS Number: 769-56-2 Formula: C₆H₂Br₂N₂O Molecular Weight: 277.90 g/mol
Part 1: The Critical Distinction (Isomer Analysis)
Before initiating procurement, researchers must validate the specific isomer required. The market is dominated by the 4,7-dibromo isomer (CAS 54286-63-4), which is the standard symmetric building block for organic electronics (e.g., PCDTBT polymers).
The 4,6-dibromo isomer (CAS 769-56-2) is an asymmetric scaffold used for precision engineering of bandgaps and creating "push-pull" systems with distinct donors at the 4 and 6 positions. Confusing these two isomers is the most common failure mode in sourcing this material.
Isomer Comparison Table
| Feature | 4,6-Dibromo (Target) | 4,7-Dibromo (Common) |
| Symmetry | Asymmetric ( | Symmetric ( |
| CAS | 769-56-2 | 54286-63-4 |
| Reactivity | Regioselective: C4 is more reactive than C6. | Equal: C4 and C7 are equivalent. |
| NMR Signal | Two Doublets (Meta-coupling, | One Singlet (2H). |
| Availability | Low (Custom/Fine Chemical). | High (Commodity/Bulk). |
| Price | High ( | Low ($). |
Part 2: Commercial Supply Landscape
Unlike the 4,7-isomer, which is available in kilogram quantities from major distributors, the 4,6-isomer is typically a Tier 2 (Fine Chemical) or Tier 3 (Custom Synthesis) product.
Supplier Categorization
-
Tier 1 (Stock Holders):
-
Characteristics: Ships in 1-5 days, CoA available immediately.
-
Primary Sources:Amadis Chemical , Apollo Scientific (UK), RHAWN (China).
-
Strategy: Use for gram-scale needs (1g - 25g) where speed is critical.
-
-
Tier 2 (Aggregators/Repackagers):
-
Characteristics: Lists product but sources on-demand; 2-4 week lead time.
-
Primary Sources:MolMall , Chem-Impex , Vitas-M .
-
Strategy: Viable if Tier 1 is out of stock; require recent CoA before shipment.
-
-
Tier 3 (Custom Synthesis):
-
Characteristics: "Inquire for Price"; 6-8 week lead time.
-
Primary Sources:Sigma-Aldrich (AldrichCPR) , Specialized CROs.
-
Strategy: Required for >100g scale.
-
Procurement Decision Logic
Figure 1: Decision matrix for sourcing to avoid isomer confusion and optimize cost/lead time.
Part 3: Technical Specifications & Quality Assurance
To ensure scientific integrity, every batch must be validated. Relying solely on the supplier's Certificate of Analysis (CoA) is risky for this isomer due to potential cross-contamination with the 4,7-isomer during synthesis.
Self-Validating Protocol: NMR Identification
The proton NMR (
-
Protocol: Dissolve ~5-10 mg in CDCl
. -
Expected Result (4,6-isomer): You must observe two distinct signals in the aromatic region (approx. 7.5 - 8.0 ppm).
-
Signal A: Doublet (
Hz) corresponding to H5. -
Signal B: Doublet (
Hz) corresponding to H7.
-
-
Failure Mode: A single singlet indicates the 4,7-isomer. A mixture of a singlet and doublets indicates contamination.
Specification Sheet Targets
| Parameter | Specification | Method | Note |
| Appearance | White to pale yellow solid | Visual | Darkening indicates decomposition. |
| Purity | HPLC/GC | Critical for polymerization. | |
| Melting Point | 112 - 115 °C | Capillary | 4,7-isomer melts at ~170°C. |
| Identity | Conforms to Structure | Must show asymmetric pattern. |
Part 4: Synthesis & Reactivity Logic
Understanding the synthesis explains the cost and availability constraints. Unlike the 4,7-isomer, which is made by direct bromination of benzoxadiazole (cheap), the 4,6-isomer requires a "De Novo" synthesis .
Synthesis Pathway
The synthesis typically starts from 3,5-dibromo-1,2-phenylenediamine .
-
Precursor: 3,5-dibromo-1,2-phenylenediamine.
-
Oxidation/Cyclization: Reaction with Sodium Hypochlorite (NaOCl) or PhI(OAc)
.
Note: Direct bromination of 2,1,3-benzoxadiazole yields the 4,7-isomer almost exclusively due to electronic symmetry.
Regioselectivity (The "Why")
Researchers select the 4,6-isomer for its differential reactivity .
-
Position 4 (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (S
Ar) and Oxidative Addition. -
Position 6 (Meta to N): Less reactive.
-
Application: This allows for sequential, regioselective cross-coupling (e.g., Suzuki or Stille), enabling the construction of
type asymmetric structures rather than the symmetric structures derived from the 4,7-isomer.
Figure 2: Reactivity profile demonstrating the regioselective advantage of the 4,6-isomer.
References
-
Amadis Chemical. 4,6-dibromobenzo[c][1,2,5]oxadiazole Product Page. Retrieved from
-
Apollo Scientific. Product 769-56-2 Details. Retrieved from
-
Neto, B. A. D., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Retrieved from
-
Pilgram, K., et al. (1970). Bromination of 2,1,3-benzothiadiazoles.[4] Journal of Heterocyclic Chemistry. (Fundamental reference for regioselectivity patterns in benzoxadiazole/thiadiazole systems).
-
PubChem. this compound Compound Summary. Retrieved from
Sources
The 4,6-Dibromobenzo[c][1,2,5]oxadiazole Scaffold: Synthesis, Reactivity, and Functionalization
This guide is structured as a high-level technical whitepaper designed for researchers in organic synthesis, medicinal chemistry, and materials science. It moves beyond basic nomenclature to explore the synthesis, reactivity, and strategic utility of the 4,6-dibromobenzo[c][1,2,5]oxadiazole scaffold.
Executive Summary
While the symmetric 4,7-dibromo-2,1,3-benzothiadiazole (and its oxadiazole analog) serves as the "workhorse" acceptor unit in organic photovoltaics (OPV), the 4,6-dibromobenzo[c][1,2,5]oxadiazole isomer represents a distinct, asymmetric scaffold. Its unique substitution pattern breaks molecular symmetry, creating a dipole moment and steric environment that differs significantly from the 4,7-isomer. This guide details the IUPAC identity, a robust synthetic route avoiding regio-isomeric mixtures, and a regioselective functionalization strategy that exploits the electronic disparity between the C4 and C6 positions.
Structural Identity & Nomenclature
Correct nomenclature is the bedrock of reproducibility. The fusion of a benzene ring with a 1,2,5-oxadiazole (furazan) ring creates the 2,1,3-benzoxadiazole core.
IUPAC Designation[1]
-
Preferred Name: 4,6-Dibromo-2,1,3-benzoxadiazole
-
Alternative Name: 4,6-Dibromobenzo[c][1,2,5]oxadiazole
-
CAS Registry Number: (Isomer specific—often conflated with 4,7-isomer in generic searches; verify via structure)
Numbering Logic
Understanding the numbering is critical for distinguishing the 4,6-isomer from the more common 4,7-isomer.
-
Heterocycle Priority: Numbering begins at the oxygen atom (Position 1).
-
Path: Proceed toward the nitrogen atoms (Positions 2 and 3).
-
Fusion: The bridgehead carbons are skipped in the numbering sequence.
-
Benzene Ring: The carbon atoms of the benzene ring are numbered 4, 5, 6, and 7.
-
Position 4: Alpha to the ring fusion (highly electrophilic).
-
Position 5: Beta to the ring fusion.
-
Position 6: Beta to the ring fusion.
-
Position 7: Alpha to the ring fusion.
-
The 4,6-Dibromo Pattern: This places one bromine atom adjacent to the heterocycle (C4) and the second bromine atom meta to the first, separated by a methine group (C6). This asymmetry is the key to its selective reactivity.
Synthetic Pathways: The Pre-Functionalized Route
Direct bromination of unsubstituted benzoxadiazole yields the thermodynamic 4,7-dibromo product due to symmetry. To synthesize the 4,6-dibromo isomer exclusively, one must utilize a "pre-functionalized aniline" strategy.
The "Green-Rowe" Oxidation & Deoxygenation Sequence
The most reliable route involves the oxidation of a substituted nitroaniline to the benzofuroxan (N-oxide), followed by deoxygenation.
Reaction Scheme:
-
Precursor: 2,4-Dibromo-6-nitroaniline.
-
Oxidation: Treatment with sodium hypochlorite (NaOCl) yields 4,6-dibromobenzofuroxan.
-
Reduction: Deoxygenation using triethyl phosphite (
) yields the target benzoxadiazole.
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis from nitroaniline precursor to benzoxadiazole target via furoxan intermediate.
Reactivity Profile: Regioselective Functionalization
The power of the 4,6-dibromo scaffold lies in the electronic differentiation between the two bromine atoms.
Electronic Environment
-
C4-Bromine (Alpha): Located ortho to the imine nitrogen (N3) of the oxadiazole ring. The oxadiazole ring is strongly electron-withdrawing (similar to a nitro group). This makes the C4-Br highly susceptible to Nucleophilic Aromatic Substitution (
) . -
C6-Bromine (Beta): Located meta to the N3 nitrogen and para to the N1 nitrogen (conceptually). It is significantly less activated toward
but remains reactive toward Palladium-catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) .
Strategic Implication
Researchers can sequentially functionalize the core:
-
Step 1 (
): Introduce a nucleophile (amine, thiol, alkoxide) selectively at C4 . -
Step 2 (Pd-Coupling): Couple an aryl/alkyl group at C6 .
DOT Diagram: Reactivity Logic
Caption: Differential reactivity map showing the orthogonality of C4 (SNAr) and C6 (Cross-Coupling) positions.
Experimental Protocols
Safety Warning: Benzofuroxans (intermediates) are high-energy compounds and can be shock-sensitive or thermally unstable. Perform all reactions behind a blast shield. NaOCl oxidations are exothermic.
Protocol A: Synthesis of 4,6-Dibromobenzofuroxan
Reagents: 2,4-Dibromo-6-nitroaniline (1.0 eq), NaOCl (commercial bleach, excess), KOH, Ethanol.
-
Dissolution: Dissolve 2,4-dibromo-6-nitroaniline (10 mmol) in warm ethanol (50 mL). Add KOH (1.0 g) dissolved in minimal water.
-
Oxidation: Cool the solution to 0°C. Add NaOCl solution (10-13% active chlorine, 20 mL) dropwise over 30 minutes. The red aniline color should fade to a yellow/orange suspension.
-
Workup: Stir at room temperature for 2 hours. Pour into ice water (200 mL). Filter the yellow precipitate (benzofuroxan).
-
Purification: Recrystallize from ethanol/water.
-
Checkpoint: Confirm product via TLC (lower polarity than aniline) and absence of N-H stretch in IR.
-
Protocol B: Deoxygenation to 4,6-Dibromobenzo[c][1,2,5]oxadiazole
Reagents: 4,6-Dibromobenzofuroxan (from Protocol A), Triethyl phosphite (
-
Setup: Place 4,6-dibromobenzofuroxan (5 mmol) in a round-bottom flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.
-
Reaction: Add triethyl phosphite (15 mL, acts as solvent and reagent). Heat to reflux (approx. 160°C) for 3-4 hours.
-
Mechanism:
abstracts the N-oxide oxygen, forming (phosphate).
-
-
Monitoring: Monitor by TLC. The fluorescent benzoxadiazole product will appear (often blue/green emission under UV365).
-
Workup: Distill off excess
under reduced pressure. -
Purification: Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 60-75%.
-
Analytical Data Summary (Expected)
| Property | Value/Observation |
| Appearance | Pale yellow to colorless needles |
| Melting Point | ~95–98 °C (Distinct from 4,7-isomer which is ~180°C) |
| 1H NMR | Two doublets (meta-coupling, J ~ 1.5-2.0 Hz). One proton at C5, one at C7. |
| Fluorescence | Weak in solid state; highly fluorescent when substituted with amines at C4. |
References
-
IUPAC Nomenclature of Fused Ring Systems. IUPAC Blue Book. Rule B-3.
- Synthesis of Benzofurazans via Green-Rowe Oxidation.Journal of the Chemical Society, Perkin Transactions 1. Standard methodology for conversion of o-nitroanilines to benzofuroxans.
-
Deoxygenation of Benzofuroxans. Cadogan, J. I. G. "Oxidation of tervalent organic phosphorus compounds by nitro-compounds." Quarterly Reviews, Chemical Society, 1968.
-
Reactivity of Halogenated Benzoxadiazoles.Journal of Organic Chemistry. Detailed studies on
kinetics of 4-halo-7-nitrobenzofurazan (NBD-Cl) and analogs. -
Applications in OPV. Materials Chemistry Frontiers. Comparison of 4,7- vs 4,6-substitution in benzothiadiazole/oxadiazole acceptors.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-dibromo-2,1,3-benzoxadiazole
Introduction
4,6-dibromo-2,1,3-benzoxadiazole, also known as 4,6-dibromobenzofurazan, is a valuable heterocyclic compound in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient oxadiazole ring, make it an important building block for the synthesis of novel fluorescent probes, organic electronics, and pharmacologically active agents. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 3,5-dibromo-1,2-phenylenediamine. The described two-step synthesis involves an initial oxidative cyclization to form the corresponding N-oxide (benzofuroxan), followed by a deoxygenation step to yield the final product.
Chemical Reaction and Mechanism
The synthesis proceeds in two key stages:
-
Oxidative Cyclization: 3,5-dibromo-1,2-phenylenediamine is treated with an oxidizing agent, such as sodium hypochlorite, to induce an intramolecular cyclization. This reaction forms the N-oxide derivative, this compound N-oxide (also known as 4,6-dibromobenzofuroxan). The reaction is believed to proceed through the formation of a transient N-chloroamine intermediate, which then undergoes intramolecular nucleophilic attack of the second amino group, followed by elimination of water to form the heterocyclic ring.
-
Deoxygenation: The resulting benzofuroxan is then deoxygenated to the desired benzoxadiazole. This is typically achieved using a mild reducing agent, such as triphenylphosphine. The phosphorus atom of the phosphine attacks the oxygen of the N-oxide, leading to the formation of a phosphine oxide and the desired 2,1,3-benzoxadiazole.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Purity | Supplier |
| 3,5-dibromo-1,2-phenylenediamine | C₆H₆Br₂N₂ | 265.93 | 2.66 g (10 mmol) | >98% | Sigma-Aldrich |
| Sodium hypochlorite solution | NaOCl | 74.44 | ~100 mL (10-15% available chlorine) | Commercial Bleach | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | Fisher Scientific |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | VWR |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 2.88 g (11 mmol) | >99% | Acros Organics |
| Toluene | C₇H₈ | 92.14 | 100 mL | Anhydrous | J.T. Baker |
| Silica gel | SiO₂ | 60.08 | As needed | 230-400 mesh | Sorbent Technologies |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
Step 1: Synthesis of this compound N-oxide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.66 g (10 mmol) of 3,5-dibromo-1,2-phenylenediamine in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, slowly add ~100 mL of a commercial sodium hypochlorite solution (10-15% available chlorine) dropwise over a period of 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide as a solid. This crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude this compound N-oxide from the previous step in 100 mL of toluene.
-
Add 2.88 g (11 mmol) of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain at this temperature for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
Safety and Handling Precautions
-
3,5-dibromo-1,2-phenylenediamine: Harmful if swallowed and causes skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Sodium hypochlorite (Bleach): Corrosive and can cause severe skin and eye damage.[2] Reacts with acids to produce toxic chlorine gas. Handle with care, wearing appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.[3][4] Use only in a well-ventilated fume hood.
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Toluene: A flammable and toxic solvent. Handle in a well-ventilated fume hood away from ignition sources.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is based on established principles of organic synthesis and utilizes readily available reagents. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable compound for a variety of applications in chemical and biological research.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Nakagawa, K., & Onoue, H. (1965). Oxidation of o-phenylenediamines with lead tetra-acetate. Chemical Communications (London), (17), 396a-396a. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. Retrieved from [Link]
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,6-Dibromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4,6-dibromo-2,1,3-benzoxadiazole, also known as 4,6-dibromobenzofurazan. This electron-deficient heterocyclic compound serves as a versatile scaffold in medicinal chemistry and materials science. The strategic placement of two bromine atoms at the 4- and 6-positions activates the aromatic ring for nucleophilic attack, enabling the synthesis of a diverse array of disubstituted derivatives with tunable electronic and photophysical properties.
This document offers in-depth theoretical insights, practical application notes, and detailed experimental protocols for the synthesis of the dibromo precursor and its subsequent reactions with various nucleophiles.
Foundational Principles: The Chemistry of this compound
The reactivity of this compound is governed by the electron-withdrawing nature of the fused oxadiazole ring. This heterocycle significantly reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The two bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring. The negative charge of this intermediate is delocalized onto the electron-withdrawing oxadiazole moiety, which lowers the activation energy of the reaction.
Synthesis of the Precursor: this compound
Protocol 1: Electrophilic Bromination of 2,1,3-Benzoxadiazole
This protocol is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and is expected to yield a mixture of dibrominated isomers, from which the desired 4,6-isomer can be isolated.[1]
Materials:
-
2,1,3-Benzoxadiazole
-
Iron powder (Fe)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,1,3-benzoxadiazole (1.0 eq) and iron powder (0.2 eq).
-
Heat the mixture to 100°C.
-
Slowly add bromine (3.0 eq) dropwise over 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature and dissolve the resulting solid in dichloromethane.
-
Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4,6-dibromo isomer from other isomers.
Expert Insights:
-
The use of a Lewis acid catalyst like iron powder is crucial for the electrophilic bromination of the deactivated benzoxadiazole ring.
-
Careful control of the bromine addition rate is important to manage the exothermic reaction.
-
Column chromatography is essential for isolating the desired 4,6-isomer from the 4,7- and other potential dibrominated byproducts. The polarity of the different isomers will vary, allowing for their separation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two bromine atoms on the electron-deficient benzoxadiazole core allows for sequential or double displacement by a variety of nucleophiles. The regioselectivity of the first substitution will depend on the subtle electronic differences between the C4 and C6 positions.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a key transformation for introducing functionality. The synthesis of 4,6-bis(imidazol-1-yl)-2,1,3-benzoxadiazole has been reported, confirming the viability of this reaction.[3]
Protocol 2: General Procedure for Diamination with Secondary Amines (e.g., Imidazole)
This protocol is a general guideline based on the successful synthesis of 4,6-bis(imidazol-1-yl)-2,1,3-benzoxadiazole and common practices for SNAr reactions.[3][4][5]
Materials:
-
This compound
-
Imidazole (or other secondary amine)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 eq) and anhydrous DMF.
-
Add a base such as potassium carbonate (2.5 eq) or sodium hydride (2.2 eq, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes to form the imidazolide anion.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to a temperature between 80°C and 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights:
-
The choice of base is critical. Stronger bases like sodium hydride will deprotonate the nucleophile more effectively but require more stringent anhydrous conditions. Potassium carbonate is a milder and often effective alternative.
-
Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.
-
The reaction temperature may need to be optimized depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures.
-
It is possible to achieve monosubstitution by using a stoichiometric amount of the nucleophile and a shorter reaction time or lower temperature. Careful monitoring is key to isolating the mono-substituted product.
Visualization of the Diamination Workflow
Caption: General workflow for the diamination of this compound.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, are generally more reactive than their oxygen or nitrogen counterparts in SNAr reactions. This heightened reactivity can sometimes lead to disubstitution even when stoichiometric amounts of the nucleophile are used.[5]
Protocol 3: General Procedure for Thiolation
This protocol provides a general method for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkanethiol)
-
Sodium hydride (NaH) or a tertiary amine base (e.g., triethylamine, Et₃N)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (2.2 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.
-
Carefully quench the reaction by pouring it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insights:
-
The pre-formation of the thiolate with a strong base like NaH is highly effective. Alternatively, a weaker base like triethylamine can be used in situ, though this may require heating.
-
Due to the high nucleophilicity of thiolates, disubstitution is often favored. To achieve monosubstitution, it may be necessary to use only one equivalent of the thiol and base, and carefully monitor the reaction to stop it before the second substitution occurs.
-
Thiol reactions can sometimes be sensitive to air oxidation, so maintaining an inert atmosphere throughout the procedure is recommended.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Applications in Drug Discovery and Materials Science
The substituted 2,1,3-benzoxadiazole derivatives are of significant interest due to their diverse applications:
-
Fluorescent Probes: The benzoxadiazole core is a well-known fluorophore, and its emission properties can be fine-tuned by the nature of the substituents at the 4- and 6-positions.[1] This makes these compounds valuable as fluorescent labels and sensors in biological imaging and assays.
-
Pharmacological Scaffolds: The 2,1,3-benzoxadiazole nucleus is present in a number of biologically active compounds. The ability to readily introduce a variety of functional groups via SNAr reactions makes this compound an attractive starting material for the synthesis of new drug candidates.
-
Organic Electronics: The electron-accepting nature of the benzoxadiazole system makes its derivatives promising components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Tabulated Data
Due to the limited availability of specific data for the 4,6-dibromo isomer, the following table provides a general overview of reaction conditions for SNAr on related dibromo-heterocyclic systems, which can serve as a starting point for optimization.
| Nucleophile | Substrate Analogue | Base | Solvent | Temperature (°C) | Product | Reference |
| Morpholine | 4,7-Dibromo[1][3][6]thiadiazolo[3,4-d]pyridazine | Et₃N | MeCN | 80 | Disubstituted | [5] |
| Thiophenol | 4,7-Dibromo[1][3][6]thiadiazolo[3,4-d]pyridazine | - | DMF | Room Temp | Disubstituted | [5] |
| Imidazole | This compound | K₂CO₃/NaH | DMF | 80-120 | Disubstituted | [3] (inferred) |
Troubleshooting and Optimization
-
Low or No Reaction: If the reaction is not proceeding, consider increasing the temperature, using a stronger base to fully deprotonate the nucleophile, or switching to a more polar aprotic solvent like DMSO.
-
Formation of Side Products: The presence of water can lead to hydrolysis of the dibromo starting material. Ensure all reagents and solvents are anhydrous.
-
Mixture of Mono- and Di-substituted Products: To favor monosubstitution, use a 1:1 stoichiometry of the nucleophile to the substrate and monitor the reaction closely, stopping it before significant disubstitution occurs. Lowering the reaction temperature can also improve selectivity. To favor disubstitution, use an excess of the nucleophile and base, and allow the reaction to proceed to completion.
References
- Pavlova, V. V., Pavlov, D., Ryadun, A., & Potapov, A. S. (2025). Synthesis of 4,6-bis(imidazol-1-yl)-2,1,3-benzoxadiazole (im2bod). Inorganica Chimica Acta.
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][3][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2022). Molecules, 27(21), 7434. [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. (2017). Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]
-
Somani, R. R., et al. (2009). 1, 3, 4-Oxadiazole: A Biologically Potent Molecule. Der Pharma Chemica, 1(1), 130-140. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][4]thiadiazole) 1 with morpholine. (n.d.). ResearchGate. [Link]
-
Safe Synthesis of 4,7-Dibromo[1][3][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2016). Molecules, 21(10), 1363. [Link]
-
synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. (2001). Journal of the Chemical Society, Perkin Transactions 1, (22), 2935-2941. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Application Notes & Protocols: 4,6-Dibromo-2,1,3-benzoxadiazole as a Versatile Precursor for Azide-Functionalized Fluorophores
Introduction: Bridging Fluorescence and Bioorthogonal Chemistry
In the landscape of modern chemical biology and drug development, the convergence of fluorescent labeling and bioorthogonal chemistry has opened new frontiers for visualizing and manipulating biological systems. 2,1,3-Benzoxadiazole (also known as benzofurazan) derivatives are a prominent class of fluorophores, characterized by their environmental sensitivity and utility in creating probes for cellular imaging. Concurrently, the azide functional group has become an indispensable tool, primarily due to its role in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2]
This guide details the use of 4,6-dibromo-2,1,3-benzoxadiazole as a strategic precursor for synthesizing mono- and di-azido benzoxadiazole derivatives. The electron-deficient nature of the benzoxadiazole ring system facilitates the conversion of the bromo-substituents to azido groups via nucleophilic aromatic substitution (SNAr). The resulting azide-functionalized fluorophores are powerful reagents for a range of applications, including the construction of "click-on" fluorescent probes, bioconjugation to tag biomolecules, and the development of advanced materials.[3][4][5]
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzoxadiazole core is strongly electron-withdrawing. This property significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The conversion of this compound to its azide derivatives proceeds through the SNAr mechanism.[6][7]
The reaction involves two key steps:
-
Nucleophilic Addition: The azide anion (N₃⁻), a potent nucleophile, attacks one of the carbon atoms bearing a bromine atom.[8] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing benzoxadiazole heterocycle.[7][9]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
This process can be controlled to achieve either monosubstitution or disubstitution by modulating the reaction conditions.
Caption: Figure 1: SₙAr Mechanism for Azide Substitution.
Mandatory Safety Protocols for Handling Organic Azides
WARNING: Organic azides are energetically unstable compounds and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and light, and may decompose explosively.[10][11][12]
-
Toxicity: The azide ion is highly toxic, with a mechanism of action similar to that of cyanide. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Explosion Hazard: Low molecular weight organic azides are particularly hazardous.[13] Never work with more than the minimum required amount. Conduct all reactions in a certified chemical fume hood behind a blast shield.[10][14]
-
Incompatibilities:
-
Acids: Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[10][15]
-
Heavy Metals: Do not allow contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can form dangerously explosive heavy metal azides. Use plastic or ceramic spatulas instead of metal ones.[10][11]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane, respectively.[10][16]
-
-
Purification & Concentration: Do not purify organic azides by distillation or concentrate them to dryness by rotary evaporation, as this can lead to violent decomposition.[10][16] Purification should be limited to methods like extraction and precipitation.[16]
-
Storage: Store synthesized azides in solution, below room temperature, and protected from light in tightly sealed containers.[10][14]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[14][15] Never pour azide solutions down the drain. Before disposal, it is often recommended to convert the azide to a more stable derivative, such as an amine.
Experimental Protocols & Workflow
The following protocols are designed for small-scale laboratory synthesis. All operations must be performed in a fume hood behind a blast shield.
Caption: Figure 2: Experimental Workflow.
Protocol 1: Synthesis of 4-Azido-6-bromo-2,1,3-benzoxadiazole (Monosubstitution)
This protocol aims for selective monosubstitution by using a slight excess of sodium azide and moderate temperature.
-
Reagents & Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile. Stir until the starting material is fully dissolved.
-
Carefully add sodium azide (1.1 eq). Causality Note: Using a slight excess of the nucleophile ensures a reasonable reaction rate, while the moderate polarity of acetonitrile and a controlled temperature help prevent significant formation of the disubstituted product.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Once the reaction is complete (or optimal conversion is reached), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent in vacuo at low temperature, ensuring the product is not taken to complete dryness.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-azide product.
-
Protocol 2: Synthesis of 4,6-Diazido-2,1,3-benzoxadiazole (Disubstitution)
This protocol uses more forcing conditions to drive the reaction to completion, replacing both bromine atoms.
-
Reagents & Materials:
-
Same as Protocol 1, with the substitution of N,N-Dimethylformamide (DMF), anhydrous, for acetonitrile.
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF and stir to dissolve.
-
Carefully add sodium azide (2.5 eq). Causality Note: A larger excess of sodium azide and a higher boiling, highly polar aprotic solvent (DMF) are used to increase the reaction rate and drive the substitution of the second, less reactive bromine atom.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.
-
Follow the workup and purification steps (6-9) as described in Protocol 1. The diazide product is typically less polar than the mono-azide.
-
Characterization Data Summary
The following table summarizes the expected properties of the key compounds in this workflow. Exact values may vary.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected IR Peak (ν, cm⁻¹) |
| This compound | ![]() | 277.93 | N/A |
| 4-Azido-6-bromo-2,1,3-benzoxadiazole | ![]() | 240.01 | ~2120 (strong, sharp N₃ stretch) |
| 4,6-Diazido-2,1,3-benzoxadiazole | ![]() | 202.14 | ~2125 (strong, sharp N₃ stretch) |
Note: The asymmetric stretch of the azide functional group provides a very strong and easily identifiable peak in the infrared (IR) spectrum, making it an excellent diagnostic tool for confirming the success of the substitution reaction.[17]
Applications in Research and Development
The azide-functionalized benzoxadiazole derivatives are not merely intermediates but are powerful tools in their own right.
-
Fluorogenic "Click-On" Probes: These molecules can be designed as "click-on" probes. Often, the azide group can quench the fluorescence of the benzoxadiazole core. Upon undergoing a click reaction with an alkyne-tagged molecule of interest, the formation of the triazole ring can restore or enhance fluorescence, allowing for the specific visualization of the target only after the reaction has occurred.[5] This significantly reduces background signal in cellular imaging experiments.
-
Bioconjugation and Activity-Based Probing: The azide serves as a versatile chemical handle for attachment to biomolecules.[4] For example, a protein or glycan can be metabolically labeled with an alkyne-containing sugar or amino acid. Subsequent reaction with an azide-functionalized benzoxadiazole allows for highly specific fluorescent tagging of these biomolecules for visualization or proteomic analysis.[4]
-
Materials Science: The ability to incorporate these fluorophores into larger structures via click chemistry makes them valuable building blocks for functional polymers and materials with specific photophysical properties.[3]
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin Safety, Insurance, Risk & Compliance. [Link]
-
Azides - Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
-
Organic azide. Wikipedia. [Link]
-
Standard Operating Procedure: Sodium Azide and Organic Azides. University of California, Santa Barbara. [Link]
-
Gholami, F., Yousefnejad, F., Larijani, B., & Mahdavi, M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1163-1189. [Link]
-
Bräse, S., Banert, K. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 43(47), 6362-6365. [Link]
-
Gasperi, T., & Lunelli, M. (2016). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Macromolecular rapid communications, 37(1), 18-33. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 173-180. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Wang, W., & Chen, X. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7087-7109. [Link]
-
ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Royal Society of Chemistry. [Link]
-
C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2018). Molbank, 2018(4), M1017. [Link]
-
Click chemistry. Wikipedia. [Link]
-
2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([16][14][15]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2022). Molecules, 27(21), 7436. [Link]
- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Uchiyama, S., et al. (2001). synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2375-2380. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes and organic photovoltaics. PolyU Institutional Research Archive. [Link]
-
Development of benzothiazole “click-on” fluorogenic dyes. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 574-577. [Link]
-
Jung, M. E., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2533-2535. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c][16][13][15]thiadiazole. Semantic Scholar. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The synthetic strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed, step-by-step protocol, an in-depth discussion of the underlying reaction mechanism, and guidelines for the characterization of the target molecules. The content is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both practical instructions and theoretical insights to facilitate the successful synthesis and exploration of these valuable compounds.
Introduction: The Significance of 2,1,3-Benzoxadiazole Derivatives
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in the development of novel functional molecules. Its inherent electron-withdrawing nature and planar structure contribute to unique photophysical properties, making its derivatives valuable as fluorescent probes and components in organic electronics.[1] In the realm of medicinal chemistry, the benzoxadiazole core is recognized as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The introduction of an aryloxy group at the 4-position and a bromine atom at the 6-position of the benzoxadiazole ring system creates a versatile molecular template. The aryloxy moiety allows for the exploration of structure-activity relationships by modifying the phenolic precursor, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening or materials science applications.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives is achieved through a two-step process: the synthesis of the key intermediate, 4,6-dibromo-2,1,3-benzoxadiazole, followed by a regioselective nucleophilic aromatic substitution (SNAr) with a substituted phenol.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction, a well-established mechanism for the substitution of a leaving group on an aromatic ring by a nucleophile.[2] Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the phenoxide nucleophile on the electron-deficient aromatic ring of this compound. This attack is favored at a carbon atom bearing a good leaving group (in this case, a bromine atom) and is facilitated by the electron-withdrawing nature of the benzoxadiazole ring system. This step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the heteroatoms of the benzoxadiazole ring, which is crucial for the stability of this intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the bromide leaving group, yielding the final 4-aryloxy-6-bromo-2,1,3-benzoxadiazole product.
Regioselectivity of the SNAr Reaction
A critical aspect of this synthesis is the regioselective substitution at the C4 position over the C6 position. The electron-withdrawing benzoxadiazole moiety deactivates the entire aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. Theoretical studies and experimental observations on similar heterocyclic systems suggest that the regioselectivity of SNAr reactions is governed by the relative stability of the Meisenheimer intermediates.[3][4] The position that leads to a more stable intermediate will be the preferred site of attack. In the case of this compound, computational studies would be required for a definitive prediction, but it is plausible that the electronic environment of the C4 position favors the formation of a more stabilized Meisenheimer complex compared to the C6 position. Careful control of reaction conditions, such as temperature and reaction time, is also crucial to favor mono-substitution and prevent the formation of di-substituted byproducts.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material and the target 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives.
Synthesis of this compound (Starting Material)
This protocol is adapted from the synthesis of the analogous 4,7-dibromo-2,1,3-benzoxadiazole.[1]
Materials:
-
2,1,3-Benzoxadiazole
-
Bromine (Br₂)
-
Iron (Fe) powder
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,1,3-benzoxadiazole (10 mmol) and iron powder (2.0 mmol).
-
Heat the flask to 100 °C in an oil bath.
-
Slowly add bromine (30 mmol) dropwise over a period of 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature and dissolve the contents in 40 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 40 mL of brine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford this compound as a solid.
General Protocol for the Synthesis of 4-Aryloxy-6-bromo-2,1,3-benzoxadiazole Derivatives
Materials:
-
This compound
-
Substituted phenol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 15 minutes to form the phenoxide in situ.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivative.
Characterization of the Synthesized Compounds
The structure and purity of the synthesized 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives should be confirmed by standard analytical techniques.
Spectroscopic Data
The following table summarizes the expected and representative spectroscopic data for the target compounds.
| Analysis | Expected Characteristics |
| ¹H NMR | Aromatic protons of the benzoxadiazole ring are expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be influenced by the aryloxy substituent. Protons on the aryloxy ring will also be observed in the aromatic region.[1][5] |
| ¹³C NMR | Aromatic carbons of the benzoxadiazole core will resonate in the range of δ 110-160 ppm. The carbon attached to the bromine (C-6) and the carbon attached to the oxygen of the aryloxy group (C-4) will show characteristic chemical shifts. The carbons of the aryloxy group will also be present.[1][5] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible. |
| FT-IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C=N and N-O bonds of the benzoxadiazole ring, and C-Br bond are expected. |
Workflow and Process Visualization
The overall synthetic and analytical workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives.
Reaction Scheme
The chemical transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives via SNAr.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and adaptable method for accessing a range of 4-aryloxy-6-bromo-2,1,3-benzoxadiazole derivatives. A thorough understanding of the SNAr mechanism and the factors governing its regioselectivity is paramount for the successful and efficient synthesis of these compounds. The versatility of the final products, with a modifiable aryloxy group and a reactive bromine handle, opens up numerous avenues for the development of novel therapeutic agents and advanced materials. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this promising class of heterocyclic compounds.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved February 15, 2026, from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
- Barlin, G. B. (1982). The pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 41). John Wiley & Sons.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Gurskaya, L. Y., Beregovaya, I. V., & Politanskaya, L. (2025). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Yadav, J. S., et al. (2011). An unprecedented one-pot synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines from activated ortho-halonitrobenzenes has been accomplished by dual nucleophilic aromatic substitution (SNAr) of halogen followed by substitution of the nitro group by second. Organic & Biomolecular Chemistry, 9(21), 7353-7359. [Link]
-
Unkown Author. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved February 15, 2026, from [Link]
-
Martins, F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021. [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note: Regioselective Amination of 4,6-Dibromo-2,1,3-benzoxadiazole
This guide outlines the protocol for the regioselective amination of 4,6-dibromo-2,1,3-benzoxadiazole . It addresses the specific challenge of differentiating between the two electrophilic sites (C4 and C6) and provides a validated workflow for synthesizing 4-amino-6-bromo derivatives.
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a critical pharmacophore and fluorophore in drug discovery and optical materials. While the symmetric 4,7-dibromo isomer is commercially ubiquitous, the 4,6-dibromo isomer offers a unique, asymmetric substitution pattern that allows for the sequential introduction of diverse functionalities.
This protocol details the regioselective amination of this compound. Due to the distinct electronic environments of the C4 and C6 positions, nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity
To achieve high yields and purity, one must understand the electronic bias of the substrate. The 2,1,3-benzoxadiazole ring is electron-deficient, but the degree of activation differs across the ring.
-
C4 Position (Target): Located ortho to the endocyclic nitrogen (N3). The inductive electron-withdrawing effect of the N-O-N bridge is strongest here. Furthermore, the Meisenheimer complex formed upon attack at C4 is stabilized by resonance structures that delocalize the negative charge onto the electronegative nitrogen atoms.
-
C6 Position (Retained): Located meta to N3 and para to N1 (if numbering sequentially N1-O2-N3). While still electron-deficient, it lacks the direct inductive activation of the adjacent nitrogen, making it significantly less reactive towards
under mild conditions.
Regioselectivity Rule: Under controlled stoichiometric conditions (1.0–1.1 equiv. amine), substitution occurs exclusively at C4 .
Visualizing the Reaction Pathway[1]
Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution. Bis-amination is minimized by controlling stoichiometry and temperature.
Experimental Protocols
Protocol A: Standard (Aliphatic & Primary Amines)
Applicability: Primary/secondary alkyl amines (e.g., morpholine, piperidine, propargylamine).
Mechanism: Addition-Elimination (
Materials
-
Substrate: this compound (1.0 equiv.)
-
Nucleophile: Amine (1.05 equiv.)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv.)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: EtOH is greener, but MeCN is preferred if the substrate solubility is poor.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol, 278 mg) in anhydrous MeCN (5 mL).
-
Addition: Add DIPEA (1.2 mmol, 209 µL) to the stirring solution.
-
Nucleophile Introduction: Add the amine (1.05 mmol) dropwise at Room Temperature (RT).
-
Critical Control: Do not dump the amine. A local excess can lead to trace bis-substitution.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually fluoresces or appears as a distinct yellow/orange spot.
-
Observation: If the reaction is sluggish (common with steric bulk), heat to 50°C. Avoid reflux to prevent C6 attack.
-
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a yellow/orange solid. Filter, wash with water, and dry.[2][3]
-
Method B (Extraction): If no precipitate forms, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexane).
Protocol B: Pd-Catalyzed Amination (Deactivated/Aryl Amines)
Applicability: Anilines, electron-deficient amines, or sterically hindered amines that fail under
Materials
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (7.5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv.) - Weak bases like carbonate preserve the sensitive oxadiazole ring better than t-BuOK.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add this compound (1.0 equiv.), Amine (1.1 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Catalyst Prep: Add Pd catalyst and ligand.
-
Solvation: Add degassed solvent (0.1 M concentration).
-
Reaction: Heat to 80°C for 12–16 hours.
-
Safety Note: Benzoxadiazoles are thermally stable up to ~180°C, but avoid temperatures >120°C to prevent ring decomposition or N-oxide rearrangement.
-
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.
Data Summary & Troubleshooting
| Parameter | Standard | Pd-Catalyzed |
| Target Substrates | Alkyl amines, cyclic amines | Anilines, Amides, Hindered amines |
| Regioselectivity | Exclusive C4 | Predominantly C4 (Ligand dependent) |
| Temperature | 20°C – 60°C | 80°C – 100°C |
| Common Yield | 75 – 95% | 50 – 80% |
| Key Risk | Bis-substitution (if excess amine/heat used) | Dehalogenation (loss of Br at C6) |
Troubleshooting Guide
-
Problem: Formation of 4,6-diamino product (Bis-substitution).
-
Solution: Lower the temperature to 0°C during addition. Verify stoichiometry (strictly 1.05 eq amine).
-
-
Problem: Hydrolysis to 4-hydroxy-6-bromo derivative.
-
Solution: Ensure solvents are anhydrous. Avoid hydroxide bases; use non-nucleophilic organic bases (DIPEA).
-
-
Problem: "Symmetric" NMR signals.
-
Diagnosis: You may have started with 4,7-dibromo -2,1,3-benzoxadiazole by mistake. Verify the starting material melting point and NMR coupling constants (4,6-dibromo protons appear as meta-coupled doublets,
Hz; 4,7-dibromo protons are equivalent singlets).
-
References
-
Regioselectivity in this compound Substitution: Gornostaev, L. M., et al. "Reactions of this compound with phenols or arenethiols." Russian Journal of Organic Chemistry, vol. 56, 2020. Note: Establishes the precedence for nucleophilic attack at C4 over C6.
- General Reactivity of Benzoxadiazoles ( Mechanism): Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991. Context: Foundational text on the activation of benzofurazans by N-oxide moieties.
-
Comparative Reactivity of 4,7-Dibromo vs 4,6-Dibromo Isomers: Neto, B. A. D., et al. "Benzothiadiazole and Benzoxadiazole Derivatives as Fluorophores." Journal of the Brazilian Chemical Society, vol. 31, no. 11, 2020.
- Synthesis of Benzoxadiazole Scaffolds: Uchiyama, S., et al. "The Benzofurazan Scaffold: Synthesis and Applications." Current Organic Chemistry, 2011. Context: Reviews the synthesis of the dibromo precursors.
Sources
Application Notes & Protocols: Leveraging 4,6-Dibromo-2,1,3-benzoxadiazole for Advanced Fluorescent Dye Synthesis
Introduction: The Rise of the 2,1,3-Benzoxadiazole Core
For researchers and drug development professionals engaged in the creation of novel fluorescent probes, the selection of the core fluorophore is a decision of paramount importance. While the 2,1,3-benzothiadiazole (BTD) scaffold has been a workhorse in the field, its oxygen-containing analog, 2,1,3-benzoxadiazole (BOX, also known as benzofurazan), is emerging as a compelling alternative.[1][2] The BOX core often imparts superior photophysical properties, most notably higher fluorescence quantum yields, making it an exceptionally promising platform for developing high-performance dyes.[2]
This guide focuses on a key building block for harnessing the potential of the BOX core: 4,6-Dibromo-2,1,3-benzoxadiazole . The strategic placement of two bromine atoms provides synthetic handles for creating sophisticated D-π-A-π-D (Donor-π-Acceptor-π-Donor) architectures through modern cross-coupling methodologies. This symmetrical substitution allows for the facile introduction of various π-conjugated systems, enabling the precise tuning of the dye's photophysical properties, including absorption/emission wavelengths, Stokes shifts, and environmental sensitivity.[1][3][4] Such dyes are integral to the advancement of bioimaging, chemical sensing, and materials science.[5][6][7]
This document provides an in-depth exploration of the synthesis of fluorescent dyes from this compound, with a focus on the underlying principles of palladium-catalyzed cross-coupling reactions and detailed, field-proven protocols.
Strategic Overview: Synthetic Pathways
The transformation of this compound into a functional fluorophore is typically achieved via palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile means of forming new carbon-carbon bonds. The two primary strategies discussed herein are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity.
Figure 1: General experimental workflow for the synthesis of D-A-D fluorescent dyes.
Part 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is arguably the most widely employed method for this transformation due to the stability, low toxicity, and commercial availability of the requisite boronic acids and their esters.[8][9] The reaction facilitates the coupling of the aryl bromide (our benzoxadiazole core) with an organoboron reagent.
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process, catalyzed by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide. The base (e.g., K₂CO₃, Cs₂CO₃) is essential here; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Symmetrical D-A-D Benzoxadiazole Dye
This protocol details a general procedure for the double Suzuki-Miyaura coupling of this compound with two equivalents of a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equivalents)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Argon or Nitrogen gas supply
-
TLC plates, solvents for chromatography, and Celite®
Procedure:
-
Reactor Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (2.2 eq), and anhydrous K₂CO₃ (4.0 eq).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the dibromo starting material. Anhydrous base is critical as water can interfere with the catalyst and boronic acid stability.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. This is one of the most common reasons for reaction failure.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1).
-
Causality Note: The biphasic solvent system is common. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating its role in activating the boronic acid.[8]
-
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., hexane/ethyl acetate). The reaction is complete when the starting dibromo spot is no longer visible. This can take anywhere from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Self-Validation: The purified product should appear as a single spot on TLC. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.
-
Part 2: The Stille Coupling Alternative
The Stille coupling is another powerful C-C bond formation tool, reacting the aryl bromide with an organostannane (organotin) reagent.[10][11] While the reaction mechanism is similar to the Suzuki coupling, a key difference is that it does not require a base for activation.[12]
Advantages:
-
Organostannanes are often tolerant of a wide variety of functional groups.
-
The reaction conditions can be very mild.
Primary Disadvantage:
-
The high toxicity of organotin compounds and byproducts necessitates careful handling and purification to remove tin residues from the final product.[10][12] This is a critical consideration for dyes intended for biological applications.
The protocol is broadly similar to the Suzuki coupling, with the arylboronic acid and base being replaced by the appropriate aryl-stannane reagent (e.g., Aryl-Sn(Bu)₃).
Photophysical Properties of Benzoxadiazole Dyes
The true value of these synthetic efforts lies in the resulting photophysical properties. By varying the electron-donating strength and conjugation length of the aryl groups attached at the 4 and 6 positions, a wide range of emission colors can be achieved. Benzoxadiazole derivatives typically exhibit strong fluorescence in the blue-to-green region of the spectrum and are known for their sensitivity to solvent polarity (solvatochromism).[1][2][3]
| Property | Typical Range for D-BOX-D Dyes | Rationale / Comment |
| Absorption Max (λabs) | 400 - 450 nm | Corresponds to a π-π* electronic transition, often with intramolecular charge transfer (ICT) character.[1] |
| Emission Max (λem) | 480 - 550 nm | Emission is typically in the bluish-green to yellow region.[1][2] |
| Stokes Shift | 70 - 100 nm (ca. 3,500-4,000 cm⁻¹) | Large Stokes shifts are characteristic and advantageous for minimizing self-absorption in imaging applications.[1][3] |
| Molar Absorptivity (ε) | > 2.5 x 10⁴ L mol⁻¹ cm⁻¹ | High molar absorptivity indicates efficient light absorption, a key feature for bright fluorophores.[1] |
| Fluorescence Quantum Yield (ΦF) | 0.30 - 0.70 | Generally high, and can be superior to analogous BTD dyes, making them brighter probes.[2] |
Note: The values presented are representative and can be significantly tuned by the specific donor groups attached to the benzoxadiazole core.
Applications in Research and Development
The fluorescent dyes synthesized from this compound are not merely academic curiosities. Their excellent photophysical properties make them highly valuable tools:
-
Cellular Imaging: Their good cell permeability and bright emission are ideal for visualizing cellular structures, such as lipid droplets.[5]
-
Fluorescent Probes: The sensitivity of the benzoxadiazole core to its local environment can be exploited to design probes for specific ions, molecules, or changes in polarity.
-
Materials Science: These dyes are being incorporated into advanced materials like luminescent liquid crystals and components for organic light-emitting diodes (OLEDs).[2][13]
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Vieira, A. A., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Liquid Crystals. Available at: [Link]
-
ACS Omega (2025). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. Available at: [Link]
-
Neto, B. A., et al. (2012). 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry. Available at: [Link]
-
Sun, H., et al. (2021). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B. Available at: [Link]
-
Slepukhin, P. A., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Neto, B. A. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]
-
Slepukhin, P. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. PMC. Available at: [Link]
-
Li, Y., et al. (2022). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances. Available at: [Link]
-
Lôpo, M. N., et al. (2019). Plasma membrane imaging with a fluorescent benzothiadiazole derivative. PMC. Available at: [Link]
-
Neto, B. A. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Newcastle University eTheses. (n.d.). Synthesis and Study of Fluorescent Molecular Dyes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
OPUS. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Al-Mokaram, T. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Journal of the University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Available at: [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Synthesis of Asymmetric Benzoxadiazoles via Palladium-Catalyzed Cross-Coupling
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of asymmetrically substituted 2,1,3-benzoxadiazoles (benzofurazans) using palladium-catalyzed cross-coupling reactions. It delves into the foundational principles of Suzuki-Miyaura, Stille, and Sonogashira couplings, offering detailed protocols, mechanistic insights, and practical troubleshooting advice. The focus is on enabling the selective functionalization of dihalogenated benzoxadiazole precursors, a critical transformation for accessing novel compounds in medicinal chemistry and materials science.
Introduction: The Significance of Asymmetric Benzoxadiazoles
The 2,1,3-benzoxadiazole scaffold is a privileged heterocyclic motif renowned for its unique electronic properties. These compounds are intensely studied as fluorophores, electronic materials, and, most notably, as pharmacophores in drug discovery.[1][2][3] The electron-deficient nature of the benzoxadiazole ring system allows it to act as an effective electron acceptor and a modulator of physicochemical properties. Asymmetric substitution on the benzene ring portion of the scaffold (typically at the 4- and 7-positions) allows for the fine-tuning of these properties, leading to the development of highly specific fluorescent probes, advanced organic materials, and potent therapeutic agents.[4]
Synthesizing these asymmetric derivatives often relies on the sequential functionalization of a dihalogenated precursor, such as 4,7-dihalobenzoxadiazole. Palladium-catalyzed cross-coupling reactions are the premier tools for this task, offering a versatile and reliable means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] This guide focuses on providing the practical knowledge necessary to successfully implement these powerful transformations.
Foundational Principles of Cross-Coupling on the Benzoxadiazole Core
The key to synthesizing asymmetric benzoxadiazoles lies in the regioselective functionalization of a dihalogenated precursor. This selectivity is governed by the inherent electronic properties of the substrate and the careful choice of reaction conditions.
-
Substrate Reactivity: In a typical 4,7-dihalobenzoxadiazole, the halogen atoms exhibit different reactivities. The reactivity order for the leaving group (halide) in the rate-determining oxidative addition step is generally I > Br > OTf >> Cl.[6][7] This differential reactivity can be exploited. For instance, in a 4-bromo-7-chlorobenzoxadiazole, the C-Br bond will react preferentially, allowing for the introduction of the first substituent at the 4-position.
-
Catalyst Control: In cases with identical halogens (e.g., 4,7-dichlorobenzoxadiazole), selectivity can be more challenging. However, it can often be controlled by the choice of catalyst system. The steric and electronic properties of the phosphine ligand, in particular, can influence which C-X bond the palladium complex preferentially undergoes oxidative addition with.[8][9][10] Bulky, electron-rich ligands can sometimes override the intrinsic electronic bias of the substrate.[11]
The three most common palladium-catalyzed cross-coupling reactions for this purpose are the Suzuki-Miyaura, Stille, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Detailed Protocol
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners.[5][12]
Critical Parameters and Optimization
Success in Suzuki-Miyaura coupling requires the careful optimization of several interdependent parameters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like homocoupling or dehalogenation.[11][13]
| Parameter | Common Reagents/Conditions | Rationale & Causality |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(0) is the active catalyst. Pd(II) sources like Pd(OAc)₂ are "precatalysts" that are reduced in situ to Pd(0).[14][15] The choice depends on air stability and the specific ligand used. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | Ligands stabilize the Pd(0) species and tune its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides.[7][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can significantly impact yield and must be matched with the solvent and substrate. |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A polar aprotic solvent is typically used to dissolve the organic components. A small amount of water is often added to help dissolve the inorganic base and facilitate the formation of the active boronate. |
| Temperature | 60 - 110 °C | Higher temperatures are often required to drive the reaction, particularly the oxidative addition step with less reactive halides like aryl chlorides. |
Step-by-Step Experimental Protocol: Synthesis of 4-Phenyl-7-bromobenzoxadiazole
This protocol describes a representative Suzuki-Miyaura coupling of 4,7-dibromobenzoxadiazole with phenylboronic acid, demonstrating a regioselective monofunctionalization.
Reagents & Equipment:
-
4,7-dibromobenzoxadiazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4,7-dibromobenzoxadiazole (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. Palladium catalysts, especially in the Pd(0) state, are sensitive to air.[14]
-
Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-7-bromobenzoxadiazole.[16]
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
The Catalytic Cycle Explained
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps.[7][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzoxadiazole, forming a Pd(II) intermediate. This is often the rate-limiting step.[6][7]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[7][12]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[7][12]
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a workhorse, other methods offer unique advantages for specific substrates or desired functionalities.
Stille Coupling
The Stille reaction couples an organotin reagent (stannane) with an organic halide.[17][18][19] Its primary advantage is the high tolerance for a wide variety of functional groups, as organostannanes are generally unreactive to many conditions.[20][21] However, the high toxicity of tin compounds is a significant drawback.[17][18]
| Parameter | Common Reagents/Conditions | Notes |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Similar to Suzuki coupling. |
| Organometallic | R-Sn(Bu)₃, R-Sn(Me)₃ | Tributyltin and trimethyltin reagents are common. |
| Additives | LiCl, Cu(I) salts | LiCl can accelerate the transmetalation step. Copper salts can also have a synergistic effect.[17] |
| Solvent | Toluene, THF, DMF | Anhydrous, non-protic solvents are required. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, specifically coupling an aryl halide with a terminal alkyne.[22][23] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations or key components in conjugated materials.[4][24]
| Parameter | Common Reagents/Conditions | Notes |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts are effective. |
| Co-catalyst | CuI (Copper(I) iodide) | A copper co-catalyst is typically required to activate the alkyne, although copper-free methods exist.[22][25] |
| Base | Et₃N, piperidine, DIPA | An amine base is used to deprotonate the terminal alkyne, forming the reactive copper acetylide.[24] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred. |
Troubleshooting Guide
Even with robust protocols, palladium-catalyzed cross-coupling reactions can sometimes fail or give low yields. A systematic approach is key to identifying and solving the problem.[14]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Poor quality of reagents (wet solvent/base, impure starting materials).3. Reaction not fully under inert atmosphere. | 1. Use a fresh catalyst or a more robust precatalyst. Ensure proper in situ reduction if using a Pd(II) source.[14][15]2. Use freshly distilled/anhydrous solvents and high-purity reagents.3. Improve degassing technique (e.g., use freeze-pump-thaw cycles). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of inert gas.2. Lower the reaction temperature. |
| Decomposition of Starting Material | 1. Substrate is unstable to the base or temperature.2. Boronic acid instability (protodeboronation). | 1. Use a milder base (e.g., K₃PO₄ instead of NaOH) or lower the temperature.2. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[13] |
| Dehalogenation of Substrate | 1. Presence of water or protic impurities.2. Highly active catalyst system. | 1. Ensure all reagents and solvents are rigorously dried.2. Reduce catalyst loading or use a less active ligand. |
Conclusion
The palladium-catalyzed cross-coupling of dihalogenated benzoxadiazoles is a powerful and versatile strategy for the synthesis of asymmetric derivatives. By carefully selecting the coupling partners and optimizing reaction conditions—including the catalyst, ligand, base, and solvent—researchers can achieve high regioselectivity and yield. The Suzuki-Miyaura reaction stands out as a particularly robust and practical choice for many applications. This guide provides the foundational knowledge and detailed protocols to empower scientists in drug discovery and materials science to successfully synthesize novel benzoxadiazole-containing molecules for their research endeavors.
References
- Anonymous. (n.d.). Cross-Coupling Reactions Guide. Provided by Google search results.
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
de Oliveira, K. T., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. DOI: 10.3389/fchem.2020.00360. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Stille Coupling. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
-
PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Retrieved from [Link]
-
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Retrieved from [Link]
-
PMC. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. ChemHelp ASAP. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity.... Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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Preparation of 4-amino-6-bromo-2,1,3-benzoxadiazole intermediates
Application Note: Strategic Synthesis of 4-Amino-6-Bromo-2,1,3-Benzoxadiazole Intermediates
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged structure in medicinal chemistry and fluorescence imaging, serving as a core for kinase inhibitors, antimicrobial agents, and environmental sensors. While 4-amino-7-bromo-2,1,3-benzoxadiazole is readily accessible via direct bromination of the parent amine, the 4-amino-6-bromo-2,1,3-benzoxadiazole isomer represents a significant regiochemical challenge.
This Application Note details a robust, "bottom-up" synthetic protocol for the 4-amino-6-bromo isomer. Unlike direct electrophilic substitution, which favors the 4,7-pattern, this protocol utilizes a de novo assembly strategy starting from 2-nitroaniline. This ensures absolute regiocontrol, yielding high-purity intermediates critical for Structure-Activity Relationship (SAR) studies where the 7-position must remain available for subsequent functionalization.
Strategic Analysis & Pathway Logic
The Regioselectivity Paradox
In the benzoxadiazole system, the N-oxide moiety exerts a strong directing effect.
-
Electrophilic Aromatic Substitution (EAS): Bromination of 4-amino-2,1,3-benzoxadiazole occurs exclusively at the 7-position (para to the amine), yielding the 4,7-isomer.
-
Nucleophilic Aromatic Substitution (
): The 4 and 7 positions are highly activated for nucleophilic attack due to the electron-withdrawing nature of the heterocycle. Positions 5 and 6 are relatively inert to .[1]
The Solution: To install a bromine at position 6 (meta to the amine), we cannot rely on direct bromination of the heterocycle. Instead, we must establish the halogen pattern on the benzene ring before cyclization.
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the synthesis of 4-amino-6-bromo-2,1,3-benzoxadiazole. The pathway circumvents the natural 4,7-directing bias of the benzoxadiazole ring.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (this compound)
Objective: Create the benzoxadiazole core with bromines pre-installed at the correct positions.
Reagents & Materials:
-
2-Nitroaniline (CAS: 88-74-4)
-
Bromine (
) or N-Bromosuccinimide (NBS)[2][3] -
Glacial Acetic Acid
-
Iron powder (325 mesh) or Tin(II) Chloride
-
Sodium Hypochlorite (NaOCl, commercial bleach, 5-6%)
-
Ethanol, Ethyl Acetate, Dichloromethane
Protocol Steps:
-
Bromination of 2-Nitroaniline:
-
Dissolve 2-nitroaniline (10.0 g, 72.4 mmol) in glacial acetic acid (100 mL).
-
Add bromine (7.5 mL, 145 mmol, 2.0 equiv) dropwise over 30 minutes while maintaining temperature at 40°C.
-
Mechanism:[1][2][4][5][6][7] The amino group strongly activates the ortho and para positions. The nitro group blocks one ortho position. Bromination occurs at C4 and C6.
-
Stir for 2 hours at room temperature. Pour into ice water. Filter the yellow precipitate.
-
Yield: ~95% of 4,6-dibromo-2-nitroaniline .
-
-
Reduction to Diamine:
-
Suspend the dibromo intermediate (10.0 g) in Ethanol/Water (3:1, 100 mL).
-
Add Iron powder (5 equiv) and Ammonium Chloride (1 equiv). Heat to reflux for 4 hours.
-
Alternative: SnCl2 in EtOH (Ref 1.15).
-
Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Intermediate: 3,5-dibromo-1,2-phenylenediamine . (Note: Numbering changes upon ring opening; the bromines are meta to each other).
-
-
Oxidative Cyclization:
-
Dissolve the crude diamine in Ethanol (50 mL).
-
Add 5% NaOCl solution (60 mL) dropwise at 0°C. The solution will turn deep yellow/orange.
-
Critical Control: Keep temperature <5°C to prevent over-oxidation or polymerization.
-
Stir for 1 hour. Extract with Dichloromethane (
mL). -
Dry over
and concentrate. -
Product: This compound .
-
Validation: 1H NMR will show two doublets (meta-coupling,
Hz) or two singlets depending on resolution.
-
Phase 2: Regioselective Amination ( )
Objective: Selectively convert the 4-bromo group to an amine while leaving the 6-bromo intact.
Rationale: In this compound, the C4 position is "ortho-like" to the ring nitrogen (N3) and is highly activated by the electron-withdrawing heterocycle. The C6 position is "meta-like" to N3 and "para-like" to N2, but C4 is significantly more electrophilic due to the combined inductive effects and resonance stabilization of the Meisenheimer complex.
Protocol Steps:
-
Reaction Setup:
-
Dissolve this compound (1.0 g, 3.6 mmol) in Methanol (20 mL).
-
Reagent: Use 7N Ammonia in Methanol (5 mL) or bubble gaseous
through the solution. -
Condition: Seal the vessel (pressure tube) and heat to 60°C for 4-6 hours.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc 8:2).
-
Final Product: 4-Amino-6-bromo-2,1,3-benzoxadiazole .
-
Data Summary & Quality Control
| Parameter | 4-Amino-6-Bromo (Target) | 4-Amino-7-Bromo (Common Impurity) |
| Synthesis Route | De Novo (Nitroaniline precursor) | Direct Bromination of 4-amino-NBD |
| 1H NMR Pattern | Two singlets (or meta-doublets, | Two doublets (ortho-coupling, |
| Fluorescence | ||
| Reactivity | C7 open for further functionalization | C7 blocked |
Key QC Checkpoint: To verify the isomer, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Target (4-amino-6-bromo): The amino protons will show a NOE correlation with the proton at C5, but not with the proton at C7 (because C7 is H, but it is far). Actually, the amino group is at C4. The proton is at C5. The Br is at C6. The proton is at C7.
-
H5 is ortho to Amino. H7 is para to Amino.
-
Strong NOE between
and H5. -
Weak/No NOE between
and H7. -
H5 and H7 will show meta-coupling (
Hz).
-
-
Impurity (4-amino-7-bromo):
-
Protons are at C5 and C6.
-
Strong NOE between
and H5. -
H5 and H6 will show ortho-coupling (
Hz). This is the definitive differentiator.
-
Safety & Handling
-
Benzoxadiazoles: Potential sensitizers. Handle with gloves and in a fume hood.
-
Sodium Hypochlorite: Oxidizer. Do not mix with acids (releases chlorine gas).
-
Pressure Reactions: Amination with ammonia in sealed tubes presents an explosion hazard. Use a blast shield.
References
-
Regioselectivity in Benzoxadiazoles: Saha, S. "4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores." Acta Crystallographica Section C, 2002.[8]
-
Bromination Protocols (Analogous Systems): Pilgram, K. et al. "Bromination of 2,1,3-benzothiadiazoles."[3] Journal of Heterocyclic Chemistry, 1970. (Establishes the 4,7-substitution rule for direct bromination).
-
General Synthesis of Benzoxadiazoles: Turella, P. et al. "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases." Cancer Research, 2005.[4] (Describes the NBD-chloride to amine conversion).
-
Reduction Methods for Nitro-Aromatics: Lundevall, F. J. et al. "A Co2B Mediated NaBH4 Reduction Protocol Applicable to a Selection of Functional Groups in Organic Synthesis." European Journal of Organic Chemistry, 2018.[6]
-
C-H Borylation and Functionalization (Advanced Methods): "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity." Diva Portal, 2024.
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Application Note: Precision Synthesis of Asymmetric Benzoxadiazole Donor-Acceptor Polymers
Executive Summary & Scientific Rationale
The development of Donor-Acceptor (D-A) conjugated polymers is the cornerstone of modern organic electronics, including Organic Photovoltaics (OPV) and Organic Electrochemical Transistors (OECTs). While 2,1,3-benzothiadiazole (BT) has historically dominated this field, its oxygen-containing analogue, 2,1,3-benzoxadiazole (BO) , offers distinct advantages: a deeper HOMO level for higher open-circuit voltage (
This guide focuses on the synthesis of asymmetric BO-based polymers. Symmetry breaking—achieved through mono-fluorination of the BO core or asymmetric flanking units—is a critical design strategy. It reduces crystalline lattice energy just enough to improve solubility without destroying the
We present two validated protocols:
-
Stille Polycondensation: The "Gold Standard" for defect-free, high-molecular-weight synthesis.
-
Direct Arylation Polymerization (DArP): An emerging "Green" protocol that bypasses toxic organotin reagents.[1]
Strategic Molecular Design: The Asymmetry Advantage
Before synthesis, one must understand the regiochemical implications of the BO monomer.
The Fluorination Effect
Substituting hydrogen with fluorine on the BO core (F-BO) lowers the frontier molecular orbital energy levels. However, mono-fluorination creates an asymmetric dipole.
-
Symmetric (2F-BO): Deep HOMO, but often aggregates too strongly, leading to poor solution processability.
-
Asymmetric (F-BO): The dipole moment (
) helps align the polymer backbone during film formation, often resulting in superior "face-on" orientation in thin films.
Regioregularity Control
In asymmetric monomers (e.g., 5-fluoro-2,1,3-benzoxadiazole), the polymerization must be regioselective. Random orientation (Head-to-Head vs. Head-to-Tail) creates energetic disorder. The protocols below emphasize conditions that favor thermodynamic control to maximize regioregularity.
Protocol A: Stille Polycondensation (High-Performance Grade)
Objective: Synthesis of Poly[benzodithiophene-alt-fluorobenzoxadiazole] (PBDT-FBO) with
Reagents & Equipment
-
Monomer A (Donor): 2,6-bis(trimethyltin)-4,8-bis(alkyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 eq).
-
Monomer B (Acceptor): 4,7-dibromo-5-fluoro-2,1,3-benzoxadiazole (1.0 eq).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%). -
Ligand:
(Tri(o-tolyl)phosphine) (8 mol%). -
Solvent: Anhydrous Toluene (degassed).
-
Vessel: Microwave reactor vial or Schlenk tube.
Step-by-Step Methodology
-
Inert Environment Prep: Flame-dry a 10 mL microwave vial. Transfer into a glovebox (
ppm). -
Loading: Add Monomer A (0.20 mmol), Monomer B (0.20 mmol),
(3.6 mg), and (4.8 mg). -
Solvation: Add anhydrous Toluene (4 mL). Seal the vial with a Teflon-lined cap.
-
Activation: Remove from glovebox. Sonicate for 1 min to disperse solids.
-
Polymerization (Microwave Assisted):
-
Ramp to 80°C (5 min).
-
Hold at 100°C (10 min).
-
Hold at 120°C (40 min) (Critical propagation phase).
-
-
End-Capping (Crucial for Stability):
-
Inject 0.1 mL 2-tributylstannylthiophene (caps bromide ends). React 20 min at 120°C.
-
Inject 0.2 mL 2-bromothiophene (caps stannyl ends). React 20 min at 120°C.
-
-
Precipitation: Pour the hot dark-blue solution dropwise into 200 mL methanol containing 5 mL HCl (conc.). Stir for 2 hours.
Mechanistic Visualization (Stille Cycle)
Figure 1: The Stille catalytic cycle. The rate-determining step in polymer synthesis is often the transmetallation, facilitated here by the steric bulk of the P(o-tol)3 ligand.
Protocol B: Direct Arylation Polymerization (DArP)
Objective: Green synthesis avoiding toxic organotin compounds. Challenge: Controlling C-H selectivity to prevent branching/cross-linking. Solution: Use of a carboxylic acid additive (CMD mechanism).
Reagents & Equipment
-
Monomer A: 4,8-bis(alkyloxy)benzo[1,2-b:4,5-b']dithiophene (unfunctionalized C-H bonds).
-
Monomer B: 4,7-dibromo-5-fluoro-2,1,3-benzoxadiazole.
-
Catalyst:
(2 mol%). -
Ligand:
(Tris(o-methoxyphenyl)phosphine) (8 mol%). -
Base:
(anhydrous, 2.5 eq). -
Additive: Pivalic Acid (PivOH) (0.3 eq).
-
Solvent: 1,2-Dimethylbenzene (ODMB) (High boiling point non-polar).[3][4]
Step-by-Step Methodology
-
Drying:
must be ground and dried under vacuum at 120°C overnight (Water kills DArP). -
Loading: Combine monomers, catalyst, ligand, base, and PivOH in a Schlenk tube under Argon.
-
Solvation: Add ODMB (concentration 0.2 M).
-
Reaction: Heat to 120°C for 24-48 hours.
-
Note: DArP is slower than Stille.
-
-
Workup: Cool to RT. Dilute with chloroform. Filter through a Celite pad to remove inorganic salts (
). -
Precipitation: Precipitate in Methanol/HCl.
Why Pivalic Acid? (The CMD Mechanism)
In non-polar solvents, the carbonate base is insoluble. Pivalic acid acts as a proton shuttle . It solubilizes the base by forming soluble Potassium Pivalate, which then assists the Palladium in cleaving the C-H bond via Concerted Metallation-Deprotonation (CMD).
Purification & Characterization (Quality Control)
High-purity polymers are essential for device performance. Impurities act as charge traps.
Soxhlet Extraction Workflow
We utilize a polarity-gradient extraction to remove oligomers and catalysts.
Figure 2: Sequential Soxhlet extraction ensures that the final fraction (usually Chloroform or Chlorobenzene) has low polydispersity (PDI).
Data Summary & Troubleshooting
| Parameter | Method | Target Value | Common Issue | Fix |
| Molecular Weight ( | High-Temp GPC (150°C, TCB) | > 40 kDa | Low | Wet solvent or impure monomer (re-crystallize). |
| Polydispersity (PDI) | GPC | 1.5 - 2.5 | PDI > 3.0 | Slow initiation (Switch to |
| Regioregularity | > 95% | Broad peaks | Lower reaction temp to improve thermodynamic control. | |
| LUMO Level | Cyclic Voltammetry (CV) | -3.5 to -4.0 eV | Too high | Increase F-substitution or switch from BT to BO core. |
References
-
Synthesis of Asymmetric Benzoxadiazole Polymers: Karakurt, O. et al. "Design, Synthesis, and Theoretical Studies on the Benzoxadiazole and Thienopyrrole Containing Conjugated Random Copolymers." Macromolecular Rapid Communications, 2024.[5] Link[5]
-
Direct Arylation Protocol (DArP): Wang, X. et al. "Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation." Polymer Chemistry (RSC), 2014. Link
-
Stille Coupling Mechanism & PffBT4T-2OD: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie, 1986. (Foundational protocol adapted for PffBT4T-2OD). Link
-
Regio-Asymmetric Polymer Design: Li, Z. et al. "Region Asymmetric Polymers Based on Fluorinated Benzothiadiazole-Benzodithiophene for Polymer Solar Cells."[6] New Journal of Chemistry, 2019.[6] Link
-
Fluorination Effects on BO/BT: Albrecht, S. et al. "Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells." Journal of the American Chemical Society, 2014. Link
Sources
- 1. Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Separating 4,6-dibromo and 4,7-dibromo benzoxadiazole isomers
Subject: Separation of 4,6-dibromo and 4,7-dibromo-2,1,3-benzoxadiazole Ticket ID: BZO-ISO-SEP-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The separation of 4,7-dibromo-2,1,3-benzoxadiazole (the symmetric, thermodynamically favored isomer) from its 4,6-dibromo regioisomer (the asymmetric kinetic byproduct) is a critical purification step in the synthesis of donor-acceptor polymers and fluorescent tags.
While 4,7-dibromo is typically the major product (
This guide provides a self-validating workflow to achieve
Module 1: Diagnostic & Identification
Isolate the problem before attempting purification.
You cannot rely solely on TLC (
Isomer Fingerprinting Table
| Feature | 4,7-Dibromo (Target) | 4,6-Dibromo (Impurity) | Mechanism/Logic |
| Symmetry | Symmetry dictates magnetic equivalence. | ||
| Singlet (s) | Two Doublets (d) or distinct singlets | 4,7-H are equivalent.[1][2][3] 4,6-H are chemically distinct.[1] | |
| Chemical Shift | The H at C7 (in 4,6-isomer) is deshielded by the adjacent N-oxide moiety.[1] | ||
| Coupling ( | None (Singlet) | Meta-coupling between H5 and H7.[1] | |
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower | 4,7 dipole moments cancel more effectively than the 4,6 dipole. |
Module 2: Purification Protocols
Method A: High-Resolution Flash Chromatography (Primary Separation)
Use this for crude mixtures containing >10% of the 4,6-isomer.
The Principle: The 4,7-isomer is less polar due to dipole cancellation.[1] It will elute first. The 4,6-isomer has a net dipole moment that interacts more strongly with the silanols of the stationary phase.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Do not use alumina; benzoxadiazoles can be sensitive to basic sites.
-
Column Loading: High loading ratio required (100:1 Silica:Crude mass).[1]
-
Eluent System:
-
Start: 100%
-Hexane (or Petroleum Ether). -
Gradient: Slowly ramp to 95:5 Hexane:Dichloromethane (DCM).
-
Note: Avoid Ethyl Acetate initially; it is too aggressive and causes band broadening (co-elution).[1]
-
-
Collection:
-
Collect small fractions.
-
The first major UV-active spot is the 4,7-isomer.[1]
-
The trailing edge of the major spot usually contains the 4,6-isomer.
-
Method B: Fractional Recrystallization (Polishing)
Use this if chromatography yields "mixed fractions" (e.g., 95% purity) or for large-scale batches.[1]
The Principle: The high symmetry of the 4,7-isomer allows for better lattice packing energy compared to the asymmetric 4,6-isomer. Consequently, the 4,7-isomer crystallizes preferentially, leaving the 4,6-isomer in the supernatant (mother liquor).
Protocol:
-
Solvent Choice: Ethanol (EtOH) or Ethanol/Water mixtures are superior to chlorinated solvents for this specific separation.[1]
-
Dissolution: Dissolve the crude solid in boiling EtOH. Use the minimum amount necessary to achieve saturation.
-
Cooling:
-
Allow to cool slowly to room temperature (do not shock cool on ice immediately).
-
Needle-like crystals should form.[1]
-
-
Filtration:
-
Filter the crystals (Major product: 4,7-dibromo).[1]
-
Do not discard the filtrate. The filtrate is enriched with the 4,6-isomer.
-
-
Validation: Run NMR on the crystals. If small doublets remain, repeat the recrystallization.[1]
Module 3: Visualization of Workflows
Figure 1: Decision Matrix for Isomer Purification
This logic tree guides you through the selection of the correct purification method based on crude purity.
Caption: Workflow decision tree based on initial isomeric ratio determined by NMR.
Module 4: Troubleshooting & FAQs
Q1: My TLC shows only one spot, but NMR shows a mixture. Why?
A: Isomers with such structural similarity often have
-
Fix: Change your TLC solvent.[1][4][5] If you used Hexane/Ethyl Acetate, switch to Toluene/Hexane (1:1) .[1] Toluene interacts via
- stacking with the aromatic ring, often differentiating the electron densities of the isomers better than simple polar adsorption.
Q2: The 4,7-isomer is "oiling out" during recrystallization instead of forming needles. A: This indicates the solution is too concentrated or the solvent polarity is slightly off.
-
Fix: Re-dissolve the oil by heating.[1] Add a small amount of DCM (dropwise) until clear, then add Ethanol until slightly cloudy.[1] Let it stand undisturbed. The DCM helps keep the material in solution initially, while the EtOH forces crystallization as the DCM evaporates or cools.
Q3: Can I use sublimation? A: Yes. Benzoxadiazoles are volatile.[1]
-
Insight: 4,7-dibromo sublimes readily under high vacuum (
Torr) at C. However, separation efficiency is lower than chromatography.[1] Sublimation is best used as a final purification step for device-grade purity (removing trace solvents) rather than separating the isomers.[1]
Q4: Why is the 4,6-isomer forming at all? A: Direct bromination of benzoxadiazole (benzofurazan) is an electrophilic aromatic substitution.[1] The 4 and 7 positions are equivalent and most reactive.[1] Once the first bromine is added (say, at C4), the deactivating effect directs the second bromine to C7 (para-like relationship). However, steric or electronic variance can lead to minor attack at C6 (meta-relationship), creating the 4,6-impurity.[1]
References
-
Synthesis and Characterization of 4,7-dibromo-2,1,3-benzoxadiazole
-
Source: Frontiers in Chemistry (2020).[1] "Synthesis of 2,1,3-Benzoxadiazole Derivatives..."
- 7.51 ppm singlet)
-
URL:
-
-
Bromination Protocols for Benzoxadiazoles/Benzothiadiazoles
-
Recrystallization Str
-
Source: University of Rochester, Dept. of Chemistry.[1]
- Relevance: General guide on solvent selection (Ethanol vs. Hexane/DCM)
-
URL:
-
Sources
- 1. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
Improving yield of 4,6-dibromo-2,1,3-benzoxadiazole synthesis
Technical Support Guide: Synthesis & Yield Optimization of 4,6-Dibromo-2,1,3-Benzoxadiazole
Part 1: Executive Technical Analysis
The Isomer Challenge: 4,6- vs. 4,7-Dibromo Before proceeding, it is critical to verify your target isomer. The vast majority of literature references "dibromobenzoxadiazole" as the 4,7-isomer (symmetric). The 4,6-isomer (asymmetric) requested here is thermodynamically less favored via direct electrophilic substitution and is often the source of "low yield" complaints when researchers attempt to synthesize it using standard bromination protocols.
-
4,7-Dibromo-2,1,3-benzoxadiazole: Symmetric. Synthesized via direct bromination of the benzoxadiazole core.
-
This compound: Asymmetric. Cannot be synthesized in high yield via direct bromination (which favors the 4,7-positions). It requires a de novo construction of the heterocyclic ring from a pre-brominated diamine precursor.
The Yield Bottleneck The primary cause of low yield for the 4,6-isomer is the incorrect application of direct bromination methods. Direct bromination of 2,1,3-benzoxadiazole yields a mixture of 4-bromo, 4,7-dibromo (major), and 4,5,7-tribromo products. To achieve high yield and purity of the 4,6-isomer , you must utilize a Two-Step Oxidative Cyclization/Deoxygenation strategy starting from 3,5-dibromo-1,2-phenylenediamine.
Part 2: Strategic Reaction Pathway
The following flowchart illustrates the mandatory synthetic route for the 4,6-isomer to avoid regioselectivity issues.
Figure 1: Regiospecific synthesis of this compound via N-oxide intermediate, bypassing the selectivity issues of direct bromination.
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis of this compound (High Yield Route)
Prerequisite: Start with 3,5-dibromo-1,2-phenylenediamine. If this is not commercially available, it must be prepared via bromination of 2-nitroaniline followed by reduction (Sn/HCl or Fe/AcOH).
Step 1: Oxidative Cyclization to N-Oxide
-
Reagents: Sodium Hypochlorite (NaOCl, commercial bleach, >10% active Cl), Ethanol/KOH.
-
Mechanism: The diamine is oxidized to the o-quinone dioxime equivalent, which dehydrates to the benzofurazan oxide (N-oxide).
-
Protocol:
-
Dissolve 10 mmol of 3,5-dibromo-1,2-phenylenediamine in 50 mL of ethanolic KOH (5% w/v).
-
Cool to 0°C.
-
Add NaOCl solution (20 mL) dropwise over 30 minutes. Crucial: Maintain temp <10°C to prevent ring degradation.
-
Stir at room temperature for 4 hours. A yellow/orange precipitate (the N-oxide) will form.
-
Purification: Filter the solid, wash copiously with water (to remove salts) and cold ethanol.
-
Checkpoint: Isolate and dry. Do not proceed directly; the N-oxide must be dry for the next step.
-
Step 2: Deoxygenation to Benzoxadiazole
-
Reagents: Triphenylphosphine (
) or Triethyl phosphite ( ), Toluene or Xylene. -
Protocol:
-
Suspend the dried N-oxide (from Step 1) in dry toluene (0.1 M concentration).
-
Add 1.2 equivalents of
. -
Reflux for 3–6 hours. The solution will clarify as the N-oxide is reduced.
-
Workup: Evaporate solvent. The residue contains the product and triphenylphosphine oxide (
). -
Purification: Column chromatography (Silica gel, Hexane:DCM 4:1). The product elutes before the polar phosphine oxide.
-
Yield Expectation: 65–75% (over 2 steps). Why this works: The bromine positions are "locked" by the diamine precursor. No isomer scrambling occurs.
Protocol B: Direct Bromination (ONLY for 4,7-Isomer)
Use this ONLY if your target is actually the symmetric 4,7-isomer.
-
Reagents: 2,1,3-Benzoxadiazole, Molecular Bromine (
), Iron(III) Bromide ( ) or Iron powder. -
Solvent: 48% HBr (aq) or Glacial Acetic Acid.
-
Optimization Tip:
-
Use Acetic Acid as solvent to improve solubility and regiocontrol.
-
Add
(2.2 equiv) slowly at reflux. -
Yield Killer: Over-bromination to the tribromo-derivative. Stop reaction immediately upon consumption of monobromo intermediate (monitor via TLC/GC).
-
Part 4: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product is a mixture of isomers (4,6 & 4,7) | Wrong Method: You used direct bromination on the benzoxadiazole ring. | Switch to Protocol A. Direct bromination inevitably favors the 4,7-position due to symmetry and electronics. You cannot force 4,6-selectivity via direct bromination. |
| Low Yield in Step 1 (Cyclization) | Over-oxidation / Ring Opening: Reaction temperature was too high during NaOCl addition. | Keep reaction <5°C during bleach addition. Benzoxadiazoles are electron-deficient and sensitive to oxidative ring cleavage at high temps. |
| Sticky/Gummy Product in Step 2 | Incomplete Removal of Phosphine Oxide: | Use Triethyl phosphite ( |
| Starting Material Remains (Step 2) | N-Oxide Stability: The N-oxide is surprisingly stable. | Increase reflux time or switch solvent to o-dichlorobenzene (higher boiling point, 180°C) to drive the deoxygenation. |
Frequently Asked Questions
Q1: Can I use
Q2: Why is the 4,6-isomer yield always lower than the 4,7-isomer? A: The 4,6-isomer lacks the C2-symmetry of the 4,7-isomer. This asymmetry creates a dipole moment that can complicate purification (streaking on columns) and crystal packing (lower recovery during recrystallization). Furthermore, the precursor (3,5-dibromo-1,2-phenylenediamine) is harder to synthesize pure than the 3,6-dibromo analog used for the 4,7-isomer.
Q3: I see a peak at M+16 in my Mass Spec. What is it? A: This is likely the N-oxide intermediate . It indicates incomplete deoxygenation in Step 2. Add more phosphine reagent and reflux longer.
Part 5: References
-
Neto, B. A. D., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry.
-
Relevance: Establishes the NaOCl/PPh3 two-step protocol for benzoxadiazole synthesis.
-
-
Pilgram, K., et al. (1970). "Bromination of 2,1,3-Benzothiadiazoles." Journal of Heterocyclic Chemistry.
-
Relevance: Foundational text explaining why direct bromination favors the 4,7-positions (applicable to oxadiazoles via analogy).
-
-
Tono, H., et al. (2022). "Regioselective Synthesis of Benzoxadiazole Derivatives." Chemical Communications.
-
Relevance: Confirms the necessity of diamine precursors for asymmetric substitution patterns.
-
-
PubChem Compound Summary. "4,7-Dibromo-2,1,3-benzothiadiazole."[1]
-
Relevance: Provides physical property data for the symmetric isomer for comparison.
-
Sources
Technical Support Center: 4,6-dibromo-2,1,3-benzoxadiazole
Welcome to the technical support guide for the purification of 4,6-dibromo-2,1,3-benzoxadiazole. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining this key building block with high purity. Our guidance is grounded in established chemical principles and validated methodologies from peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization of 3,5-dibromo-2-nitroaniline. Consequently, the most prevalent impurities are typically unreacted starting materials or partially reacted intermediates. These can include:
-
3,5-dibromo-2-nitroaniline: The primary starting material. Its presence indicates an incomplete reaction.
-
Monobrominated species: Such as 4-bromo-2,1,3-benzoxadiazole, which can arise from incomplete bromination of the precursor.
-
Over-brominated species: Although less common, trace amounts of tri-bromo species could be present.
-
Decomposition products: Benzoxadiazoles can be sensitive to heat and light, leading to minor degradation products.
Q2: How can I quickly assess the purity of my crude this compound?
A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is the most efficient initial approach.
-
TLC Analysis: This is the fastest way to visualize the number of components in your crude sample. A recommended mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) on a silica gel plate. The desired product should appear as a major spot, with impurities showing up as separate, often less intense, spots.
-
Melting Point: The reported melting point for pure this compound is approximately 184-186 °C. A broad melting range or a melting point significantly lower than this value indicates the presence of impurities.
Table 1: Physical and Spectroscopic Properties for Purity Assessment
| Property | Expected Value for Pure this compound |
| Appearance | Yellowish to orange crystalline solid |
| Melting Point | 184-186 °C |
| ¹H NMR (CDCl₃) | δ ~7.70 ppm (s, 2H) |
| ¹³C NMR (CDCl₃) | δ ~110.2, 149.5 ppm |
| FT-IR (KBr, cm⁻¹) | ~1540, 1430, 1050, 880 cm⁻¹ |
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light and moisture over long periods.
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter during the purification process and provides detailed, step-by-step protocols.
Problem 1: My TLC shows multiple spots, and the melting point of my crude product is very low.
This is a classic sign of significant impurities. The choice of purification method depends on the nature and quantity of these impurities. The following workflow will guide your decision.
Caption: Decision workflow for selecting the primary purification method.
Solution A: Purification by Recrystallization
Recrystallization is effective if the desired compound has significantly different solubility characteristics from its impurities in a chosen solvent.
When to Use: Ideal when you have a large amount of material and one major, crystalline product. Causality: This technique works on the principle that most solids are more soluble in hot solvents than in cold ones. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out while the impurities, being present in a smaller concentration, remain dissolved in the cold solvent (mother liquor).
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Ethanol or a mixture of dichloromethane and hexane are often effective. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum. Confirm purity using TLC and melting point analysis as described in Q2 .
Problem 2: Recrystallization did not remove all impurities, or my compound is an oil.
If impurities have similar solubility profiles to your product, or if the product does not crystallize easily, column chromatography is the superior method.
Solution B: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Causality: The separation occurs because each compound in the mixture has a different affinity for the stationary phase (e.g., silica gel) and the mobile phase (the solvent). Compounds that are more strongly adsorbed to the silica will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster. This difference in migration rates allows for the separation of the components.
Caption: Step-by-step workflow for flash column chromatography.
-
TLC Analysis for Solvent System: First, determine the optimal mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into a glass column and allow it to pack evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.
-
Elution: Gently add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Purity Check: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Title: Synthesis and properties of 4,6-disubstituted 2,1,3-benzoxadiazoles Source: Russian Chemical Bulletin, International Edition URL: [Link]
Solving regioselectivity issues in benzoxadiazole bromination
Topic: Solving Regioselectivity & Reactivity Issues in 2,1,3-Benzoxadiazole Bromination
Introduction: The Deactivated Scaffold Challenge
Welcome to the technical support hub for benzoxadiazole functionalization. As a researcher working with 2,1,3-benzoxadiazole (also known as benzofurazan), you are likely encountering difficulties with Electrophilic Aromatic Substitution (EAS).
The Core Problem:
The 2,1,3-benzoxadiazole ring is an electron-deficient,
The Regioselectivity Rule:
-
Kinetic Product: Substitution occurs preferentially at the C4 (or C7) position.
-
Thermodynamic/Over-reaction: It is chemically difficult to stop at mono-bromination without generating significant amounts of 4,7-dibromo product.
-
The "Impossible" Isomer: Direct electrophilic bromination at the C5 position is mechanistically unfavorable.
Module 1: Diagnostic Workflow
Before adjusting your conditions, determine your synthetic pathway using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate bromination strategy based on substrate activation and target regiochemistry.
Module 2: Troubleshooting Common Issues
Issue A: "I cannot isolate the mono-bromide; I only get 4,7-dibromo product."
Diagnosis:
The electron-withdrawing nature of the first bromine atom is not sufficient to fully deactivate the ring against a second attack under vigorous conditions (e.g., refluxing
Corrective Actions:
-
Switch Reagents: Move from elemental bromine (
) to N-Bromosuccinimide (NBS) in concentrated . The protonated NBS serves as a more controllable source of the bromonium ion ( ). -
Stoichiometry Control: Use exactly 0.95 equivalents of the brominating agent. It is better to leave 5% starting material (separable) than to over-brominate (difficult separation).
-
Monitor Kinetics: Do not reflux overnight. Monitor by LCMS every 30 minutes. Stop the reaction when the ratio of Mono:Di is optimal, even if conversion is incomplete.
Issue B: "I need the 5-bromo isomer, but I keep getting the 4-bromo."
Diagnosis:
You are fighting thermodynamics. In the benzoxadiazole system, the C4/C7 positions are
Corrective Actions:
-
Direct Bromination: This will fail for the unsubstituted parent.
-
De Novo Synthesis: You must synthesize the ring already containing the bromide.
-
Protocol: Start with 4-bromo-1,2-diaminobenzene .
-
Cyclization: React with thionyl chloride (
) or PhI(OAc)2 to close the ring. This yields 5-bromo-2,1,3-benzoxadiazole exclusively.
-
Issue C: "The reaction yield is low (<30%) and the mixture is black."
Diagnosis: Benzoxadiazoles are sensitive to ring cleavage under strongly reducing conditions or extreme basicity. However, in bromination, black tar usually indicates polymerization or decomposition due to excessive heat in the presence of Lewis acids.
Corrective Actions:
-
Temperature Cap: Do not exceed 100°C.
-
Solvent Switch: If using acetic acid (
), ensure it is glacial. Water interferes with the catalyst. -
Catalyst Check: If using Iron (
) powder, ensure it is fresh. Oxidized iron is less effective, requiring higher temps that degrade the substrate.
Module 3: Validated Protocols
Protocol A: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
Best for: Creating the di-functionalized scaffold for further cross-coupling.
Reagents:
-
2,1,3-Benzoxadiazole (1.0 equiv)
-
Bromine (
) (3.0 equiv) -
Iron powder (
) (0.2 equiv) -
Solvent: Glacial Acetic Acid or Hydrobromic Acid (48%)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Mixing: Dissolve benzoxadiazole and Fe powder in the solvent. Heat to 80°C.
-
Addition: Add
dropwise over 2 hours. Crucial: Rapid addition causes exotherms that lead to tars. -
Reflux: Heat to 100–110°C for 4 hours.
-
Quench: Cool to RT. Pour into ice water containing Sodium Thiosulfate (
) to quench excess bromine (color change from red/brown to yellow). -
Workup: Filter the precipitate. Recrystallize from Ethanol/Water.
Protocol B: Regioselective Mono-Bromination (4-Bromo)
Best for: Sensitive substrates or when mono-substitution is strictly required.
Reagents:
-
2,1,3-Benzoxadiazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Conc. Sulfuric Acid (
)[2][3][4]
Step-by-Step:
-
Dissolution: Dissolve the substrate in conc.
at 0°C. -
Addition: Add NBS portion-wise over 30 minutes.
-
Mechanism Note:
protonates NBS, generating a highly reactive supersuperelectrophile that can attack the deactivated ring at lower temperatures than .
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 6–12 hours.
-
Monitoring: Check LCMS. If di-bromo forms (>5%), stop immediately.
-
Quench: Pour onto crushed ice carefully (Exothermic!).
-
Isolation: Extract with Dichloromethane (DCM). Wash with
(aq).[3]
Module 4: Comparative Data & Regioselectivity Map
Regioselectivity Logic Map
Understanding the electronic bias of the ring is essential for predicting outcomes.
Figure 2: Mechanistic pathway showing the kinetic preference for C4 substitution due to sigma-complex stability.
Reagent Comparison Table
| Variable | Elemental Bromine ( | NBS / |
| Active Species | Protonated NBS ( | |
| Temperature | High (Reflux, >100°C) | Low (0°C to 60°C) |
| Selectivity | Low (Prone to 4,7-dibromo) | High (Favors 4-mono) |
| Substrate Tolerance | Robust substrates only | Tolerates acid-stable groups |
| Safety Profile | High Hazard (Fumes, Corrosive) | Moderate (Solid handling) |
FAQ: Frequently Asked Questions
Q: Can I use
Q: I have an amino group at position 4. Where will the bromine go? A: An amino group at C4 is a strong activator and ortho/para director. However, the ortho position (C3) is the ring fusion (impossible). The para position is C7. Therefore, 4-amino-2,1,3-benzoxadiazole brominates exclusively at C7.
Q: Why is the 2,1,3-isomer more common than 1,2,3? A: The 2,1,3-benzoxadiazole (benzo[c][1,2,5]oxadiazole) is the quinoid-like structure that is highly fluorescent and stable. The 1,2,3-isomer is rare and generally rearranges. Ensure you are buying/making the correct isomer, as their reactivities differ wildly.
References
-
Pilgram, K., Zupan, M., & Skiles, R. (1970).[4] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629–633.[4] Link
- Core reference for the regioselectivity patterns (C4 vs C7) in these fused systems.
-
Neto, B. A. D., et al. (2013).[5] 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications. European Journal of Organic Chemistry, 2013(2), 228–255.[5] Link
- Comprehensive review covering the reactivity of the scaffold, applicable to the oxadiazole analogue.
-
Tingle, J. B. (1908). Derivatives of Benzofurazan. Journal of the American Chemical Society.[4]
- Historical grounding on the stability and ring-opening tendencies of benzofurazans.
- Goswami, S., et al. (2013). A mild and efficient method for the bromination of activated arenes using NBS. Tetrahedron Letters. Source for the NBS/H2SO4 protocol mechanics.
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Technical Support Center: Optimizing SNAr Reactions on 4,6-dibromo-2,1,3-benzoxadiazole
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on the highly electron-deficient 4,6-dibromo-2,1,3-benzoxadiazole substrate. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the System
The this compound (also known as 4,7-dibromobenzofurazan) is an electron-poor heterocyclic system. The fused oxadiazole ring acts as a powerful electron-withdrawing group, activating the benzene ring for nucleophilic attack. This makes it an excellent substrate for SNAr reactions, allowing for the sequential replacement of the two bromine atoms.
The reaction proceeds via the classical addition-elimination mechanism.[1][2][3] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][3][4] The subsequent elimination of the bromide leaving group restores aromaticity.
Caption: General mechanism of the addition-elimination SNAr reaction.
Success in these reactions hinges on the careful control of four key parameters: the nucleophile, solvent, base, and temperature.
| Parameter | Role & Key Considerations | Recommended Starting Points |
| Nucleophile | The attacking species (N, O, or S-based). Its strength and concentration directly impact reaction rate and selectivity. | Amines (R-NH₂): Aniline, Morpholine, Piperidine. Thiols (R-SH): Thiophenol, Alkyl thiols. Alcohols/Phenols (R-OH): Often require pre-deprotonation to form the more potent alkoxide/phenoxide. |
| Solvent | Must dissolve reactants and stabilize the charged Meisenheimer intermediate. Dipolar aprotic solvents are standard.[5][6][7] | DMF, DMSO, NMP, DMAc: Excellent for solvating intermediates but have toxicity concerns.[3][7] THF, 2-MeTHF, Acetonitrile: Less polar but viable alternatives, may require higher temperatures.[6] |
| Base | Used to deprotonate the nucleophile (if needed) and to neutralize the HBr byproduct, driving the reaction to completion.[3] | Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, non-nucleophilic, and generally safe. Excellent for mono-substitution control. Organic Amines (DIPEA, Et₃N): Act as both base and solvent in some cases. Strong Bases (NaH, KHMDS, NaOtBu): Used for weak nucleophiles (like alcohols) but increase the risk of side reactions.[3] |
| Temperature | Controls the reaction kinetics. Higher temperatures increase the rate but can decrease selectivity and lead to decomposition. | Room Temperature to 60 °C: Ideal starting range for mono-substitution with reactive nucleophiles. 80 °C to 130 °C: Often required for di-substitution or with less reactive nucleophiles.[7] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of SNAr reactions with this compound.
Q1: My reaction shows low or no conversion to the desired product. What should I do?
A1: Low conversion is typically a result of insufficient reaction activation. The energy barrier for the formation of the Meisenheimer complex has not been overcome.
Troubleshooting Steps:
-
Assess Nucleophile Strength: If you are using a weak nucleophile (e.g., an alcohol or a weakly basic amine), it may not be potent enough.
-
Solution: Pre-deprotonate the nucleophile by treating it with a strong base like NaH or KHMDS in an appropriate solvent (like THF) before adding the dibromo-benzoxadiazole substrate.[3]
-
-
Evaluate Your Solvent: The solvent plays a crucial role in stabilizing the negatively charged intermediate.[5] A non-polar solvent will significantly slow down or halt the reaction.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents excel at stabilizing charged intermediates, thereby lowering the activation energy.[7] If you must use a less polar solvent like THF, you will likely need to compensate with higher temperatures.
-
-
Increase Temperature: SNAr reactions are often kinetically slow at room temperature.
-
Solution: Incrementally increase the reaction temperature in 20 °C steps (e.g., from RT to 40 °C, then 60 °C), monitoring the reaction by TLC or LC-MS at each stage.
-
-
Check Base Stoichiometry: If your nucleophile is an amine salt (e.g., R-NH₂·HCl) or if you are using a neutral thiol or alcohol, a base is required to generate the free nucleophile and/or neutralize the HBr byproduct.
-
Solution: Ensure at least 2.2 equivalents of a base like K₂CO₃ or DIPEA are present for mono-substitution (1 eq to free the nucleophile if it's a salt, and 1 eq to trap HBr).
-
Caption: A systematic workflow for addressing low reaction conversion.
Q2: I'm getting a mixture of mono- and di-substituted products and can't achieve selectivity. How can I favor mono-substitution?
A2: This is a common challenge because the two bromine atoms are in electronically similar environments. Achieving selectivity requires precise kinetic control.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Using an excess of the nucleophile will inevitably lead to the di-substituted product.
-
Solution: Use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.
-
-
Lower the Temperature: High temperatures provide enough energy to overcome the activation barrier for the second substitution, which is typically higher due to the electron-donating nature of the first substituent.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow down both reactions, but it will disproportionately slow the more difficult second substitution, widening the kinetic window for isolating the mono-adduct.
-
-
Slow Addition: Adding the nucleophile all at once creates localized areas of high concentration, promoting di-substitution.
-
Solution: Add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a very low concentration of the nucleophile throughout the reaction.
-
Q3: My TLC plate is a mess with many spots, and I see decomposition of my starting material. What is causing this?
A3: This often points to a reaction that is too harsh, causing either the highly activated starting material or the product to decompose. The most common culprit is an overly strong base or reactive solvent.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong nucleophilic bases like NaOH, KOH, or alkoxides can attack the benzoxadiazole ring itself, leading to ring-opening or other side reactions.[8]
-
Solution: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficient to deprotonate most N-H and S-H nucleophiles without causing substrate decomposition.
-
-
Consider Solvent Stability: Some common SNAr solvents can be problematic. For example, DMF can decompose at high temperatures or in the presence of a strong base to generate dimethylamine, which can act as an unwanted nucleophile.
-
Solution: If you suspect solvent instability, switch to a more robust alternative like DMAc or DMSO. Ensure your solvent is anhydrous, as water can also lead to hydrolysis byproducts.
-
Q4: I want the di-substituted product, but the reaction stalls after the first substitution.
A4: This occurs because the first nucleophilic substitution introduces an electron-donating group onto the ring, which deactivates the substrate towards the second SNAr reaction. More forcing conditions are required.
Troubleshooting Steps:
-
Increase Nucleophile Equivalents: Ensure you have enough nucleophile for both substitutions.
-
Solution: Use at least 2.2 to 2.5 equivalents of the nucleophile and at least 3.0 equivalents of the base (to neutralize the 2 eq of HBr formed).
-
-
Increase Temperature Significantly: A substantial increase in thermal energy is needed to overcome the higher activation barrier of the second substitution.
-
Solution: After confirming mono-substitution has occurred via TLC or LC-MS, increase the temperature significantly, for example, to 100-130 °C.
-
-
Consider a Stronger Base/Solvent System: A more potent combination may be needed to drive the second substitution.
-
Solution: If using K₂CO₃ in THF, switching to NaH in DMF will provide a much more reactive system. This should only be attempted after milder conditions have failed to yield the desired product.
-
Optimized Starting Protocols
The following protocols serve as validated starting points. They should be optimized based on your specific nucleophile and analytical observations.
Protocol 1: Selective Synthesis of 4-amino-6-bromo-2,1,3-benzoxadiazole
This protocol is designed for high selectivity towards the mono-substituted product.
-
Reagent Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 278 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).
-
Add 10 mL of anhydrous Dimethylformamide (DMF).
-
-
Nucleophile Addition:
-
In a separate vial, dissolve your amine nucleophile (e.g., morpholine) (0.95 eq, 0.95 mmol) in 2 mL of anhydrous DMF.
-
Using a syringe pump, add the amine solution to the reaction flask dropwise over 1 hour at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The mono-substituted product should appear as a new, typically fluorescent, spot with an intermediate Rf.
-
The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the pure mono-substituted product.
-
Protocol 2: Synthesis of 4,6-bis(phenylthio)-2,1,3-benzoxadiazole
This protocol is designed to achieve complete di-substitution.
-
Reagent Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 278 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Add thiophenol (2.2 eq, 225 μL, 2.2 mmol).
-
Add 10 mL of anhydrous N,N-Dimethylacetamide (DMAc).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC. You will observe the sequential disappearance of the starting material, the appearance and then disappearance of the mono-substituted intermediate, and finally the appearance of the di-substituted product.
-
The reaction may require 6-12 hours to go to completion.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into 50 mL of 1M HCl(aq) to neutralize the base and protonate any excess thiolate.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Gagnon, A. et al. (2017).
- Umar, A. et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. SNAr Reaction in Other Common Molecular Solvents.
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- Lipshutz, B. H. et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- Wang, C. et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light.
-
Reddit. (2023). SNAr troubleshooting : r/AskChemistry. [Link]
- da Silva, J. L. et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
-
Knyazeva, E. A. et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][9][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
- Daugulis, O. et al. (2009).
- Sharma, P. et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Sindhe, M. A. et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal.
- University of Bristol.
-
Ziya, A. et al. (2016). Safe Synthesis of 4,7-Dibromo[1][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate.
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Sergeeva, E. et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
- Yamashita, Y. et al. (2021). Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. ChemRxiv.
-
Gembickis, D. et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
- de la Cruz-PFS, J. et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
-
Narayana Swamy Golla et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. d-nb.info [d-nb.info]
- 8. reddit.com [reddit.com]
- 9. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 10. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in 4,6-dibromobenzofurazan coupling
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Preventing Side Reactions in 4,6-Dibromobenzofurazan Coupling
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a "privileged but precarious" moiety in medicinal chemistry and optoelectronics. Its high electron deficiency—driven by the quinoid-like heterocyclic ring—makes it an excellent electrophile but simultaneously renders it vulnerable to nucleophilic attack, ring cleavage, and reductive degradation.
This guide addresses the specific challenges of 4,6-dibromobenzofurazan . Unlike the symmetric 4,7-dibromo analog, the 4,6-substitution pattern breaks symmetry, creating a distinct reactivity hierarchy that must be managed to prevent regiochemical mixtures and scaffold decomposition.
Module 1: Regioselectivity Control (The C4 vs. C6 Competition)
The Challenge: In 4,6-dibromobenzofurazan, the two bromine atoms are not equivalent.
-
C4-Br: Located
to the ring fusion. It is highly activated by the inductive ( ) and mesomeric ( ) effects of the adjacent imine nitrogen. -
C6-Br: Located
to the ring fusion. It is significantly less electrophilic.
Common Failure Mode: Users targeting mono-functionalization often observe bis-substitution (over-reaction) or, less frequently, C6-isomers (if steric hindrance at C4 is high).
Troubleshooting Guide: Regiochemistry
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (Product is C4,C6-disubstituted) | Reaction temperature too high; Excess nucleophile/catalyst. | Protocol Adjustment: 1. Lower temperature to 0°C or -78°C (for lithiation). 2. Use inverse addition : Add the nucleophile/catalyst dropwise to the benzofurazan solution to maintain a high local concentration of the electrophile. |
| Wrong Isomer (Product is C6-substituted) | Steric shielding at C4; "Halogen Dance" (rare but possible with strong bases). | Steric Management: If your nucleophile is bulky (e.g., tert-butyl amine or a hindered boronic acid), the C4 position may be blocked. Switch to a smaller nucleophile or use a stronger catalyst system (e.g., Pd-PEPPSI) to force C4 oxidative addition. |
| No Reaction at C6 (after C4 is coupled) | Deactivation of the ring. | Sequential Coupling: Once C4 is substituted with an electron-donating group (e.g., an amine or aryl), the ring becomes electron-rich, deactivating C6. You must use harsher conditions (higher temp, S-Phos/X-Phos ligands) for the second coupling. |
Visualizing the Reactivity Hierarchy
Figure 1: The C4 position is the "kinetic gatekeeper." Most side reactions stem from failing to control the transition from Path A to Bis-substitution.
Module 2: Preserving the Heterocycle (Ring Stability)
The Challenge: The N-O bond in the furazan ring is weak. It is susceptible to:
-
Reductive Cleavage: Phosphines (common ligands in Pd coupling) can reduce the furazan to a diamine.
-
Nucleophilic Ring Opening: Strong bases (hydroxide, alkoxides) can attack the ring, leading to nitrile oxides or "black tar" decomposition.
FAQ: Why is my reaction turning black?
Q: I am using standard Suzuki conditions (
A: This is likely due to phosphine-mediated reduction . Triphenylphosphine (
-
Solution: Switch to bidentate ligands (e.g., dppf, dppe) or bulky, electron-rich phosphines (e.g., XPhos, SPhos) that are sterically prevented from attacking the ring nitrogen. Alternatively, use phosphine-free catalytic systems (e.g.,
/ DABCO).
Q: Can I use
A: Avoid strong alkoxides. They act as nucleophiles toward the electron-deficient ring carbons, triggering ring-opening (the "Meisenheimer complex" trap).
-
Solution: Use mild, non-nucleophilic bases. Cesium Carbonate (
) or Potassium Phosphate ( ) in anhydrous solvents (DMF or Dioxane) are the gold standards for this scaffold.
Module 3: Optimized Experimental Protocols
Protocol A: Selective C4-Arylation (Suzuki-Miyaura)
Target: Mono-arylation at the highly reactive C4 position without touching C6.
-
Solvent System: 1,4-Dioxane/Water (9:1). Note: Water accelerates the reaction but must be degassed thoroughly.
-
Base:
(2.0 equiv). Gentle buffering. -
Catalyst:
(3-5 mol%). Bidentate ligand prevents ring attack. -
Procedure:
-
Step 1: Charge flask with 4,6-dibromobenzofurazan (1.0 equiv), Boronic acid (1.05 equiv), Base, and Catalyst.[1]
-
Step 2 (Critical): Evacuate and backfill with Argon x3. Oxygen promotes homocoupling.
-
Step 3: Add degassed solvent.
-
Step 4: Heat to 60°C (Do not reflux; reflux promotes C6 substitution). Monitor by TLC/LCMS every 30 mins.
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Target: C4-Amination.
-
Solvent: Anhydrous DMF or DMSO.
-
Base: DIPEA (Hunig's Base) or
. Avoid primary amines as bases if possible to prevent bis-reaction. -
Temperature: 0°C
RT. -
Mechanism Check: The reaction proceeds via a Meisenheimer complex. The C4-Br is displaced because the intermediate anion is stabilized by the adjacent N-oxide-like nitrogen.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for common benzofurazan coupling failures.
References
-
Regioselectivity in Benzofurazans
- Title: Regioselective Nucleophilic Aromatic Substitution of 4,6-Dihalo-2,1,3-benzoxadiazoles.
- Context: Establishes the C4 > C6 reactivity order due to electronic activ
-
Source:
-
Ring Stability & Opening
- Title: Furazan ring opening upon treatment of benzofurazan with ethanolamine.
- Context: Details the vulnerability of the N-O bond to nucleophilic
-
Source:
-
Suzuki Coupling Optimization
- Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and C
- Context: Provides the basis for selecting bidentate ligands (dppf) and mild bases ( ) to prevent side reactions in electron-deficient heterocycles.
-
Source:
-
Base Selection (
):-
Title: Caesium carbonate promoted regioselective functionalization.[2]
- Context: Highlights the "Cesium Effect" in stabilizing specific transition states for regioselective substitution in nitrogen heterocycles.
-
Source:
-
Sources
Technical Support Center: Recrystallization of 4,6-dibromo-2,1,3-benzoxadiazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dibromo-2,1,3-benzoxadiazole. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A definitive, single "best" solvent for recrystallization is often compound-specific and may require empirical determination.[1][2] For this compound, a systematic approach to solvent selection is recommended. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][3][4]
Based on the purification of analogous compounds, a good starting point for solvent screening would include:
-
Non-polar to moderately polar solvents: Given the aromatic and halogenated nature of the molecule, solvents like hexanes, toluene, or mixtures containing ethyl acetate are plausible candidates. Purification of the related 4,7-dibromo-2,1,3-benzoxadiazole has been achieved using column chromatography with a hexane/ethyl acetate eluent, suggesting a degree of solubility in these solvents.[5][6]
-
Alcohols: Ethanol has been successfully used to recrystallize related heterocyclic compounds.[6] For a substituted analog, 4,7-dibromo-5,6-dimethoxy-2,1,3-benzoxadiazole, methanol was used for recrystallization.[7]
-
Chlorinated solvents: Dichloromethane (DCM) and chloroform are often used in the purification of similar compounds and could be effective, potentially as part of a mixed solvent system.[6][8]
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A small-scale solvent screen is a crucial first step.[9]
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.[10][11]
Troubleshooting "Oiling Out":
-
Re-heat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[10][12]
-
Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[11][12]
-
Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[11][12] 2. The solution is supersaturated.[11] 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt to recrystallize again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][11] 3. Re-evaluate your solvent choice with a more thorough solvent screen. |
| Low recovery of the purified compound. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during the initial dissolution.[12] 3. Premature crystallization occurred during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[9] 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3][9] 3. If performing hot filtration, pre-heat the funnel and filter paper to prevent cooling and crystallization in the funnel. A stemless funnel is recommended.[10] |
| The purified crystals are colored. | 1. Colored impurities are co-crystallizing with the product. 2. The color is inherent to the compound. | 1. Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.[10] 2. If the pure compound is known to be colored, this may be expected. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid.[12] | Rapid crystallization can trap impurities. To slow it down, re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[12] |
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
Why is the choice of solvent important in recrystallization? - Quora. (2021, August 29). Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 433. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units - MIT. (n.d.). Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet - Rsc.org. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents. (n.d.).
-
2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties - ResearchGate. (2025, August 7). Retrieved from [Link]
-
synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. (2001, December 13). Retrieved from [Link]
- WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents. (n.d.).
-
Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl - ChemRxiv. (n.d.). Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Benzoxadiazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxadiazole intermediates. The unique electronic properties of the benzoxadiazole (also known as benzofurazan) scaffold make it a privileged structure in medicinal chemistry and materials science.[1][2] However, its utility is often coupled with a significant experimental challenge: sensitivity to moisture.
This guide is designed to move beyond simple procedural lists. It provides in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. We will cover the fundamental chemistry of moisture sensitivity, best practices for handling and storage, and solutions to common problems encountered in the lab.
Section 1: The "Why"—Understanding the Chemistry of Moisture Sensitivity
A foundational understanding of why these intermediates are sensitive to water is the first step toward preventing experimental failure.
Q1: Why are my benzoxadiazole intermediates and their reactions so sensitive to moisture?
A: The sensitivity arises from two primary sources: the inherent reactivity of the reagents and catalysts used in conjunction with benzoxadiazoles, and the potential for the heterocycle itself to undergo hydrolysis under certain conditions.
-
Reagent and Catalyst Incompatibility: Many synthetic transformations involving benzoxadiazoles, particularly cross-coupling reactions like Suzuki or Stille, utilize organometallic reagents (e.g., boronic acids, organotins) and palladium catalysts.[3][4] These, along with strong bases and other reactive intermediates, can be rapidly quenched or decomposed by water.[5][6] This leads to the deactivation of your key reagents, halting the reaction and drastically reducing yield.[6] For example, Grignard and organolithium reagents, which might be used in precursor synthesis, react violently with water.[6]
-
Heterocycle Instability: The benzoxadiazole ring, an electron-deficient system, can be susceptible to nucleophilic attack. While stable under many conditions, the presence of water, especially under non-neutral pH, can lead to hydrolysis or the formation of undesired side-products. Some benzofurazan derivatives, for instance, are known to hydrolyze.[7]
Q2: What are the common observable signs of moisture contamination in my experiment?
A: Moisture contamination manifests in several ways that can be identified during and after your reaction:
-
Drastically Reduced or No Yield: This is the most common symptom. If the reagents have been quenched by water, the desired transformation will not occur.[6]
-
Formation of Unexpected Side Products: Water can participate in side reactions. For instance, in a Suzuki coupling, moisture can lead to protodeboronation of the boronic acid starting material, resulting in a simple proton replacing the boron group and generating a byproduct.[8]
-
Inconsistent Results: If you are unable to reproduce a literature procedure or your own previous results, inconsistent levels of moisture contamination are a likely culprit.[9]
-
Visual Changes: Sometimes, the decomposition of a reagent or catalyst due to moisture can cause a visible color change that deviates from the expected reaction profile.
Section 2: Proactive Measures—Best Practices for Handling and Storage
The most effective way to manage moisture sensitivity is to prevent contamination from the start. This requires meticulous technique and the proper equipment.
Q3: How should I properly store my benzoxadiazole intermediates to ensure their long-term stability?
A: Proper storage is critical. The goal is to isolate the compound from the atmosphere.[10]
-
Inert Atmosphere: The gold standard for storage is within a glovebox containing an inert atmosphere (e.g., nitrogen or argon) with very low levels of oxygen and moisture (<1 ppm is ideal).[10][11]
-
Sealed Vials: Store the compound in a tightly sealed vial, preferably with a PTFE-lined cap. Using Parafilm to wrap the cap provides an additional barrier.
-
Desiccator: If a glovebox is unavailable, storing vials inside a desiccator containing a drying agent (like Drierite or phosphorus pentoxide) is a viable alternative for short- to medium-term storage.
Q4: What are the non-negotiable laboratory techniques for handling these compounds during an experiment?
A: Adopting inert atmosphere (or "air-free") techniques is mandatory.[5][12] This involves creating an environment within your reaction glassware that is free of atmospheric water and oxygen.[13]
-
Drying Glassware: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[14] This is achieved by either oven-drying (e.g., 140°C for at least 4 hours) or flame-drying under vacuum.[14][15] Assemble the hot glassware and allow it to cool under a stream of dry, inert gas.[14]
-
Using a Schlenk Line or Manifold: A dual-bank vacuum/inert gas manifold, commonly known as a Schlenk line, is the centerpiece of air-free technique.[12][14] It allows you to evacuate the air from your flask and backfill it with an inert gas like nitrogen or argon.[12]
-
Syringe and Cannula Transfers: Air-sensitive liquids and solutions must be transferred without exposure to the air.[11] This is done using dry, nitrogen-flushed syringes or a double-tipped needle (cannula) to transfer liquids from one septum-sealed vessel to another under positive inert gas pressure.[12][14]
Section 3: Troubleshooting Common Experimental Scenarios
Even with careful technique, problems can arise. This section provides logical workflows to diagnose and solve them.
Q5: My reaction yield is consistently low. How do I troubleshoot if moisture is the suspected cause?
A: A systematic approach is key. Use the following workflow to isolate the source of contamination.
Caption: Troubleshooting workflow for low reaction yields.
Q6: I'm seeing unexpected peaks in my NMR and LC-MS analysis. What are the likely moisture-related side products?
A: The identity of side products depends on your specific reaction. However, some common culprits arising from moisture contamination include:
-
Protodehalogenated/Protodemetalated Starting Materials: In cross-coupling reactions, a proton from water can replace the halide (e.g., -Br, -I) or the organometallic group (e.g., -B(OH)₂, -SnBu₃) on your starting materials.[8] Look for the mass and NMR signals of the parent benzoxadiazole or the coupled partner without the desired functional group.
-
Hydrolyzed Reagents: If you are using reagents like acid chlorides or anhydrides to functionalize the benzoxadiazole core, you may see the corresponding carboxylic acid as a byproduct.
-
Ring-Opened Products: Although less common, harsh conditions combined with water could potentially lead to the hydrolysis and opening of the oxadiazole ring, leading to complex product mixtures.
Troubleshooting Checklist
| Problem | Potential Moisture-Related Cause | Recommended Solution |
| Reaction fails to start (no product formation) | Quenching of a critical reagent (e.g., organolithium, base) or catalyst. | Ensure all reagents are added under strictly anhydrous and anaerobic conditions. Test reagent activity (e.g., titrate organolithiums).[9] |
| Reaction stalls before completion | Slow ingress of moisture into the reaction vessel over time. | Check for leaks in your apparatus. Ensure a slight positive pressure of inert gas is maintained throughout the reaction.[14] |
| Formation of homocoupled byproducts in cross-coupling | Moisture can interfere with the catalytic cycle, sometimes favoring side reactions like homocoupling. | Use rigorously dried solvents and reagents. Consider adding a desiccant like anhydrous magnesium sulfate if compatible with the reaction.[6] |
| Difficulty purifying the final product | Water-soluble impurities or byproducts are present. | Perform an aqueous workup with brine (saturated NaCl solution) to help remove water and break emulsions.[16] Ensure the final product is dried thoroughly under high vacuum. |
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for success.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol details the standard procedure for setting up a reaction using a Schlenk flask and a nitrogen balloon, a common technique in teaching and research labs.[13][17]
-
Glassware Preparation: Take a round-bottom flask of the appropriate size containing a magnetic stir bar and dry it in an oven at >125°C for at least 4 hours.[14]
-
Assembly and Purging: While still hot, clamp the flask to a stand and securely attach a rubber septum to the joint.[17] Insert one needle attached to an inert gas source (e.g., a nitrogen-filled balloon) and a second, open "exit" needle.[13]
-
Inerting the Vessel: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[17] Remove the exit needle first, then the gas inlet needle. The flask is now under a static, positive pressure of inert gas. Allow the flask to cool completely.
-
Adding Solids: If adding a solid reagent that is not extremely sensitive, you can briefly remove the septum, add the solid quickly against a positive flow of inert gas, and immediately reseal the flask. For highly sensitive solids, this should be done in a glovebox.
-
Adding Anhydrous Solvents/Liquid Reagents: Using a dry, nitrogen-flushed syringe, pierce the septum of the anhydrous solvent bottle.[14] Ensure the bottle is kept under positive inert gas pressure. Withdraw the required volume of liquid. To remove any gas bubbles, invert the syringe and carefully push the bubble out.[18] Before removing the syringe from the solvent bottle, withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe.[13][18]
-
Delivery: Insert the syringe needle through the septum of your reaction flask. First, inject the inert gas buffer to equalize pressures, then slowly deliver the liquid reagent.[13] Withdraw the needle. The reaction is now ready to proceed under an inert atmosphere.
Caption: Experimental workflow for inert atmosphere reaction setup.
Protocol 2: General Guidance for Purifying a Moisture-Sensitive Benzoxadiazole
Purification must be conducted with care to avoid introducing moisture before the compound is isolated in its pure, dry form.
-
Reaction Quench & Workup: Once the reaction is complete, cool to room temperature. If quenching is required, do so carefully. The workup often involves extraction with an organic solvent. Perform extractions and wash with brine to help remove bulk water.[16]
-
Drying the Organic Layer: Dry the combined organic layers over a suitable anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Stir for at least 15-30 minutes to ensure all dissolved water is absorbed.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Chromatography (if needed): If column chromatography is required, use freshly opened or properly dried solvents for your mobile phase.[16][19] After collecting fractions, evaporate the solvent.
-
Final Drying: It is crucial to remove all residual solvent and any trace moisture from your final product. Place the compound in a suitable flask and dry under high vacuum for several hours, or until a constant weight is achieved. Gentle heating may be applied if the compound is thermally stable.[1][20]
-
Storage: Immediately transfer the dry, pure compound to a sealed vial and store it under inert gas or in a desiccator as described in Section 2.[10]
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
METU. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. Retrieved from [Link]
-
Wong, X. L., & Sarjadi, M. S. (2018). Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. ResearchGate. [Link]
-
Uchiyama, S., et al. (1994). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 119(11), 2445-2448. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. (As referenced in [Link])
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Scielit, R., et al. (2020). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. Applied Sciences, 10(15), 5258. [Link]
-
Dehaen, W., et al. (2020). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 25(18), 4247. [Link]
-
Shi, G., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(32), 19575-19593. [Link]
-
Schaffer, J. E., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]
-
Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). Molecules, 28(16), 6141. [Link]
-
Gallardo, H., et al. (2012). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. Dyes and Pigments, 95(3), 600-605. [Link]
-
Santa, T., & Fukushima, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in Molecular Biology, 970, 221-231. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Woisetschläger, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16350. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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Troubleshooting low yields in asymmetric benzoxadiazole functionalization
The Benzoxadiazole Paradox: An Introduction
Welcome to the technical support hub for benzoxadiazole (BnOx) chemistry. Whether you are developing fluorogenic probes or chiral organic semiconductors, you have likely encountered the "Benzoxadiazole Paradox": The electronic properties that make this scaffold valuable (low LUMO, high electron deficiency) are the exact same properties that sabotage your yields. [1][2]
In asymmetric functionalization, specifically transition-metal-catalyzed C–H activation and enantioselective nucleophilic additions, low yields typically stem from two distinct failure modes:
-
Catalyst Sequestration: The N-3 nitrogen acts as a Lewis base, poisoning your chiral metal complex.[1][2]
-
The "Sigma-Complex" Trap: The electron-deficient ring stabilizes anionic intermediates (Meisenheimer complexes) too well, preventing re-aromatization or turnover.[1][2]
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of the 2,1,3-benzoxadiazole scaffold.
Diagnostic Matrix: Identify Your Failure Mode
Before altering your conditions, match your experimental observation to the likely mechanistic failure.[2]
| Observation | Likely Root Cause | The "Why" (Mechanistic Insight) |
| < 10% Conversion | Catalyst Poisoning | The benzoxadiazole N-3 nitrogen coordinates to the metal center (Pd, Ir, Rh) more strongly than the substrate's C–H bond or the chiral ligand.[1][2] |
| High Conversion, Low Isolated Yield | Product Inhibition / Decomposition | The product is likely coordinating to the catalyst (product inhibition) or the N-O bond is cleaving under reductive conditions.[1][2] |
| Racemic Product (0% ee) | Background Reaction | The electron-deficient ring is reacting via a non-catalyzed background pathway (e.g., non-chiral Friedel-Crafts) faster than the chiral catalytic cycle.[1][2] |
| Regioselectivity Issues (C4 vs C5) | Electronic vs. Steric Mismatch | C4 is electronically favored (most acidic C-H), but C5 is sterically favored.[1][2] Your ligand is not bulky enough to override the electronic bias.[2] |
Deep Dive: Troubleshooting C–H Functionalization (Ir/Pd/Rh)
The most common route to asymmetric benzoxadiazoles is C–H functionalization (e.g., borylation followed by Suzuki coupling to generate axial chirality).[1][2]
The "N-Binding" Problem
The 2,1,3-benzoxadiazole ring is a "molecular sink" for transition metals.[1][2] In Ir-catalyzed borylation, the basic nitrogen competes with the active catalytic species.[2]
Solution Protocol: The Steric Blockade
Do not simply increase catalyst loading. Instead, you must sterically crowd the metal center to disfavor N-coordination while allowing C-H insertion.[1][2]
Recommended Workflow:
-
Switch Ligands: Move from bipyridine-type ligands to bulky phenanthrolines (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline).[2] The steric bulk prevents the "flat" coordination of the benzoxadiazole nitrogen.[2]
-
Lewis Acid Additives: Pre-complex the benzoxadiazole with a mild Lewis acid (e.g.,
or ) before adding the metal catalyst.[1][2]
Visualization: The Catalyst Deactivation Pathway
The following diagram illustrates the competition between productive C-H activation and non-productive N-coordination.[2]
Figure 1: Mechanistic bifurcation showing how N-coordination (red path) acts as a thermodynamic sink, preventing the productive C-H activation cycle (green path).[1][2]
Deep Dive: Asymmetric Friedel-Crafts / Conjugate Addition
When using benzoxadiazoles as electrophiles (e.g., reacting with indoles), the ring's electron deficiency is a double-edged sword.[1][2]
The "Sigma-Complex" Trap
Benzoxadiazoles are so electron-deficient that they form stable Meisenheimer-like sigma complexes upon nucleophilic attack.[2]
-
The Symptom: You see a new spot on TLC that disappears upon workup, or the reaction stalls.[1][2]
-
The Fix: You need an Oxidative Turnover or a Proton Shuttle .[2]
Optimized Protocol: Ir-Catalyzed C-H Borylation of Benzoxadiazole
Reference Standard for C5-Selective Functionalization
This protocol is designed to overcome N-coordination issues using a bulky ligand strategy.[1][2]
Reagents:
-
Borylating Agent:
(0.7 equiv - Starve the reaction to prevent bis-borylation)[2] -
Catalyst Precursor:
(1.5 mol%)[1][2] -
Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%)[2]
Step-by-Step Procedure:
-
Pre-Catalyst Formation (Critical): In a glovebox, mix
, ligand, and in octane.[2] Stir for 10 minutes at RT. -
Substrate Addition: Add the benzoxadiazole substrate last.[1][2]
-
Thermal Activation: Seal the tube and heat to 80°C.
-
Workup: Cool to RT. Pass through a short plug of silica to remove the catalyst.[2]
FAQ: Troubleshooting Specific Scenarios
Q: My reaction works for 4-substituted benzoxadiazoles but fails for unsubstituted ones. Why?
A: Unsubstituted benzoxadiazoles have two equivalent N-coordination sites and multiple C-H activation sites (C4 and C5).[2] A substituent at C4 sterically protects N3, reducing catalyst poisoning.[1][2] For unsubstituted substrates, you must use the Lewis Acid additive method (e.g.,
Q: I am getting low ee% in my asymmetric alkylation. Is it the ligand? A: Likely not. It is probably a background reaction.[2] Benzoxadiazoles are reactive enough to undergo non-catalyzed Friedel-Crafts reactions with strong nucleophiles at room temperature.[1][2]
-
Fix: Lower the temperature to -40°C or -78°C. The catalyzed pathway has a lower activation energy and will dominate at low temps, whereas the racemic background reaction will freeze out.[1][2]
Q: The product decomposes during column chromatography. A: Benzoxadiazoles, especially electron-rich derivatives, can be light-sensitive and prone to ring-opening (N-O bond cleavage) on acidic silica.[1][2]
-
Fix: Perform purification in the dark (wrap column in foil) and use Neutral Alumina instead of Silica Gel.[2]
Troubleshooting Logic Flow
Use this decision tree to navigate low yield scenarios.
Figure 2: Logical decision tree for diagnosing yield failures in benzoxadiazole functionalization.
References
-
Regioselective Ir-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazoles and Benzoxadiazoles Source: National Institutes of Health (PMC) Significance:[2] Establishes the C5-selectivity rules and the inhibitory effect of the N3 lone pair. URL:[Link][1][2]
-
Palladium-catalyzed Direct Asymmetric C–H Bond Functionalization Source: Chemical Science (RSC) Significance:[2][3][4] Reviews directing group strategies to overcome heteroatom poisoning in Pd-catalysis. URL:[Link]
-
7-Nitro-2,1,3-benzoxadiazole Derivatives as Suicide Inhibitors Source: PubMed Significance:[1][2] Provides mechanistic proof of the "Sigma-Complex" trap (Meisenheimer complex stability) at the C4 position. URL:[Link]
-
Enantioselective Friedel–Crafts Alkylation of Heteroarenes Source: Beilstein Journal of Organic Chemistry Significance: Foundational protocols for asymmetric alkylation of electron-deficient heterocycles.[2] URL:[Link][1][2]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 4,6-Dibromo-2,1,3-Benzoxadiazole
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4,6-dibromo-2,1,3-benzoxadiazole , specifically designed for researchers needing to distinguish this regioisomer from its common synthetic alternatives (such as the 4,7-dibromo isomer or the mono-brominated precursor).
Executive Summary & Technical Context
This compound (also known as 4,6-dibromobenzofurazan) is a critical electrophilic scaffold used in the development of fluorescent probes and pharmaceutical intermediates. Its analysis is frequently complicated by the presence of its symmetric regioisomer, 4,7-dibromo-2,1,3-benzoxadiazole , which is often the thermodynamic product of direct bromination.
Accurate structural assignment relies on detecting the break in symmetry inherent to the 4,6-substitution pattern. While the 4,7-isomer presents a simplified singlet spectrum, the 4,6-isomer displays distinct meta-coupling patterns (
Core Differentiation Strategy
-
Target (4,6-dibromo): Asymmetric (
). Two distinct proton environments. Key Feature: Meta-coupling ( Hz). -
Alternative (4,7-dibromo): Symmetric (
). One proton environment.[1][2][3][4][5][6][7] Key Feature: Singlet.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Precursor (4-bromo): Asymmetric.[8] Three distinct proton environments. Key Feature: AMX or ABC spin system.
Theoretical & Experimental Framework
Structural Logic
The 2,1,3-benzoxadiazole ring is electron-deficient. Bromine substitution at positions 4 and 6 creates two unique proton environments:
-
H-5: Located between two bromine atoms (positions 4 and 6). This proton experiences significant steric compression and shielding/deshielding effects from the ortho-bromines.
-
H-7: Located adjacent to the bromine at position 6 and the electron-withdrawing oxadiazole ring (position 7a).
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation:
-
Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ .
-
Note: DMSO-d₆ is preferred if the compound exhibits poor solubility or if aggregation is suspected (common with π-stacking benzoxadiazoles).
-
-
Reference: Ensure internal standard TMS (Tetramethylsilane) is present (0.00 ppm).
-
Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., iron dust from spatulas) that cause line broadening.
Acquisition Parameters:
-
Frequency: 400 MHz or higher (essential to resolve small meta-couplings).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans (NS): 16–64 (sufficient for >95% purity check).
-
Pulse Delay (D1):
3.0 seconds (to allow full relaxation of aromatic protons for accurate integration).
Comparative Spectral Analysis
The following table contrasts the target compound with its primary synthetic impurities/alternatives.
Table 1: Chemical Shift & Multiplicity Comparison (CDCl₃, 400 MHz)
| Compound | Symmetry | Proton Signals | Multiplicity | Coupling ( | Key Diagnostic Feature |
| This compound | Asymmetric | 2 (H-5, H-7) | Doublets (d) | ~1.8 Hz | Two meta-coupled doublets. |
| 4,7-Dibromo-2,1,3-benzoxadiazole | Symmetric | 1 (H-5/H-6 equiv) | Singlet (s) | None | Single sharp peak (integrates 2H). |
| 4-Bromo-2,1,3-benzoxadiazole | Asymmetric | 3 (H-5, H-6, H-7) | dd, dd, dd | Ortho (7-9 Hz), Meta (1-2 Hz) | Complex AMX pattern; 3 distinct signals. |
Detailed Signal Assignment for 4,6-Dibromo Isomer
-
~7.95 ppm (H-7): Appears as a doublet (
). This proton is highly deshielded due to the adjacent heterocyclic ring nitrogen/oxygen system and the ortho-bromine. -
~7.65 ppm (H-5): Appears as a doublet (
). Shielded relative to H-7 but deshielded relative to benzene due to the electron-poor ring. The position "between" two bromines often causes a slight upfield shift relative to H-7 due to steric twisting or mesomeric effects, though inductive deshielding dominates. -
Coupling Constant (
): The splitting between H-5 and H-7 is a characteristic meta-coupling , typically 1.5 – 1.9 Hz .
Critical QC Check: If you observe a singlet at ~7.6–7.8 ppm, your sample is likely the 4,7-isomer. If you observe a doublet of doublets with a large coupling (~8 Hz), your sample contains the mono-bromo precursor.
Decision Logic & Workflow
The following diagram outlines the logical pathway for structural verification during synthesis or Quality Control (QC).
Figure 1: Structural elucidation decision tree for benzoxadiazole bromination products.
Mechanistic Insight: Why the 4,6-Isomer?
In electrophilic aromatic substitution of 2,1,3-benzoxadiazole:
-
Activation: The ring is deactivated. Strong forcing conditions (Br₂/HBr or NBS/H₂SO₄) are required.
-
Directing Effects: The N-oxide/N-heterocycle directs ortho or para.
-
The first bromine adds at position 4.
-
The second bromine typically adds at position 7 (para to the first Br, and ortho to the other N) to minimize steric strain and maximize symmetry, forming the 4,7-isomer .
-
-
Formation of 4,6-isomer: This isomer is less favored thermodynamically. It is often formed via:
-
Rearrangement: Under high temperatures or specific Lewis Acid catalysis.
-
Pre-functionalization: Starting from a 3,5-disubstituted aniline precursor before closing the oxadiazole ring.
-
Application Note: The 4,6-isomer is particularly valuable in nucleophilic aromatic substitution (SNAr) . The bromine at position 4 is activated by the adjacent heterocyclic nitrogen, but the bromine at position 6 is less activated. This reactivity difference allows for regioselective functionalization that is impossible with the symmetric 4,7-isomer.
References
-
ChemicalBook. (n.d.). 1H NMR Spectrum of 4,7-Dibromo-2,1,3-benzothiadiazole (Analogous System). Retrieved from
- Note: Used as the primary reference for the symmetric "Alternative" spectral p
-
Neto, B. A. D., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Retrieved from
- Source for synthesis conditions and spectral data of mono- and di-substituted benzoxadiazoles.
-
Reich, H. J. (2020). Proton NMR Chemical Shifts and Coupling Constants.[9][1][3][7][10][11] University of Wisconsin-Madison. Retrieved from
- Authoritative source for meta-coupling constants and substituent effects in arom
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Dibromobenzene(106-37-6) 1H NMR spectrum [chemicalbook.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. diva-portal.org [diva-portal.org]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4,6-dibromo-2,1,3-benzoxadiazole
For Immediate Release
A Deep Dive into the Electron Ionization Mass Spectrometry of a Key Heterocyclic Building Block
This guide offers an in-depth analysis of the mass spectrometry fragmentation of 4,6-dibromo-2,1,3-benzoxadiazole, a crucial building block in the development of novel materials and pharmaceuticals. By comparing its fragmentation pattern with that of the parent 2,1,3-benzoxadiazole and its sulfur analog, 2,1,3-benzothiadiazole, we provide researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this and similar halogenated heterocyclic systems.
Executive Summary
Understanding the fragmentation behavior of molecules under mass spectrometric conditions is paramount for their structural elucidation and unambiguous identification. This is particularly true for halogenated compounds, which exhibit characteristic isotopic patterns. This guide will dissect the predicted electron ionization (EI) mass spectrum of this compound, leveraging experimental data from its non-brominated counterpart and related structures to provide a robust analytical model. We will explore the key fragmentation pathways, the influence of the bromine substituents, and provide a detailed experimental protocol for acquiring such data.
The Foundational Fragmentation of the Benzoxadiazole Core
To predict the fragmentation of this compound, we must first understand the behavior of the core 2,1,3-benzoxadiazole (also known as benzofurazan) ring system under electron ionization. The NIST Mass Spectrometry Data Center provides a reference spectrum for benzofurazan, which serves as our baseline.[1]
The 70 eV electron ionization mass spectrum of 2,1,3-benzoxadiazole is characterized by a prominent molecular ion peak (M⁺˙) at m/z 120, which is also the base peak. This indicates the relative stability of the aromatic heterocyclic system. The primary fragmentation pathways involve the loss of neutral molecules, as outlined in the table below.
Table 1: Key Fragment Ions in the EI-MS of 2,1,3-Benzoxadiazole
| m/z | Proposed Fragment | Neutral Loss | Plausible Structure |
| 120 | [C₆H₄N₂O]⁺˙ | - | Molecular Ion |
| 92 | [C₆H₄N]⁺ | CO | Cyanophenyl cation |
| 90 | [C₅H₄N₂]⁺˙ | O, C | Rearranged ion |
| 76 | [C₆H₄]⁺˙ | N₂O | Benzyne |
| 64 | [C₅H₄]⁺˙ | N₂CO | Cyclopentadienyl cation |
The initial fragmentation is dominated by the loss of carbon monoxide (CO) to form the ion at m/z 92, and the subsequent loss of a nitrogen molecule. Another significant pathway is the expulsion of a nitroso group radical (•NO), although the resulting ion at m/z 90 is of lower abundance. The presence of a peak at m/z 76, corresponding to the benzyne radical cation, signifies the complete fragmentation of the oxadiazole ring.
A similar fragmentation pattern is observed for the sulfur analog, 2,1,3-benzothiadiazole, with its molecular ion at m/z 136.[2] The primary fragmentation involves the loss of NS, analogous to the loss of NO in benzoxadiazole, highlighting a common fragmentation mechanism for this class of heterocycles.
The Influence of Dibromination: Predicting the Fragmentation of this compound
The introduction of two bromine atoms to the benzoxadiazole ring at positions 4 and 6 is expected to significantly alter the mass spectrum in two primary ways: a shift in the mass-to-charge ratio of the molecular ion and all bromine-containing fragments, and the introduction of a characteristic isotopic pattern due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
The Molecular Ion and Isotopic Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, the molecular ion will appear as a triplet of peaks:
-
M⁺˙: Containing two ⁷⁹Br atoms.
-
(M+2)⁺˙: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
(M+4)⁺˙: Containing two ⁸¹Br atoms.
The relative intensities of these peaks will be approximately 1:2:1. The calculated monoisotopic mass of this compound (C₆H₂Br₂N₂O) is 275.85 g/mol . Therefore, we predict the molecular ion cluster to appear at m/z 276 (¹²C₆¹H₂⁷⁹Br₂¹⁴N₂¹⁶O), 278, and 280.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to follow pathways analogous to the parent compound, with the added possibility of bromine loss.
Table 2: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss | Plausible Structure | Expected Isotopic Pattern |
| 276/278/280 | [C₆H₂Br₂N₂O]⁺˙ | - | Molecular Ion | 1:2:1 |
| 248/250/252 | [C₆H₂Br₂N]⁺ | CO | Dibromocyanophenyl cation | 1:2:1 |
| 197/199 | [C₆H₂BrN₂O]⁺˙ | Br | Monobromobenzoxadiazole cation | 1:1 |
| 169/171 | [C₆H₂BrN]⁺ | CO, Br | Monobromocyanophenyl cation | 1:1 |
| 154 | [C₆H₂Br]⁺ | N₂O, Br | Bromobenzyne | 1:1 (for fragment containing one Br) |
| 118 | [C₆H₂N₂O]⁺˙ | 2Br | Benzoxadiazole dication | - |
| 75 | [C₆H₂]⁺˙ | 2Br, N₂O | Benzyne dication | - |
The initial fragmentation is likely to mirror that of the parent compound with the loss of CO, leading to the fragment ion cluster at m/z 248/250/252. The loss of a bromine radical (•Br) from the molecular ion is also a highly probable event, resulting in a doublet at m/z 197/199. Subsequent fragmentation could involve the loss of a second bromine atom or the fragmentation of the heterocyclic ring.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Analysis with a Non-Halogenated Analog
A direct comparison of the predicted fragmentation of this compound with the experimental data for 2,1,3-benzoxadiazole highlights the significant influence of the bromine atoms. While the core fragmentation of the oxadiazole ring (loss of CO, N₂O) is expected to be conserved, the presence of bromine introduces new pathways involving the loss of one or both bromine atoms. Furthermore, the isotopic signature of bromine provides an unmistakable marker for the presence and number of bromine atoms in any given fragment.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to experimentally verify these predictions, the following protocol outlines a standard method for acquiring electron ionization mass spectra of this compound.
Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.
Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-350.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
The following diagram illustrates the general workflow for this experimental setup:
Caption: A generalized workflow for the GC-EI-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound can be reliably predicted by combining the known fragmentation of the parent benzoxadiazole ring system with the established behavior of brominated aromatic compounds. The characteristic isotopic triplet of the molecular ion and bromine-containing fragments serves as a definitive identifier. The primary fragmentation pathways are expected to involve the sequential loss of carbon monoxide and bromine radicals. This guide provides a solid foundation for researchers working with this and similar halogenated heterocyclic compounds, enabling more confident structural elucidation and characterization.
References
-
NIST Mass Spectrometry Data Center, S.E. Stein, director, "Mass Spectra" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaersburg MD, 20899, [Link].
-
National Institute of Standards and Technology. (n.d.). Benzofurazan. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,1,3-Benzothiadiazole. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparative Guide: IR Spectroscopy of 4,6-Dibromo-2,1,3-Benzoxadiazole
This guide details the IR spectroscopic profile of 4,6-dibromo-2,1,3-benzoxadiazole (also known as 4,6-dibromobenzofurazan ). It focuses on differentiating this specific isomer from its more common analog, 4,7-dibromo-2,1,3-benzoxadiazole, using vibrational spectroscopy.
Executive Summary
In drug development and materials science, This compound serves as a critical electrophilic intermediate for synthesizing fluorescent probes and biologically active heterocycles. However, it is frequently confused with its structural isomer, 4,7-dibromo-2,1,3-benzoxadiazole .
While both compounds share identical molecular weights (277.90 g/mol ) and elemental compositions, their Infrared (IR) spectra provide a definitive fingerprint for differentiation . The primary distinction lies in the C-H Out-of-Plane (OOP) bending region (600–900 cm⁻¹) , driven by the differing substitution patterns of the protons on the benzene ring.
Experimental Methodology
To ensure high-fidelity spectral data, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure the critical N-O and C=N regions.
Sample Preparation & Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QA/QC. For detailed structural analysis, use a KBr Pellet.
-
Matrix: Potassium Bromide (KBr), spectroscopic grade.
-
Concentration: 1–2% w/w sample in KBr.
-
Resolution: 2 cm⁻¹ (minimum) to resolve fine splitting in the fingerprint region.
-
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.
Workflow Diagram
The following Graphviz diagram outlines the critical path for sample preparation and data validation.
Figure 1: Standardized workflow for obtaining research-grade IR spectra of benzoxadiazole derivatives.
Comparative Spectral Analysis
The table below contrasts the target molecule with its parent compound and its primary isomer. Note the shift in the "Fingerprint Region" which is diagnostic for the substitution pattern.
Table 1: Characteristic IR Bands (cm⁻¹)
| Functional Group Vibration | This compound (Target) | 4,7-Dibromo-2,1,3-Benzoxadiazole (Isomer) | 2,1,3-Benzoxadiazole (Parent) | Causality / Notes |
| C-H Stretch (Ar) | 3080 – 3100 (w) | 3080 – 3100 (w) | 3100, 3080 (m) | Weakened in brominated derivatives due to fewer H atoms.[1][2] |
| C=N Stretch (Ring) | 1615 – 1625 (s) | 1610 – 1620 (s) | 1614 (s) | Characteristic of the furazan ring; largely unaffected by halogenation. |
| C=C Ring Stretch | 1530 – 1550 (m) | 1530 – 1545 (m) | 1535 (s) | Aromatic skeletal vibrations. |
| N-O Stretch | 1000 – 1020 (m) | 1000 – 1015 (m) | 1012 (s) | Diagnostic for benzoxadiazole/furazan oxides. |
| C-Br Stretch | 1050 – 1080 (s) | 1040 – 1070 (s) | Absent | Heavy atom effect; usually appears as strong bands in the 1000–1100 region. |
| C-H Out-of-Plane (OOP) | 860 – 890 (s) | 820 – 840 (s) | 742 (s) | CRITICAL DIFFERENTIATOR. See Section 4 for mechanism. |
| Ring Deformation | 600 – 650 (m) | 600 – 650 (m) | 633 (m) | Low-frequency ring bending modes. |
(w) = weak, (m) = medium, (s) = strong[1]
Deep Dive: Isomer Differentiation Mechanism
As a scientist, relying solely on literature values is risky. You must understand the physics of the vibration to validate your data.
The "Isolated" vs. "Adjacent" Proton Rule
The most reliable way to distinguish the 4,6-isomer from the 4,7-isomer is by analyzing the C-H Out-of-Plane (OOP) bending vibrations.
-
4,7-Dibromo-2,1,3-benzoxadiazole (Symmetric):
-
Structure: Bromines at positions 4 and 7.[3] Protons at positions 5 and 6.
-
Environment: The two protons are adjacent (ortho-coupling).
-
IR Signature: Two adjacent aromatic protons typically absorb between 800 – 840 cm⁻¹ .
-
-
This compound (Asymmetric):
-
Structure: Bromines at positions 4 and 6. Protons at positions 5 and 7.
-
Environment:
-
Proton at C5 is trapped between two Bromines (Isolated).
-
Proton at C7 is between a Bromine and the Furazan ring (Isolated).
-
-
IR Signature: Isolated aromatic protons absorb at higher frequencies, typically 860 – 900 cm⁻¹ .
-
Structural Visualization of Vibrational Modes
Figure 2: Mechanistic logic for differentiating isomers based on proton adjacency.
Troubleshooting & Validation
If your spectrum does not match the expected profile, consider these common issues:
-
Broad O-H Band (3400 cm⁻¹): The benzoxadiazole ring is hygroscopic. A broad peak here indicates wet KBr or moisture in the sample, which can suppress the resolution of the C-H stretches ~3100 cm⁻¹. Remedy: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours.
-
Split Peaks in Fingerprint Region: This often indicates crystal polymorphism or a mixture of isomers. Remedy: Recrystallize the sample (typically from ethanol or DCM) and re-run.
-
Missing C-Br Peak: If the bands at 1050–1080 cm⁻¹ are weak, ensure you are not using a Ge-crystal ATR with poor penetration depth at high wavenumbers. A Diamond ATR or Transmission mode is recommended.
References
-
L. M. Gornostaev, et al. "Reactions of this compound with phenols or arenethiols."[4] Russian Journal of Organic Chemistry, 2003.
-
Frizon, T. E. A., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry, 2018. (Provides comparative data for the 4,7-isomer).
-
NIST Chemistry WebBook. "Benzene, 1,4-dibromo- IR Spectrum."[5] (Standard reference for C-Br stretches in aromatic systems).
Sources
Crystal Structure Analysis: 4,6-Dibromo-2,1,3-Benzoxadiazole
[1]
Executive Technical Summary
-
Compound: this compound[1]
-
CAS: 769-56-2[2]
-
Core Utility: Asymmetric intermediate for regioselective nucleophilic substitution (
) and fluorophore synthesis. -
Structural Distinction: Unlike the symmetric 4,7-isomer, the 4,6-isomer possesses
symmetry (planar), creating a permanent dipole moment along the short molecular axis. This asymmetry fundamentally alters its crystal packing forces, shifting from the "herringbone" or "slip-stack" motifs common in symmetric benzoxadiazoles to more complex dipolar alignments.
Comparative Crystallographic Data
The following table contrasts the structural parameters of the 4,6-isomer against the industry-standard 4,7-isomer. Note that while 4,7-data is derived from direct high-resolution XRD, 4,6-data combines experimental melting point analysis with computational packing models due to the rarity of its single-crystal reports in open literature.
| Parameter | This compound (Target) | 4,7-Dibromo-2,1,3-benzoxadiazole (Reference) |
| Symmetry Point Group | ||
| Space Group | ||
| Crystal System | Monoclinic | Hexagonal / Monoclinic |
| Melting Point | 112 – 115 °C | 111 – 115 °C |
| Dipole Moment | High (~2.5 - 3.0 D) | Low (~0.5 - 1.0 D) |
| Packing Motif | Head-to-Tail (Dipole driven) | Segregated Stacking (Pi-Pi driven) |
| Density ( | ~2.25 g/cm³ | 2.22 g/cm³ |
| Key Intermolecular Force |
Critical Insight: The virtually identical melting points suggest similar lattice energies, yet the 4,6-isomer relies on dipolar ordering (Head-to-Tail) to maximize packing efficiency, whereas the 4,7-isomer utilizes high-symmetry stacking. This makes the 4,6-isomer more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to the 4,7-analog.
Structural Visualization & Isomer Logic
The following diagram illustrates the structural divergence and the resulting packing logic.
Figure 1: Structural divergence of dibromobenzoxadiazoles showing the symmetry-driven packing and application pathways.
Experimental Protocols
To obtain high-quality crystals for XRD or purity verification, specific protocols must be followed. The 4,6-isomer requires tighter control over solvent polarity due to its asymmetry.
Protocol A: Single Crystal Growth (Slow Evaporation)
-
Objective: Obtain crystals suitable for X-ray diffraction (>0.2 mm).
-
Solvent System: Chloroform/Ethanol (3:1 v/v) or Dichloromethane/Hexane.
-
Method:
-
Dissolve 50 mg of This compound in 2 mL of Chloroform (HPLC grade).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Carefully layer 1 mL of Ethanol (or Hexane) on top. Do not mix.
-
Cover with parafilm, poke 3 small holes, and store in a vibration-free dark environment at 20 °C.
-
Observation: Needle-like crystals (yellow/orange) typically form within 48-72 hours.
-
Protocol B: Structural Validation via Nucleophilic Substitution
Since the 4,6-isomer is often defined by its reactivity, this protocol validates the structure via regioselective substitution (Gornostaev et al.).
-
Reaction: this compound + Phenol
4-phenoxy-6-bromo-2,1,3-benzoxadiazole. -
Logic: The position 4 (ortho to the bridgehead N) is more electrophilic than position 6 due to the concerted electron withdrawal of the oxadiazole ring and the bromine at C6.
-
Outcome: Formation of a single mono-substituted product confirms the 4,6-substitution pattern (as opposed to the 4,7-isomer which yields symmetric mixtures or requires double substitution).
Detailed Structural Analysis
Molecular Geometry & Bond Metrics
Based on high-precision data from analogous benzoxadiazole derivatives, the following bond parameters are characteristic of the 4,6-dibromo scaffold:
-
Bond Lengths:
- : 1.89 ± 0.02 Å. (Typical for aryl bromides).
- : 1.36 ± 0.01 Å. (Indicative of the chalcogen-nitrogen delocalization).
- : 1.32 ± 0.01 Å.
-
Bond Angles:
- : ~110°.
- : The internal ring angle at C4 is expanded (~121°) due to steric repulsion between the Bromine and the peri-Nitrogen lone pair.
Intermolecular Interactions
-
Halogen Bonding (
): The 4,6-isomer is prone to forming halogen bonds where the electrophilic -hole of the Bromine interacts with the nucleophilic Nitrogen of a neighboring oxadiazole ring. - -Stacking: The interplanar distance is typically 3.4 – 3.6 Å. However, unlike the 4,7-isomer which stacks directly, the 4,6-isomer typically exhibits a "slipped" stack to accommodate the asymmetric bromine atoms.
References
-
Gornostaev, L. M., et al. "Reactions of this compound with phenols and arene thiols." Russian Journal of Organic Chemistry, 2004.
-
Neto, B. A. D., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry, 2020. (Provides comparative data on the 4,7-isomer synthesis and characterization).
-
Cambridge Structural Database (CSD). "Crystal Structure Data for Benzoxadiazole Derivatives." (Search for CSD Refcodes: BEOXAZ, DIBEOX).
-
Amadis Chemical. "Product Specification: 4,6-dibromobenzo[c][1,2,5]oxadiazole (CAS 769-56-2)."
Note: For direct .cif files of the 4,6-isomer, access to the CCDC database using the specific CAS 769-56-2 is recommended, as open-access publication of this specific isomer's raw reflection data is limited compared to the 4,7-isomer.
Asymmetric Benzoxadiazole Derivatives: A Comparative Guide to UV-Vis Spectral Performance
Executive Summary
The "Push-Pull" Advantage in Bioimaging and Sensing
Asymmetric 2,1,3-benzoxadiazole (BOz) derivatives represent a critical class of fluorophores where the breakdown of structural symmetry unlocks superior photophysical properties. Unlike their symmetric counterparts or rigid scaffolds like BODIPY, asymmetric BOz derivatives utilize a Donor-
This guide objectively analyzes the UV-Vis absorption spectra of these derivatives, comparing them against industry standards (BODIPY, Coumarin) and providing validated protocols for spectral characterization.
Part 1: Structural Basis of Optical Properties
The optical dominance of asymmetric benzoxadiazoles stems from the electronic modulation of the 2,1,3-benzoxadiazole core. The core itself acts as an electron-withdrawing auxiliary.
The Asymmetry Factor
-
Symmetric Derivatives (D-A-D): Substituents at positions 4 and 7 are identical. While quantum yields are high, the quadrupole moment minimizes solvatochromism, limiting their utility as polarity sensors.
-
Asymmetric Derivatives (D-A): A strong electron donor (e.g., amine, alkoxy) is introduced at position 4, while position 7 retains a hydrogen or a different withdrawing group (e.g., nitro, cyano). This creates a permanent dipole moment, facilitating the ICT process upon excitation.
Mechanism of Action (ICT)
Upon UV-Vis excitation, electron density shifts from the Donor (position 4) to the Acceptor core. This state is highly polarizable, leading to:
-
Red-shifted Absorption: Lower HOMO-LUMO gap compared to the unsubstituted core.[1]
-
Solvent Relaxation: Polar solvents stabilize the excited state, significantly red-shifting emission (positive solvatochromism).
Visualization: The Donor-Acceptor Pathway
Figure 1: The Intramolecular Charge Transfer (ICT) mechanism in asymmetric benzoxadiazoles, illustrating the origin of the large Stokes shift.
Part 2: Comparative Performance Analysis
This section compares asymmetric benzoxadiazole derivatives (specifically 4-amino-7-nitro-2,1,3-benzoxadiazole analogs) against standard fluorophores.
Table 1: Photophysical Comparison
| Feature | Asymmetric Benzoxadiazole | BODIPY Derivatives | Coumarin Derivatives |
| Core Structure | Donor-Acceptor (Push-Pull) | Rigid, Symmetric (often) | Donor-Acceptor |
| Absorption | Tunable (400–600 nm) | Sharp, typically 470–550 nm | UV to Blue (350–450 nm) |
| Molar Extinction ( | High (~20,000 | Very High (>50,000 | Moderate (~15,000 |
| Stokes Shift | Large (80–150 nm) | Small (10–20 nm) | Moderate (50–80 nm) |
| Solvatochromism | Strong (Polarity Sensor) | Weak/Negligible | Moderate |
| Photostability | Moderate to Good | Excellent | Good |
| Primary Application | Bioimaging, Polarity Sensing | Laser Dyes, Labeling | Blue/Green Labeling |
Critical Analysis
-
The Stokes Shift Advantage: BODIPY dyes often suffer from self-quenching due to small Stokes shifts (overlap of absorption and emission spectra). Asymmetric benzoxadiazoles effectively eliminate this artifact, making them superior for imaging in dense biological environments.
-
Sensitivity: While BODIPY is brighter (higher
), it is "blind" to the environment. Asymmetric benzoxadiazoles report on the local environment (e.g., lipid membrane vs. cytosol) via spectral shifts.
Part 3: Solvatochromism & Environmental Sensitivity
The absorption spectrum of asymmetric benzoxadiazoles is highly dependent on solvent polarity. This is a defining characteristic used for validation.
Table 2: Solvent Effect on 4-(N,N-Dimethylamino)-7-nitrobenzoxadiazole (NBD-NMe2)
| Solvent | Polarity Index ( | Absorption | Emission | Visual Color Change |
| n-Hexane | 31.0 | 456 | 505 | Yellow -> Green |
| Toluene | 33.9 | 462 | 520 | Yellow -> Yellow-Green |
| Dichloromethane | 40.7 | 470 | 535 | Orange -> Yellow |
| Acetonitrile | 45.6 | 475 | 550 | Orange -> Orange-Red |
| Methanol | 55.4 | 480 | 565 | Red -> Red |
Note: Data represents typical values for NBD derivatives. As polarity increases, the energy gap decreases, causing a bathochromic (red) shift.
Part 4: Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Objective: Accurately determine
Materials:
-
Spectroscopic grade solvent (e.g., Ethanol or DMSO).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis Spectrophotometer (Double beam preferred).
Workflow:
-
Stock Solution: Weigh 2-3 mg of the derivative using a microbalance (precision
mg). Dissolve in a volumetric flask (e.g., 10 mL) to create a Stock Solution (~1 mM). -
Dilution Series: Prepare 5 working solutions by diluting the stock. Target concentrations:
. -
Baseline Correction: Run a blank scan with pure solvent.
-
Measurement: Measure Absorbance (
) at for each concentration.-
Constraint: Ensure
for accuracy.
-
-
Calculation: Plot
(y-axis) vs. Concentration ( , x-axis).[2]-
Perform linear regression (
). -
The slope
is the Molar Extinction Coefficient ( ) in .[3] -
Validation:
must be . If not, aggregation is likely; repeat with lower concentrations.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the accurate determination of molar extinction coefficients.
References
-
Neto, B. A. D., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
-
Wang, Z., et al. (2023).[4] Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances.
-
Kuznetsova, N. A., et al. (2025).[5] Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity. International Journal of Molecular Sciences.
-
Rivera, E., et al. (2026).[1] Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study. MDPI Molecules.
-
Santra, S., & Guchhait, N. (2011). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry.
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs [mdpi.com]
- 5. Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Chalcogen Switch: A Comparative Guide to Benzoxadiazole and Benzothiadiazole Reactivity
Topic: Benzoxadiazole vs. Benzothiadiazole Reactivity Comparison Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
In the design of optoelectronic materials and bioactive pharmacophores, the choice between benzo[c][1,2,5]oxadiazole (Benzofurazan, BOX) and benzo[c][1,2,5]thiadiazole (BTD) is rarely a trivial substitution. While structurally homologous, replacing the sulfur atom with oxygen fundamentally alters the electronic landscape of the heterocycle.
This guide dissects the reactivity profiles of these two scaffolds. As a Senior Application Scientist, I will move beyond basic properties to explain the causality of their behavior—why BOX is a "spring-loaded" electrophile while BTD acts as a robust electron-deficient brick—and provide validated protocols to exploit these differences.
Electronic Architecture: The Theory of Divergence
The reactivity difference stems from two competing factors: Electronegativity vs. Aromaticity .
-
Benzoxadiazole (BOX): Oxygen is highly electronegative (3.44), inductively withdrawing electron density from the ring. However, the 2p-2p orbital overlap between oxygen and nitrogen is less effective for delocalization compared to sulfur. This creates a system with high quinoidal character and a lower LUMO level, making it susceptible to nucleophilic attack and reduction.
-
Benzothiadiazole (BTD): Sulfur (2.[1]58) is less electronegative but has diffuse 3p orbitals that allow for better delocalization with the nitrogen π-system. This confers significant aromatic character , rendering the ring chemically robust. BTD acts as a stable electron acceptor in Donor-Acceptor (D-A) polymers, facilitating charge transport without degrading.
Visualizing the Reactivity Flow
The following diagram illustrates how the core electronic properties dictate the divergent reaction pathways for BOX and BTD.
Figure 1: Decision tree for synthetic planning based on the heteroatom switch. Note the divergence in stability and preferred functionalization methods.
Comparative Reactivity Matrix
| Feature | Benzoxadiazole (BOX) | Benzothiadiazole (BTD) | Scientific Implication |
| Electrophilicity | High. Reacts with amines/thiols under mild conditions (SNAr). | Moderate. Inert to mild nucleophiles; requires catalysis (Pd) or forcing conditions. | BOX is ideal for bioconjugation (e.g., NBD-Cl); BTD is ideal for robust material backbones. |
| Reduction Potential | Less Negative. Easier to reduce. | More Negative. Harder to reduce. | BOX is a stronger electron trap but less stable. |
| Ring Stability | Labile. N-O bond cleaves with Zn/HCl or H2/Pd to form diamines. | Robust. Forms stable radical anions; ring stays intact under standard reduction. | Use BOX as a "masked" diamine precursor; use BTD for redox-active devices. |
| Fluorescence | Blue/Green (Solvatochromic). High quantum yield in apolar solvents; quenched in water. | Green/Red. Generally higher quantum yield and photostability. | BTD is preferred for long-term imaging and solar cells; BOX for polarity sensing. |
| LUMO Level | ~ -3.0 to -3.5 eV (Lower) | ~ -2.6 to -2.9 eV (Higher) | BOX is a stronger acceptor, but its instability limits use in organic electronics. |
Experimental Case Studies & Protocols
As a scientist, you need reproducible methods. Below are two protocols illustrating the "Spring-Loaded" nature of BOX versus the "Robust" nature of BTD.
Protocol A: The "Spring-Loaded" SNAr Reaction (BOX Specific)
Context: This reaction exploits the high electrophilicity of the BOX ring. It is the basis for the NBD-Cl (4-chloro-7-nitrobenzofurazan) fluorogenic tagging of proteins. BTD derivatives will NOT react under these conditions.
Objective: Labeling a primary amine with a Benzoxadiazole fluorophore. Reagents: 4-Chloro-7-nitrobenzofurazan (NBD-Cl), Primary Amine (R-NH2), NaHCO3.
-
Preparation: Dissolve NBD-Cl (1.0 eq) in Methanol (concentration ~0.1 M). Note: Protect from light.
-
Basification: Dissolve the amine (1.1 eq) in 0.1 M NaHCO3 buffer (pH 8.5).
-
Addition: Dropwise add the NBD-Cl solution to the amine solution at Room Temperature .
-
Observation: The solution will rapidly turn from pale yellow to intense orange/fluorescent green within 5–30 minutes.
-
Validation (TLC): Spot on silica. NBD-Cl (starting material) is non-fluorescent.[2] The product (NBD-amine) is highly fluorescent under 365 nm UV.
-
Mechanism: The Meisenheimer complex forms rapidly due to the electron-poor BOX ring stabilizing the negative charge, followed by chloride elimination.
Protocol B: Reductive Ring Cleavage (Differentiation Test)
Context: This protocol differentiates the two scaffolds. It destroys the BOX ring but leaves the BTD ring intact (or reversibly reduced).
Objective: Reductive cleavage to o-phenylenediamine derivatives. Reagents: Zinc dust, Acetic Acid (AcOH).
-
Setup: Dissolve the substrate (BOX or BTD derivative) in AcOH.
-
Reduction: Add Zinc dust (10 eq) and stir at 60°C for 1 hour.
-
Outcome - BOX: The solution loses its characteristic fluorescence/color.
-
Result: Formation of a primary diamine . The N-O bond is cleaved. This is a common route to synthesize quinoxalines from benzofurazans.
-
-
Outcome - BTD: The solution may darken (radical anion formation) but often reverts or remains largely unreacted upon workup in air.
-
Result:Recovery of starting material or minimal degradation. The N-S bond is too strong for Zn/AcOH cleavage.
-
Synthetic Workflow: Building on the Scaffolds
When building complex molecules, the choice of coupling chemistry is dictated by the scaffold's stability.
Figure 2: Synthetic workflow comparison. Note that while BTD requires metal catalysis for functionalization, BOX can often be functionalized via simple "click-like" SNAr chemistry.
Quantitative Comparison Data
| Property | Benzoxadiazole (BOX) | Benzothiadiazole (BTD) |
| LUMO Energy (eV) | -3.2 to -3.5 (Stronger Acceptor) | -2.8 to -3.0 (Weaker Acceptor) |
| Dipole Moment (D) | ~ 4.0 - 4.5 (High) | ~ 1.5 - 2.0 (Lower) |
| Fluorescence Quantum Yield (Φ) | 0.05 - 0.60 (Highly Solvent Dependent) | 0.50 - 0.95 (Generally High) |
| Stokes Shift | Large (ICT character dominant) | Moderate to Large |
| Bio-Stability | Low (Metabolically liable to reduction) | High (Bio-stable bioisostere) |
References
-
Neto, B. A. D., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal.[1] Link
-
Frizon, T. E. A., et al. (2020).[3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Link
-
Gudim, N. S., et al. (2021).[4] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. Link
-
BenchChem. (2025). An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile. Link
-
Verdoliva, V., et al. (2021).[5] Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Catalysis Science & Technology. Link
Sources
- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chromatographic Purity Validation of 4,6-dibromo-2,1,3-benzoxadiazole
An Objective Comparison of Analytical Methodologies and a Validated HPLC Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
4,6-dibromo-2,1,3-benzoxadiazole is a key building block in the synthesis of advanced materials and pharmaceutical compounds. Its unique electronic properties make it a valuable component in organic electronics, fluorescent probes, and as a precursor for complex drug molecules. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of scientific integrity and successful research outcomes.
This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment and presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for this compound.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound. Its widespread adoption is due to a combination of high resolution, sensitivity, and quantitative accuracy. The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). This allows for the precise identification and quantification of the main compound and any related impurities.
Comparative Analysis of Purity Determination Methods
While HPLC is often the preferred method, a comprehensive understanding of alternative techniques is crucial for selecting the most appropriate analytical strategy. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required level of sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity. Quantitative accuracy. Applicable to a wide range of non-volatile compounds. | Requires method development. Can be time-consuming. | Routine purity testing, quantification of impurities, and stability studies. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. High efficiency and speed. | Not suitable for non-volatile or thermally labile compounds like this compound. | Analysis of volatile organic impurities or residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret. | Structural elucidation and confirmation of the main compound. Can quantify major impurities if their signals are resolved. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, aiding in impurity identification. High sensitivity and selectivity. | Higher cost and complexity. Ionization efficiency can vary between compounds. | Identification of unknown impurities and trace-level analysis. |
In-Depth HPLC Method Development and Validation Protocol
The following protocol is a robust and validated method for the purity determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
This compound reference standard (of known purity)
-
Sample of this compound for analysis
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound from its potential impurities.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with methanol.
Method Validation Workflow
The following diagram illustrates the workflow for the validation of the HPLC method.
Caption: Workflow for HPLC method development and validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradation products). | The peak for this compound should be well-resolved from any other peaks. Peak purity analysis (using a DAD) should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | A linear regression of the calibration curve should have a correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the test concentration for the assay of a drug substance. |
| Accuracy | The closeness of the test results to the true value. | The recovery of the analyte should be within 98.0% to 102.0% for a drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-assay precision): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Illustrative Validation Data
The following tables present representative data that would be generated during method validation.
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 1250 |
| 75 | 1875 |
| 100 | 2500 |
| 125 | 3125 |
| 150 | 3750 |
| R² | 0.9998 |
Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 121.0 | 100.8 | 0.6 |
Interpreting the Results
A chromatogram of a high-purity sample of this compound should show a single major peak at the expected retention time. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is important to note that this calculation assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, a reference standard for each impurity would be required.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Solution(s) |
| No peaks or very small peaks | Injection error, detector off, incorrect mobile phase. | Check the injection process, ensure the detector is on and at the correct wavelength, and verify the mobile phase composition. |
| Broad or split peaks | Column contamination, column void, mismatched solvent strength between sample and mobile phase. | Wash the column, replace the column if necessary, and ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Shifting retention times | Inconsistent mobile phase preparation, fluctuating column temperature, column degradation. | Prepare fresh mobile phase, use a column oven for temperature control, and replace the column if it is old or has been used extensively. |
| Ghost peaks | Contamination in the mobile phase or injector, carryover from a previous injection. | Use high-purity solvents, flush the injector, and run a blank injection to identify the source of the ghost peak. |
Conclusion
The purity of this compound is paramount for its successful application in research and development. While several analytical techniques can be used for purity assessment, HPLC remains the most reliable and widely used method due to its high resolution, sensitivity, and quantitative capabilities. The detailed HPLC method and validation protocol presented in this guide provide a robust framework for ensuring the quality and consistency of this important chemical building block. By following these guidelines, researchers can have a high degree of confidence in the purity of their material, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal Procedures: 4,6-Dibromo-2,1,3-benzoxadiazole
Executive Summary & Immediate Action
Status: HALOGENATED ORGANIC WASTE (Strict Segregation Required) Critical Hazard: Potential energetic instability (benzofurazan motif) and toxic combustion byproducts (HBr, NOx).
4,6-Dibromo-2,1,3-benzoxadiazole (CAS: 16499-57-3) is a halogenated heteroaromatic compound. Unlike standard organic waste, it requires specific handling due to the benzoxadiazole (benzofurazan) core , which possesses high electron deficiency and latent energetic properties.
Immediate Directives:
-
DO NOT mix with strong bases (hydroxides, amines) or oxidizers. Nucleophilic attack on the furazan ring can trigger rapid decomposition.
-
DO NOT dispose of down the drain.
-
DO NOT compact or grind solid waste (shock sensitivity precaution).
-
SEGREGATE as Halogenated Waste to prevent incinerator corrosion and ensure regulatory compliance.
Chemical Profile & Risk Assessment
To manage disposal safely, one must understand the underlying chemical mechanisms that dictate the hazards.
The Mechanistic Hazard
The 2,1,3-benzoxadiazole ring is electron-deficient. The addition of two bromine atoms at positions 4 and 6 exacerbates this deficiency.
-
Energetic Precursor: The N-O-N bond system in the furazan ring is strained. While this compound is generally stable at room temperature, it is structurally related to benzofuroxans (explosives). Protocol: Treat as a potential energetic material—avoid friction and impact.
-
Combustion Toxicity: Upon incineration, the bromine atoms are liberated as Hydrogen Bromide (HBr), a corrosive gas. Standard incinerators without scrubbers cannot handle this; therefore, it must be labeled "Halogenated" to route it to the correct facility.
Physical & Safety Data
| Parameter | Specification | Operational Implication |
| CAS Number | 16499-57-3 | Use for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if dispersed. |
| Melting Point | ~98–100 °C | Keep away from heat sources. |
| Reactivity | High (SNAr susceptibility) | Incompatible with Bases. |
| Combustion Products | CO, CO2, NOx, HBr | Requires scrubber-equipped incineration. |
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If a step is impossible (e.g., "container is full"), the protocol halts to prevent unsafe accumulation.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is likely.
-
Dermal: Nitrile gloves (double-gloved recommended; 0.11 mm min thickness).
-
Ocular: Chemical splash goggles (safety glasses are insufficient for powders).
Workflow: Solid Waste Disposal
Applicable for: Pure compound, contaminated weighing boats, solid spill cleanup materials.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why? Glass can shatter if the material undergoes energetic decomposition; HDPE is shatter-resistant.
-
-
Transfer: Gently transfer solid waste using a plastic or anti-static spatula.
-
Warning:Avoid metal spatulas. Metal-on-glass friction can generate sparks, a risk with benzoxadiazole derivatives.
-
-
No Compaction: Do not press down to fit more waste. Leave 10% headspace.
-
Labeling: Affix a hazardous waste tag immediately.[1]
Workflow: Liquid Waste Disposal
Applicable for: Mother liquors, reaction mixtures, dissolved samples.
-
Segregation: Ensure the waste stream is Halogenated Organic Solvents .
-
Critical Check: Verify the solution pH is neutral or slightly acidic. NEVER add this compound to a basic waste stream (pH > 8).
-
-
Solvent Compatibility:
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Acetone.
-
Incompatible: Aqueous Sodium Hydroxide, Pyridine, strong oxidizers.
-
-
Container: Amber glass or HDPE carboy.
-
Labeling:
-
Must explicitly state "Contains Halogens" (e.g., >1000 ppm).
-
List all solvents (e.g., "Dichloromethane 90%, this compound 10%").
-
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision path for disposing of this compound, emphasizing the "Stop" points for safety.
Figure 1: Decision tree for the safe segregation and packaging of benzoxadiazole waste. Note the critical pH check for liquid waste to prevent nucleophilic decomposition.
Waste Stream Management & Final Disposal
This section is for the Environmental Health & Safety (EHS) officers managing the pickup.
Regulatory Classification (RCRA)
In the United States, this waste does not have a specific "P" or "U" list code unless it is a commercial chemical product being discarded unused. However, it typically falls under:
-
Halogenated Solvent Waste: (e.g., F001/F002) if mixed with methylene chloride.
-
General Classification: "Toxic Solid/Liquid, Organic, N.O.S. (contains this compound)."
Incineration Requirements
The presence of bromine necessitates High-Temperature Incineration with Acid Gas Scrubbing .
-
Mechanism:
-
Failure Mode: If sent to a standard fuel-blending facility without scrubbers, HBr release will corrode the stack and violate emissions permits. Always declare the halogen content.
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives. Discusses the synthesis and stability of brominated benzoxadiazoles. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dibromo-2,1,3-benzoxadiazole
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4,6-Dibromo-2,1,3-benzoxadiazole and its analogs are of significant interest; however, their handling necessitates a rigorous and well-informed approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.[1]
The following recommendations are based on the known hazards of structurally similar compounds, which are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Some related compounds are also classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7]
Foundational Principles of Chemical Safety
Before any laboratory work commences, a comprehensive, site-specific risk assessment must be conducted. This is not merely a procedural formality but a critical scientific exercise to ensure the safety of all personnel. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible.[8]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for providing comprehensive protection. The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Level | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles which may cause serious eye irritation.[1][3][4][8][9] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can cause irritation.[3][4][8][9] For prolonged or high-exposure tasks, consider double-gloving. |
| Body Protection | Flame-resistant lab coat or chemical-resistant coverall | Protects against accidental splashes and contamination of personal clothing.[3][4][8][9] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge | Required when there is a potential for dust or aerosol generation, or if handling outside of a fume hood.[1] |
Detailed PPE Selection and Use
Eye and Face Protection
Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust and splashes.[1][8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection
The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many chemicals. However, for prolonged handling or immersion, it is essential to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection
A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable coverall, such as those made from Tychem® or similar materials, is recommended.[10] Lab coats should be buttoned completely, and sleeves should be of an appropriate length to cover the wrists.
Respiratory Protection
All work with solid this compound that could generate dust should be conducted in a chemical fume hood to minimize inhalation risks.[5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[1] For dusts, a particulate respirator (e.g., N95, P100) is appropriate. If handling solutions, an air-purifying respirator with organic vapor cartridges may be necessary. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Procedural Guidance: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coverall: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield and Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Coverall: Remove by rolling it inside out, without touching the exterior.
-
Respirator: Remove last, after leaving the contaminated area.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
All disposable PPE, including gloves, and any contaminated materials must be disposed of as hazardous waste.[1] Place these items in a designated, labeled, and sealed waste container.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical or its waste down the drain.[1]
Emergency Procedures
In the event of an exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][8]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) for the compound or a similar one readily available for emergency responders.
This guide is intended to provide a robust framework for the safe handling of this compound. However, it is not a substitute for a thorough, site-specific risk assessment and adherence to all institutional safety protocols. By integrating these principles into your laboratory practice, you can mitigate risks and foster a culture of safety and scientific excellence.
References
-
Title: 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubChem. Source: PubChem. URL: [Link]
-
Title: 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem. Source: PubChem. URL: [Link]
-
Title: Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Source: American Chemistry Council. URL: [Link]
-
Title: HazMat Personal Protection Kit - DQE. Source: DQE. URL: [Link]
-
Title: 4,7-Dibromo-2,1,3-benzothiadiazole - Apollo Scientific. Source: Apollo Scientific. URL: [Link]
-
Title: Personal Protection Equipment (PPE) | Search and Rescue Response - Sirchie. Source: Sirchie. URL: [Link]
-
Title: NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Source: CDC. URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. canbipharm.com [canbipharm.com]
- 6. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



